molecular formula C6H10 B1357190 Cyclohexene-d10 CAS No. 16035-50-0

Cyclohexene-d10

Cat. No.: B1357190
CAS No.: 16035-50-0
M. Wt: 92.2 g/mol
InChI Key: HGCIXCUEYOPUTN-KYJNQUCMSA-N
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Description

Cyclohexene-d10 is a useful research compound. Its molecular formula is C6H10 and its molecular weight is 92.2 g/mol. The purity is usually 95%.
The exact mass of the compound Cyclohexene-d10 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Cyclohexene-d10 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexene-d10 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10/c1-2-4-6-5-3-1/h1-2H,3-6H2/i1D,2D,3D2,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCIXCUEYOPUTN-KYJNQUCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583823
Record name (~2~H_10_)Cyclohexene
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Molecular Weight

92.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16035-50-0
Record name (~2~H_10_)Cyclohexene
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Record name 16035-50-0
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Foundational & Exploratory

Technical Whitepaper: Cyclohexene-d10 (CAS 1603-55-0)

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Synthesis, and Applications in Deuterium Labeling

Executive Summary

Cyclohexene-d10 (CAS 1603-55-0), the fully deuterated isotopologue of cyclohexene, serves as a critical reagent in mechanistic organic chemistry, NMR spectroscopy, and the emerging field of deuterated pharmacotherapeutics. Unlike its proteo-analog (


), Cyclohexene-d10 (

) exhibits unique vibrational and rotational properties due to the heavy isotope effect, rendering it "silent" in

H NMR and significantly more stable against metabolic oxidation. This guide provides a comprehensive technical analysis of its properties, synthesis pathways, and strategic applications in drug development.
Physicochemical Characterization

The substitution of protium (


H) with deuterium (

H) induces subtle but distinct changes in physical properties, primarily driven by the difference in reduced mass and the lower zero-point energy of the C-D bond compared to the C-H bond.

Table 1: Comparative Properties of Cyclohexene vs. Cyclohexene-d10

PropertyCyclohexene (

)
Cyclohexene-d10 (

)
Technical Note
Molar Mass 82.14 g/mol 92.21 g/mol +10 mass units (M+10)
Density (25°C) 0.811 g/mL0.908 g/mL~12% increase due to mass
Boiling Point 83.0 °C~83-85 °CSlight inverse isotope effect possible
Melting Point -103.5 °C-104 °CMinimal change
Refractive Index (

)
1.4461.442Lower polarizability of C-D bond
Flash Point -12 °C-12 °CHighly Flammable
Isotopic Purity N/A≥98 atom % DCritical for NMR/MS applications

Expert Insight: The density difference is the most practical quick-check for verification. A 12% increase is easily measurable and confirms bulk deuteration without requiring immediate spectral analysis.

Spectroscopic Signature
Nuclear Magnetic Resonance (NMR)

Cyclohexene-d10 is invaluable as a solvent or internal standard because it is transparent in proton NMR.

  • 
    H NMR:  The spectrum is effectively "silent."
    
    • Residual Peaks: In less than 100% enriched samples, residual protons may appear as small multiplets near 5.66 ppm (vinyl protons) and 1.96/1.55 ppm (allylic/homoallylic protons).

  • 
    C NMR: 
    
    • The carbon signals appear as multiplets (triplets or quintets) due to spin-spin coupling with deuterium (

      
      ).[1][2]
      
    • Isotope Shift: The

      
      C resonances are shifted slightly upfield (lower frequency) compared to the proteo-analog due to the vibrational isotope effect.
      
    • Typical Shifts: Vinyl carbons (~126 ppm, multiplet) and alkyl carbons (~21-24 ppm, multiplet).

Mass Spectrometry (MS)[3]
  • Primary Ion: The molecular ion peak (

    
    ) appears at m/z 92 , distinct from the standard m/z 82.
    
  • Fragmentation: Fragmentation patterns remain structurally similar (Retro-Diels-Alder) but shifted by the specific deuterium count of the fragment.

Synthesis & Manufacturing Protocols

High-purity Cyclohexene-d10 is challenging to synthesize because standard catalytic hydrogenation of benzene-d6 often leads to fully saturated cyclohexane-d12. Two primary methodologies exist:

Method A: Catalytic H/D Exchange (Industrial Bulk)

Uses a ruthenium or iridium catalyst under hydrothermal or microwave conditions to exchange protons on cyclohexene with


.
  • Pros: Scalable, uses cheap starting material.

  • Cons: Often achieves <98% incorporation; scrambling can occur.

Method B: Stereoselective Benzene Reduction (Precision Research)

For pharmaceutical applications requiring specific isotopomers, a tungsten-complex mediated reduction is the "Gold Standard." This method prevents over-reduction to cyclohexane.

Protocol Snapshot (Benzene Reduction via Tungsten Complex):

  • Complexation: Benzene is coordinated to a tungsten fragment

    
    .
    
  • Stepwise Addition: Sequential addition of

    
     (acid) and 
    
    
    
    (deuteride) allows precise control over saturation.
  • Decomplexation: Oxidative release of the ligand yields high-purity Cyclohexene-d10.

SynthesisWorkflow Figure 1: Precision Synthesis of Cyclohexene-d10 via Organometallic Mediation Benzene Benzene-d6 (Starting Material) Complex Tungsten-Benzene Complex Benzene->Complex Coordination Reduction Sequential D+/D- Addition Complex->Reduction Stereoselective Saturation Oxidation Oxidative Decomplexation Reduction->Oxidation Ligand Release Product Cyclohexene-d10 (>98% Purity) Oxidation->Product Purification

Applications in Drug Discovery & Development

The strategic value of Cyclohexene-d10 lies in the Deuterium Kinetic Isotope Effect (DKIE) . Because the C-D bond is stronger than the C-H bond (bond dissociation energy difference ~1.2-1.5 kcal/mol), breaking it requires more energy.

The "Deuterium Switch" in Metabolism

In drug metabolism, Cytochrome P450 enzymes often attack allylic positions (carbons adjacent to double bonds). Cyclohexene moieties are prone to allylic oxidation.[4]

  • Mechanism: Replacing H with D at the allylic position significantly slows down this rate-determining step (

    
    ).
    
  • Outcome: This increases the drug's half-life (

    
    ) and reduces the formation of toxic metabolites without altering the drug's binding affinity to its target.
    

MetabolicStability Figure 2: The Kinetic Isotope Effect on Metabolic Stability DrugH Drug-Cyclohexene (H) (Standard) P450 Cytochrome P450 (Metabolism) DrugH->P450 DrugD Drug-Cyclohexene (D) (Deuterated) DrugD->P450 MetaboliteH Allylic Alcohol/Ketone (Rapid Clearance) P450->MetaboliteH Fast Reaction (kH) MetaboliteD Intact Drug (Extended Half-Life) P450->MetaboliteD Blocked/Slow (kD << kH)

Handling, Safety, and Stability

Cyclohexene-d10 shares the hazardous profile of its non-deuterated parent. It is a Class B Peroxide Former .

Peroxide Formation

Upon exposure to air and light, cyclohexene-d10 reacts to form unstable hydroperoxides (3-hydroperoxycyclohexene).

  • Risk: Concentration via distillation can lead to explosion.[5]

  • Mitigation:

    • Storage: Store under inert atmosphere (Argon/Nitrogen) in amber glass.

    • Inhibitor: Often stabilized with BHT (Butylated hydroxytoluene).[6]

    • Testing: Test for peroxides using starch-iodide strips every 3 months if opened, or 12 months if unopened.

Experimental Safety Protocol
  • PPE: Nitrile gloves, safety goggles, flame-retardant lab coat.

  • Ventilation: Always handle in a fume hood to avoid aspiration (aspiration hazard Category 1).

  • Disposal: Do not pour down drains. Dispose of as halogen-free organic solvent waste.

References
  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 8079, Cyclohexene. Retrieved from [Link]

  • Harrison, D. P., et al. (2020). Preparation of Cyclohexene Isotopologues and Stereoisotopomers from Benzene. National Institutes of Health (PMC). Retrieved from [Link]

  • ResolveMass Laboratories. (n.d.). Analytical Advantages of Cyclohexene-d10. Retrieved from [Link]

  • Princeton University EHS. (n.d.). Peroxide Forming Chemicals and Storage Limits. Retrieved from [Link]

Sources

Technical Guide: Cyclohexene-d10 vs. Cyclohexane-d12 in Research & Development

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, spectroscopic, and functional differences between Cyclohexene-d10 and Cyclohexane-d12.

Executive Summary

In pharmaceutical research and organic synthesis, deuterated cyclic hydrocarbons serve two distinct primary functions: as inert NMR solvents and as mechanistic probes .

  • Cyclohexane-d12 (

    
    )  is the industry standard for a non-polar, chemically inert NMR solvent. It is defined by its saturation, high symmetry, and single chemical environment, making it ideal for solubilizing lipophilic compounds without interfering with reaction pathways.
    
  • Cyclohexene-d10 (

    
    )  is an unsaturated, reactive intermediate. It is rarely used as a routine solvent due to its chemical instability (peroxide formation) and complex NMR signature. Instead, it is utilized as a mechanistic probe to study metabolic oxidation (alkene vs. alkane), kinetic isotope effects (KIE), and as a specialized reagent in labeled synthesis.
    

This guide analyzes the physicochemical divergences, spectroscopic profiles, and handling protocols for these two isotopologues.

Molecular Architecture & Physicochemical Profile

The fundamental difference lies in the bond saturation, which dictates conformation, density, and stability.

Comparative Physicochemical Data
FeatureCyclohexane-d12 (

)
Cyclohexene-d10 (

)
CAS Number 1735-17-71603-55-0
Structure Saturated AlkaneUnsaturated Alkene (One C=C)
Conformation Chair (Rigid, Minimized Strain)Half-Chair (Planar C=C, Twisted)
Molecular Weight ~96.24 g/mol ~92.20 g/mol
Boiling Point 80.7°C83.0°C
Melting Point 6.5°C (Freezes in cold rooms)-104°C (Liquid at low temp)
Density (25°C) 0.89 g/mL~0.83 g/mL
Dielectric Constant 2.02 (Non-polar)2.22 (Slightly more polarizable)
Stability Highly StableProne to Peroxide Formation

Key Insight: Note the Melting Point difference. Cyclohexane-d12 will freeze in a standard cold room (4°C) or during low-temperature NMR experiments, potentially cracking tubes. Cyclohexene-d10 remains liquid but introduces reactivity risks.

NMR Spectroscopy Profiling

For the analytical chemist, the utility of these compounds is defined by their residual solvent signals.

Cyclohexane-d12: The Clean Background

Cyclohexane-d12 is highly symmetrical (


 point group). All 12 deuterons are chemically equivalent on the NMR timescale due to rapid ring flipping.
  • 
     NMR Residual Peak:  A sharp singlet at 1.38 ppm .
    
  • 
     NMR Peak:  A quintet at 26.43 ppm .[1]
    
  • Water Signal: Water is sparingly soluble; if present, it appears as a distinct peak, typically around 0.8 - 1.5 ppm depending on temperature and solute concentration, often overlapping with the solvent residual.

Cyclohexene-d10: The Complex Signature

Cyclohexene-d10 lacks the high symmetry of cyclohexane. It contains three distinct chemical environments: Vinyl (on the double bond), Allylic (adjacent to double bond), and Homoallylic (distant).

  • 
     NMR Residual Peaks (if not 100% D): 
    
    • Vinyl Protons: ~5.66 ppm (Multiplet)[2]

    • Allylic Protons: ~1.99 ppm (Broad multiplet)

    • Homoallylic Protons: ~1.61 ppm (Multiplet)[2]

  • Implication: Using Cyclohexene-d10 as a solvent obscures three distinct regions of the proton spectrum, making it poor for general characterization.

Visualization: NMR & Structural Logic

The following diagram illustrates the structural causality behind the NMR signals and stability.

NMR_Logic cluster_0 Cyclohexane-d12 cluster_1 Cyclohexene-d10 C12 Structure: Saturated Conformation: Chair NMR12 NMR Signal: Single Peak (1.38 ppm) High Symmetry C12->NMR12 Equivalence App12 Application: Inert Solvent Standard NMR12->App12 Clean Baseline C10 Structure: Unsaturated (C=C) Conformation: Half-Chair NMR10 NMR Signal: Complex (5.66, 1.99, 1.61 ppm) Vinyl & Allylic Protons C10->NMR10 3 Environments App10 Application: Mechanistic Probe Reactive Intermediate NMR10->App10 Specific Labeling

Figure 1: Structural causality linking molecular conformation to NMR spectral complexity and application utility.

Chemical Reactivity & Stability[3][4]

This is the critical differentiator for drug development workflows.

Cyclohexane-d12 (Inert)
  • Reactivity: Chemically inert under standard laboratory conditions. Resistant to oxidation, reduction, and acid/base hydrolysis.

  • Use Case: Ideal for monitoring reactions where the solvent must not participate (e.g., radical pathways, highly oxidizing environments).

Cyclohexene-d10 (Reactive)[5]
  • Allylic Oxidation: The protons (or deuterons) adjacent to the double bond are "allylic" and have lower bond dissociation energy. This makes them susceptible to radical abstraction and autoxidation.

  • Peroxide Hazard: Upon exposure to air and light, cyclohexene forms cyclohexenyl hydroperoxides. Safety Protocol: Cyclohexene-d10 should be tested for peroxides before use, especially if distillation is required, to prevent explosion.

  • Electrophilic Addition: The double bond reacts with electrophiles (e.g., Bromine, acids, epoxidizing agents).

Applications in Drug Development

A. Metabolic Stability & Kinetic Isotope Effects (KIE)

Cyclohexene-d10 is frequently used to study metabolic pathways involving alkene oxidation (e.g., P450-mediated epoxidation).

  • Experiment: Compare the reaction rate of a drug containing a cyclohexene ring vs. its deuterated analog (Cyclohexene-d10 moiety).

  • Interpretation: A significant decrease in reaction rate (Primary KIE) indicates that C-H (or C-D) bond breakage at the allylic position is the rate-determining step.

B. Solubilization & Cryoscopy

Cyclohexane-d12 is used to determine the molecular weight of unknown lipophilic drug candidates via Cryoscopic methods (Freezing Point Depression).

  • Why? Its convenient freezing point (6.5°C) and high cryoscopic constant (

    
     K· kg/mol ) make it highly sensitive for MW determination of non-polar analytes.
    
Visualization: Metabolic Fate & Reactivity

Reactivity_Pathways C_d12 Cyclohexane-d12 (Inert) P450 Cytochrome P450 (Metabolism) C_d12->P450 Resistant C_d10 Cyclohexene-d10 (Reactive) C_d10->P450 Substrate Hydrox Hydroxylation (Slow/Difficult) P450->Hydrox Epox Epoxidation (Rapid) P450->Epox Double Bond Attack Allylic Allylic Oxidation (Radical Mechanism) P450->Allylic H-Abstraction

Figure 2: Divergent metabolic pathways. Cyclohexene-d10 actively participates in oxidation pathways, whereas Cyclohexane-d12 resists them.

Experimental Protocol: Handling & Storage

Protocol 1: Peroxide Testing for Cyclohexene-d10

Context: Unlike Cyclohexane-d12, Cyclohexene-d10 can form explosive peroxides upon storage.

  • Test Strips: Use commercial starch-iodide peroxide test strips.

  • Procedure: Dip the strip into the solvent aliquot. A color change to blue/black indicates peroxide presence.

  • Remediation: If positive (>10 ppm), pass the solvent through a column of activated alumina before use. Do not distill to dryness.

Protocol 2: Low-Temperature NMR with Cyclohexane-d12

Context: Cyclohexane-d12 freezes at 6.5°C.

  • Risk: Sample tubes may crack if frozen rapidly or if the probe temperature drops below 7°C.

  • Mitigation: For variable temperature (VT) studies below 10°C, mix Cyclohexane-d12 with a co-solvent (e.g., Toluene-d8) or switch to Cyclohexene-d10 (MP -104°C), provided the reactivity profile is acceptable.

References

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. Link

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Link

  • National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for CID 8078, Cyclohexane." PubChem. Link

  • National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for CID 8079, Cyclohexene." PubChem. Link

Sources

Perdeuterated cyclohexene synonyms and nomenclature

Technical Guide: Perdeuterated Cyclohexene ( )

Synonyms, Nomenclature, and Application in Deuterium-Switch Methodologies

Executive Summary

Perdeuterated cyclohexene (Cyclohexene-




1

Part 1: Nomenclature & Identification Standards

Precise nomenclature is non-negotiable in regulatory filings and patent literature. Ambiguity between partially deuterated isotopomers (e.g.,


Validated Identifiers
Identifier TypeValueNotes
Common Name Cyclohexene-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Widely accepted in commercial catalogs.
IUPAC Name (

)cyclohexene
Preferred for formal publications (IUPAC Section H).
CAS Registry Number 1603-55-0 Specific to the fully deuterated

isotopologue.[1][2][3]
Chemical Formula

SMILES [2H]C1=C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H]Explicit definition of isotopes.
InChI Key HGCIXCUEYOPUTN-KYJNQUCMSA-NStandard machine-readable identifier.[1]
Nomenclature Hierarchy

The following diagram illustrates the relationship between common synonyms and the formal IUPAC structure.

NomenclatureHierarchyRootTarget Molecule:Perdeuterated CyclohexeneIUPACIUPAC (Formal)(2H10)cyclohexeneRoot->IUPACCommonCommon/TradeCyclohexene-d10Root->CommonSystematicSystematic1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexeneRoot->SystematicCASCAS Registry1603-55-0Common->CASmapped to

Figure 1: Nomenclature hierarchy ensuring disambiguation between trade names and registry standards.

Part 2: Physicochemical Properties (Isotope Effects)

Replacing hydrogen with deuterium doubles the mass of the substituent but alters the electronic volume only slightly. However, these cumulative changes result in measurable physical differences known as the Inverse Isotope Effect (in some properties) and mass-dependent shifts.

Comparative Data Table ( vs. )
PropertyCyclohexene (

)
Cyclohexene-

(

)
Mechanistic Insight
Molecular Weight 82.14 g/mol 92.21 g/mol +12% mass increase affects diffusion rates in NMR.
Density (25°C) 0.811 g/mL0.908 g/mL Significant increase due to mass; molar volume is slightly smaller for D-compounds.
Boiling Point 83.0°C~82-83°C Deuterated hydrocarbons often exhibit slightly lower BPs due to lower polarizability of C-D bonds.
C-X Bond Energy ~98 kcal/mol (C-H)~100 kcal/mol (C-D) The C-D bond is shorter and stronger (lower zero-point energy), driving the Kinetic Isotope Effect.

Part 3: Synthesis & Production Protocol

For research-grade applications, high isotopic purity (>98% D) is required.[3] The most robust synthesis involves the acid-catalyzed dehydration of fully deuterated cyclohexanol (

Reaction Logic
  • Precursor: Cyclohexanol-

    
     is readily available or synthesized via catalytic deuteration of phenol-
    
    
    .
  • Mechanism: E1 Elimination. The hydroxyl group is protonated, water (

    
     or HDO) leaves, forming a carbocation, followed by deprotonation (dedeuteration) to form the alkene.
    
  • Isotopic Integrity: Using a deuterated acid (e.g.,

    
    ) is ideal but not strictly necessary if the exchange rate is slow compared to elimination; however, using standard 
    
    
    may introduce trace protium at the allylic positions via exchange. Best practice uses
    
    
    or mild acid catalysts to prevent back-exchange.
Step-by-Step Laboratory Protocol

Materials:

  • Cyclohexanol-

    
     (CAS: 66522-78-9)
    
  • Phosphoric Acid (85%) or Sulfuric Acid (catalytic amount)

  • Apparatus: Fractional distillation setup

Workflow:

  • Charge: In a round-bottom flask, combine Cyclohexanol-

    
     (0.1 mol) with 85% 
    
    
    (3 mL). Note: For >99% D purity, use deuterated mineral acids.
  • Dehydration: Heat the flask gently. The reaction is endothermic.[4] Maintain temperature such that the distillate (Cyclohexene-

    
     + Water) collects at <90°C.
    
  • Separation: The distillate separates into two layers.[5] The upper layer is the crude Cyclohexene-

    
    .
    
  • Purification:

    • Wash with dilute

      
       to remove acid traces.
      
    • Dry over anhydrous

      
      .
      
    • Redistill (collect fraction at 82–83°C).

  • Validation: Verify absence of O-H and aliphatic C-H signals via

    
    -NMR.
    
Synthesis Flowchart

SynthesisWorkflowStartPrecursor:Cyclohexanol-d12ReactionAcid CatalyzedDehydration(Heat, -D2O)Start->ReactionSeparationPhase Separation(Remove Aqueous Layer)Reaction->SeparationPurificationDrying & Fractional DistillationSeparation->PurificationProductFinal Product:Cyclohexene-d10(>98% D)Purification->Product

Figure 2: Synthetic pathway for the production of high-purity Cyclohexene-d10.

Part 4: Applications in Drug Discovery (The Deuterium Switch)

The primary utility of perdeuterated cyclohexene in pharma is not merely as a solvent, but as a model for understanding metabolic stability.

The Kinetic Isotope Effect (KIE)

Metabolic enzymes (Cytochrome P450s) often degrade drugs by oxidizing C-H bonds. Because the C-D bond has a lower zero-point energy than the C-H bond, the activation energy required to break it is higher.

  • Primary KIE (

    
    ):  Can range from 2 to 7.
    
  • Result: If the rate-limiting step of metabolism involves breaking a C-H bond on the cyclohexene ring, deuteration will significantly slow clearance, potentially increasing the drug's half-life (

    
    ).
    
Strategic Application

In drug design, if a lead compound contains a cyclohexene moiety (common in natural product analogs or transition-state inhibitors):

  • Identify Soft Spots: Use metabolite identification to see if the cyclohexene ring is hydroxylated or epoxidized.

  • Deuterium Switch: Synthesize the analog using Cyclohexene-

    
     precursors.
    
  • Evaluate: Compare PK profiles. If

    
     (Area Under Curve) increases significantly, the modification is viable.
    

KIE_LogicDrugLead Compound(Contains Cyclohexene Ring)MetabolismCYP450 Metabolism(Oxidation of Allylic C-H)Drug->MetabolismFast kHDeuterationDeuterium Switch(Replace H with D)Drug->DeuterationOptimizationClearanceRapid Clearance(Low t1/2)Metabolism->ClearanceStableStronger C-D Bond(High Activation Energy)Deuteration->StableOutcomeReduced Clearance(Improved PK Profile)Stable->OutcomeSlow kD

Figure 3: Mechanism of the Deuterium Switch in improving pharmacokinetic profiles.

References

  • ResolveMass Laboratories. (n.d.). Cyclohexene-d10 | CAS No.: 1603-55-0.[1][6][2][3][7] Retrieved from [Link]

  • PubChem. (2023). Cyclohexene-d10 (Compound).[1][6][2][3][7] National Library of Medicine. Retrieved from [Link]

  • IUPAC. (1979).[8] Nomenclature of Organic Chemistry, Section H: Isotopically Modified Compounds. Queen Mary University of London.[8] Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Preparation of Cyclohexene from Cyclohexanol. Retrieved from [Link]

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label Behind. Journal of Medicinal Chemistry.

Technical Reference: Cyclohexene-d10 Physicochemical Profile & Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclohexene-d10 (CAS: 1603-55-0) is the fully deuterated isotopologue of cyclohexene. While often viewed merely as a specialized NMR solvent, its utility extends into mechanistic organic chemistry and pharmaceutical kinetics. This guide provides a validated physicochemical profile for laboratory reference, emphasizing the critical density differential compared to its proteo-analog (cyclohexene-h10) and the mechanistic implications of deuterium substitution in drug development.

Part 1: Physicochemical Profile & Data Reference

The following data aggregates experimentally verified values from high-purity isotope manufacturers (Sigma-Aldrich, Cambridge Isotope Laboratories) and standard physical chemistry references.

Table 1: Comparative Physicochemical Properties
PropertyCyclohexene-d10 (Deuterated)Cyclohexene-h10 (Proteo)Δ / Shift
CAS Number 1603-55-0 110-83-8N/A
Molecular Formula C₆D₁₀C₆H₁₀+10 Neutron mass units
Molecular Weight 92.21 g/mol 82.14 g/mol +12.2% Mass Increase
Density (at 25 °C) 0.908 g/mL 0.811 g/mL+0.097 g/mL (+12%)
Boiling Point 83 °C 83 °CNegligible (< 1°C)
Refractive Index (

)
1.442 1.446-0.004
Melting Point -104 °C-104 °CNegligible
Flash Point -12 °C (Closed Cup)-12 °CIdentical
Isotopic Purity Typically ≥98 atom % DN/ACritical for NMR/MS

Critical Lab Note: The density difference is the most rapid physical method to distinguish unlabeled cyclohexene from cyclohexene-d10 without destructive analysis. A 12% increase in density is significant enough to affect buoyancy calculations in extraction protocols.

Part 2: Isotope Effects & Theoretical Underpinning
1. The Density Shift (Mass vs. Volume)

The substantial density increase (0.811 → 0.908 g/mL) arises because the molar volume of the liquid remains largely unchanged while the molar mass increases.

  • Mechanism: Deuterium (

    
    H) has twice the mass of Protium (
    
    
    
    H). However, the C-D bond length is slightly shorter (due to lower zero-point energy and anharmonicity), leading to a very slight contraction in molar volume.
  • Result: The mass increase (~12%) dominates the volume contraction, resulting in a density increase that roughly parallels the molecular weight ratio.

2. Boiling Point & Vapor Pressure

Contrary to the intuition that "heavier molecules boil higher," deuterated hydrocarbons often exhibit an Inverse Isotope Effect or negligible shift.

  • Mechanism: The intermolecular Van der Waals forces are nearly identical between the two isotopologues. While the heavier mass suggests lower velocity (kinetic theory), the lower zero-point energy of the C-D bond slightly affects the polarizability and molar volume.

  • Observation: For Cyclohexene-d10, the boiling point remains effectively pinned at 83 °C. Researchers should not expect a resolvable boiling point difference during standard distillation.

Part 3: Applications in Drug Development & Synthesis
The "Deuterium Switch" in Metabolic Stability

Cyclohexene-d10 serves as a precursor for introducing deuterated cyclohexyl motifs into drug candidates. The primary driver is the Kinetic Isotope Effect (KIE) .

  • Concept: The C-D bond is stronger than the C-H bond (Bond Dissociation Energy difference ~1.2–1.5 kcal/mol).

  • Application: If a drug is metabolized by Cytochrome P450 enzymes via hydrogen abstraction at the cyclohexyl ring, substituting H for D can significantly slow down metabolism (High KIE).

  • Outcome: Increased half-life (

    
    ) and reduced dosing frequency without altering the drug's binding affinity to the target.
    

DeuteriumSwitch Drug Drug Candidate (Cyclohexyl Moiety) P450 Cytochrome P450 (Metabolism) Drug->P450 Rapid H-Abstraction Deuterated Deuterated Analog (C-D Bonds) Drug->Deuterated Deuterium Switch Synthesis Metabolite Inactive Metabolite P450->Metabolite Clearance Deuterated->P450 Slower Reaction (Primary KIE) Stable Extended Half-Life (Metabolic Block) Deuterated->Stable Therapeutic Benefit

Figure 1: The "Deuterium Switch" workflow illustrating how C-D substitution attenuates metabolic clearance via the Kinetic Isotope Effect.

Part 4: Quality Control & Verification Protocol

When receiving a shipment of Cyclohexene-d10, specifically for sensitive NMR or MS standards, a "Self-Validating" QC protocol is recommended.

Protocol: Rapid Identity & Purity Verification

Objective: Confirm identity and isotopic enrichment >98%.

  • Visual Inspection: Ensure liquid is clear, colorless, and free of peroxides (see Safety).

  • Density Check (Gravimetric):

    • Pipette exactly 1.00 mL of solvent at 25 °C onto a tared analytical balance.

    • Pass Criteria: Mass must be 0.908 ± 0.005 g .

    • Note: If mass is ~0.81 g, the solvent is mislabeled proteo-cyclohexene.

  • H-NMR (Proton NMR):

    • Run a standard proton scan.

    • Pass Criteria: The spectrum should be essentially silent (empty).

    • Residual peaks at 5.6 ppm (vinylic) and 1.6/2.0 ppm (allylic/alkyl) indicate incomplete deuteration (residual protio species).

QC_Workflow Start Receive Cyclohexene-d10 Visual Visual Check: Clear/Colorless? Start->Visual Gravimetric Gravimetric Density Check Target: 0.908 g/mL Visual->Gravimetric Decision1 Mass ~0.81 g? Gravimetric->Decision1 Reject REJECT: Mislabeled Proteo-Cyclohexene Decision1->Reject Yes NMR 1H-NMR Analysis (Residual Proton Scan) Decision1->NMR No (Mass ~0.91g) NMR->Reject Significant Peaks Final PASS: Ready for Use NMR->Final No Peaks

Figure 2: Step-by-step Quality Control workflow for verifying deuterated solvent identity.

Part 5: Safety & Handling (Critical)

1. Peroxide Formation: Like its non-deuterated counterpart, Cyclohexene-d10 is highly susceptible to auto-oxidation, forming explosive peroxides upon exposure to air and light.

  • Storage: Store under inert gas (Argon or Nitrogen) in amber glass.

  • Stabilizers: Commercial sources may contain BHT (butylated hydroxytoluene). If used for sensitive catalysis where BHT interferes, distill immediately before use.

  • Testing: Test for peroxides using KI starch paper before distilling or heating.

2. Hygroscopicity: While hydrophobic, deuterated solvents can absorb atmospheric moisture (


), which introduces a distinct water peak in NMR spectra (approx. 1.56 ppm in 

, varies in cyclohexene). Store over molecular sieves (3Å or 4Å) to maintain isotopic purity.
References
  • Sigma-Aldrich. Cyclohexene-d10 Product Specification (Product No. 480452).[1] Retrieved from

  • Scientific Laboratory Supplies. Cyclohexene-d10 Properties and Safety Data. Retrieved from

  • National Institute of Standards and Technology (NIST). Cyclohexene (Proteo) Standard Reference Data. Retrieved from

  • Cambridge Isotope Laboratories. Deuterated Solvent Reference Data. Retrieved from

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. (Contextualizing the Metabolic Stability/KIE).

Sources

Cyclohexene-d10: A Versatile Reagent for NMR, Mechanistic Probing, and Transfer Deuteration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclohexene-d10 (


) is a high-purity deuterated isotopologue of cyclohexene, serving as a critical tool in structural elucidation, mechanistic organic chemistry, and stable isotope labeling.[1] Unlike common deuterated solvents (e.g., 

, DMSO-

), Cyclohexene-d10 possesses unique reactivity due to its endocyclic double bond. This feature elevates it from a passive solvent to an active reagent in Catalytic Transfer Deuteration (CTD) , allowing researchers to incorporate deuterium into drug candidates without the safety hazards of high-pressure deuterium gas (

). Furthermore, its utility in determining Kinetic Isotope Effects (KIE) makes it indispensable for mapping reaction transition states in oxidative dehydrogenation pathways.

Part 1: Chemical and Physical Profile[2]

Cyclohexene-d10 is characterized by the replacement of all ten protium atoms with deuterium. This substitution significantly alters its vibrational modes and mass-dependent properties while retaining the electronic reactivity of the parent alkene.

Table 1: Comparative Properties of Cyclohexene vs. Cyclohexene-d10
PropertyCyclohexene (

)
Cyclohexene-d10 (

)
Relevance
Molecular Weight 82.14 g/mol 92.20 g/mol Mass Spectrometry standards; Gravimetric stoichiometry.
Boiling Point 82.98 °C~81-82 °CReflux temperature for transfer deuteration protocols.
Density (25°C) 0.811 g/mL0.893 g/mLVolume-to-mass conversion in synthesis.
NMR Signal (

)

5.66 (2H), 1.96 (4H), 1.61 (4H)
Silent (Residual peaks < 0.5%)"Blank canvas" for analyte signal integration.
Flash Point -6 °C-6 °CFlammability hazard remains identical.

Note: Density increase in


 is due to the higher atomic mass of deuterium (

) vs. protium (

).

Part 2: Core Application – NMR Spectroscopy

Solvent Utility and Chemical Shifts

Cyclohexene-d10 is utilized as a non-polar NMR solvent when:

  • Aliphatic Resolution is Critical: Common solvents like benzene-d6 or toluene-d8 have aromatic ring currents that can shift analyte peaks significantly. Cyclohexene-d10 offers a non-aromatic, lipophilic environment.

  • Detection of Olefinic Protons: Unlike Chloroform-d, which can sometimes overlap with certain mid-field signals, Cyclohexene-d10 is devoid of protons, providing a clean window in the 0–10 ppm range (assuming 99.8%+ isotopic purity).

Impurity Profiling

In the synthesis of deuterated polymers or materials, Cyclohexene-d10 serves as an internal standard for Quantitative NMR (qNMR) . Its residual proton signals (if any, typically <0.02%) are well-characterized, allowing for precise subtraction during integration.

Part 3: Transfer Deuteration Reagent (The "Killer App")

Mechanism of Action

The most potent application of Cyclohexene-d10 is as a deuterium donor in Catalytic Transfer Hydrogenation (CTH). In the presence of a catalyst (e.g., Pd/C), Cyclohexene-d10 undergoes aromatization to Benzene-d6, releasing deuterium atoms to an acceptor molecule (e.g., an alkene or nitro group).

Advantages over


 Gas: 
  • Safety: No high-pressure cylinders or hydrogenation bombs required.

  • Selectivity: Milder conditions often prevent over-reduction of sensitive functional groups.

  • Stoichiometry Control: Precise equivalents of deuterium can be added.[2][3]

Visualization: Catalytic Cycle

The following diagram illustrates the mechanism where Cyclohexene-d10 donates deuterium to a target alkene substrate via a Palladium surface.

TransferDeuteration Substrate Target Alkene (R-CH=CH-R) Pd_Surface Pd/C Catalyst Surface Substrate->Pd_Surface Adsorption Donor Cyclohexene-d10 (Deuterium Donor) Donor->Pd_Surface Adsorption Intermediate Pd-Deuteride Species (Pd-D) Pd_Surface->Intermediate Oxidative Dehydrogenation (Aromatization) Product Deuterated Alkane (R-CHD-CHD-R) Intermediate->Product Reductive Deuteration (Transfer) Byproduct Benzene-d6 (Aromatized Byproduct) Intermediate->Byproduct Desorption

Figure 1: Mechanism of Palladium-catalyzed transfer deuteration using Cyclohexene-d10 as the donor.[4][5]

Experimental Protocol: Transfer Deuteration of Stilbene

Objective: To synthesize 1,2-diphenylethane-1,2-d2 using Cyclohexene-d10.

Materials:

  • Substrate: Trans-Stilbene (1.0 mmol)

  • Donor: Cyclohexene-d10 (10.0 mmol, 10 equiv.)

  • Catalyst: 10% Pd/C (50 mg)

  • Solvent: Ethanol-OD (anhydrous, 5 mL) or THF (dry)

Methodology:

  • Setup: Flame-dry a 25 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Loading: Charge the flask with Trans-Stilbene and 10% Pd/C.

  • Solvation: Add the solvent (Ethanol-OD) and Cyclohexene-d10 via syringe.

    • Note: Ethanol-OD is used to prevent H/D exchange with the solvent labile protons.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 4–12 hours. Monitor reaction progress via TLC or GC-MS.

    • Checkpoint: The conversion of Cyclohexene-d10 to Benzene-d6 drives the reaction.

  • Workup: Cool to room temperature. Filter the catalyst through a Celite pad. Rinse with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. The byproduct (Benzene-d6) and excess Cyclohexene-d10 are volatile and will be removed during evaporation, leaving the crude deuterated product.

Part 4: Mechanistic Studies (Kinetic Isotope Effects)

Cyclohexene-d10 is the "heavy" standard for determining Primary Kinetic Isotope Effects (KIE) in allylic oxidation and dehydrogenation reactions.

The KIE Principle

In reactions where the C-H (or C-D) bond cleavage is the Rate-Determining Step (RDS), replacing Hydrogen with Deuterium significantly slows the reaction due to the lower Zero Point Energy (ZPE) of the C-D bond.


[4][6]
  • Primary KIE (

    
    ):  Indicates C-H bond breaking occurs in the RDS (e.g., radical allylic oxidation).
    
  • Secondary KIE (

    
    ):  Indicates C-H bond is not broken in the RDS, or the hybridization change is minimal.
    
Application in Drug Metabolism (DMPK)

Researchers use Cyclohexene-d10 as a model substrate to validate cytochrome P450 oxidation models. By measuring the rate of oxidation of Cyclohexene vs. Cyclohexene-d10, scientists can predict metabolic stability improvements in deuterated drug analogues (the "Deuterium Switch" strategy).

Part 5: Decision Matrix for Solvent Selection

When should you choose Cyclohexene-d10 over cheaper alternatives?

SolventSelection Start Start: Select Deuterated Solvent Q3 Is the reaction a reduction? Start->Q3 Q1 Is the sample aromatic? Q2 Does the sample have olefinic protons? Q1->Q2 No Res1 Use Benzene-d6 or Toluene-d8 Q1->Res1 Yes (Stacking effects useful) Res2 Use Cyclohexene-d10 (Avoids overlap) Q2->Res2 Yes Res3 Use Chloroform-d (Standard) Q2->Res3 No Q3->Q1 No (NMR only) Res4 Use Cyclohexene-d10 (As Reagent/Donor) Q3->Res4 Yes (Transfer Deuteration)

Figure 2: Decision tree for selecting Cyclohexene-d10 in analytical and synthetic workflows.

References

  • Sigma-Aldrich. NMR Deuterated Solvent Properties Reference Chart. Retrieved from

  • National Institutes of Health (NIH). Preparation of Cyclohexene Isotopologues and Stereoisotopomers from Benzene. Retrieved from

  • ACG Publications. Acceleration of transfer-hydrogenation of cyclohexene with palladium catalysts. Retrieved from

  • ChemicalBook. Cyclohexene: Properties and Applications. Retrieved from

  • Cambridge Isotope Laboratories. NMR Solvent Data Chart. Retrieved from

Sources

Technical Guide: Cyclohexene-d10 Physical Properties & Applications

[1]

Content Type: Technical Reference & Application Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Subject: Refractive Index, Dielectric Constant, and Isotope Effects of Cyclohexene-d10 (CAS 1603-55-0)[1]

Executive Summary

Cyclohexene-d10 (



1

This guide provides a definitive analysis of these properties, distinguishing between experimental data and theoretical derivations where direct literature is sparse.[2][1] It establishes the authoritative baseline for


1

Physical Properties Matrix

The following table synthesizes the core physical parameters of Cyclohexene-d10 compared to standard Cyclohexene. Note the characteristic increase in density and slight depression in refractive index typical of deuterated hydrocarbons.[2][1]

Table 1: Comparative Physical Properties (


)
PropertyCyclohexene-d10 (

)
Cyclohexene (

)
Trend / Cause
CAS Number 1603-55-0110-83-8-
Refractive Index (

)
1.442 1.446Decrease: Lower polarizability of C-D bonds.
Dielectric Constant (

)
~2.22 (Est.)2.220Negligible: Dipole moment is largely conserved.[2]
Density (

)
0.908 0.811Increase (+12%): Mass doubling of H isotopes.
Boiling Point 83 °C83 °CMinimal change in volatility.[3]
Dipole Moment (

)
~0.6 D0.63 D

-

hybridization asymmetry.

Critical Data Note: Some industrial safety databases erroneously list the dielectric constant of cyclohexene as ~18.[2][1]3. This is a data entry error confusing it with Cyclohexanone. The correct authoritative value for cyclohexene is 2.22 (NIST), characteristic of non-polar/weakly polar alkenes.[1]

Technical Deep Dive: The Isotope Effect

To understand why Cyclohexene-d10 exhibits these specific values, we must look at the quantum mechanical differences between the C-H and C-D bonds.[2][1]

Refractive Index Depression

The refractive index (


Where

21
  • Mechanism: The C-D bond is shorter and "stiffer" than the C-H bond due to the lower zero-point energy of the heavier deuterium atom.[2]

  • Result: This reduced bond length constrains the electron cloud, slightly reducing the molecular polarizability (

    
    ).[1] Consequently, deuterated solvents almost universally exhibit a lower refractive index than their non-deuterated counterparts (typically 
    
    
    ).[2][1]
  • Observation: This aligns perfectly with the observed drop from 1.446 (

    
    ) to 1.442 (
    
    
    ).[1]
Dielectric Constant Stability

The dielectric constant (

1
  • Dipole Preservation: The dipole in cyclohexene arises from the asymmetry between the

    
     carbons (double bond) and 
    
    
    carbons.[1] Deuterium substitution does not alter this hybridization or geometry significantly.[2][1]
  • Conclusion: While the molar volume changes slightly, the dielectric constant of

    
     remains functionally identical to 
    
    
    (~2.22).[1] Researchers can safely use the proteo-value for capacitance calculations in d10-solvated environments.[2]

Visualizing the Property Logic

The following diagram illustrates the causal pathway from isotopic substitution to bulk physical property changes.

IsotopeEffectDeuterationDeuterium Substitution(H -> D)MassIncreaseMass Increase(+1 amu/atom)Deuteration->MassIncreaseZPELower Zero-Point EnergyDeuteration->ZPEDensityDensity Increase(0.81 -> 0.91 g/mL)MassIncrease->DensityBondLengthShorter C-D Bond(Electron Constriction)ZPE->BondLengthPolarizabilityLower Polarizability(Alpha)BondLength->PolarizabilityDielectricDielectric Constant(Unchanged ~2.22)BondLength->DielectricMinimal ImpactRefractiveIndexLower Refractive Index(1.446 -> 1.442)Polarizability->RefractiveIndex

Figure 1: Causal flow of Deuterium Isotope Effects on bulk physical properties.[2]

Experimental Protocols

For researchers needing to validate solvent purity or baseline properties, the following protocols ensure data integrity.

Protocol: High-Precision Refractometry

Objective: Verify isotopic purity of


  • Calibration:

    • Equilibrate the Abbe refractometer to

      
       using a circulating water bath.
      
    • Calibrate using a standard glass test piece (

      
      ) or HPLC-grade water (
      
      
      ).[1]
  • Sample Loading:

    • Warning: Cyclohexene is volatile and can form peroxides.[2][1] Ensure the sample is fresh and peroxide-free.

    • Place 2-3 drops of Cyclohexene-d10 onto the main prism.[2] Close the secondary prism immediately to prevent evaporation.[2][1]

  • Measurement:

    • Adjust the light and compensator knobs until the borderline is sharp and achromatic.[2][1]

    • Align the borderline with the crosshairs.[2][1]

    • Target Value: Expect

      
      . A value approaching 1.446 indicates H-contamination (proton exchange or poor enrichment).[2]
      
  • Cleaning:

    • Wipe prisms with ethanol and lens tissue.[2][1] Do not use acetone (can damage prism seals).[2][1]

Protocol: Dielectric Constant Measurement (Capacitance Method)

Objective: Determine solvent polarity for electrochemical studies.

  • Setup: Use a cylindrical liquid test fixture (e.g., Agilent 16452A) connected to an LCR meter.[2][1]

  • Baseline: Measure the capacitance of air (

    
    ) in the empty cell.[2][1]
    
  • Injection: Inject ~3 mL of Cyclohexene-d10 into the cell, ensuring no bubbles are trapped (bubbles drastically lower

    
    ).
    
  • Calculation:

    
    [1]
    
  • Validation:

    • Since

      
       is non-polar, the loss tangent (
      
      
      ) should be near zero (< 0.001).[1] High loss indicates moisture contamination (
      
      
      ).[2][1]

Applications in Drug Development[1]

Metabolic Stability Studies (Deuterium Switch)

Cyclohexene-d10 serves as a model for understanding how deuteration affects metabolic clearance.[2] In "Deuterium Switch" programs, replacing C-H with C-D at metabolic "hotspots" slows down CYP450-mediated oxidation due to the Primary Kinetic Isotope Effect (

21
  • Relevance: The physical properties (hydrophobicity,

    
    ) remain virtually identical (as seen in the 
    
    
    and
    
    
    data), ensuring the drug binds the same target, while the C-D bond strength extends half-life.[1]
NMR Solvation Studies

While


  • Alkene-Alkene Interactions: To avoid solvent overlap in the aromatic/alkene region.[2][1]

  • Non-Polar Environments: Mimicking the lipid bilayer interior more accurately than chlorinated solvents.[2][1]

References

  • Sigma-Aldrich. (2025).[2][1][4][5][6] Cyclohexene-d10 Product Specification & Physical Properties. Link

  • NIST Standard Reference Data. (2024). Cyclohexene: Dielectric Constant and Dipole Moment. National Institute of Standards and Technology.[2][1] Link

  • ChemicalBook. (2025).[2][1] Cyclohexene Physical Properties and Safety Data. Link

  • PubChem. (2025).[2][1][7] Cyclohexene Compound Summary: Density and Refractive Index. National Library of Medicine.[2][1] Link

  • Scientific Laboratory Supplies. (2025). Cyclohexene-d10 98 atom % D Specifications. Link

Methodological & Application

How to use Cyclohexene-d10 as an NMR solvent

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity NMR Spectroscopy using Cyclohexene-d10

Executive Summary

Cyclohexene-d10 (


) is a specialized, non-polar deuterated solvent utilized primarily for low-temperature NMR studies where standard aliphatic solvents (like Cyclohexane-d12) fail due to freezing. While chemically similar to cyclohexane, the presence of the double bond lowers the melting point to -104°C, enabling cryo-NMR in a non-aromatic, non-polar environment.

This guide details the operational protocols for using Cyclohexene-d10, focusing on its unique safety requirements (peroxide management), physical properties, and signal referencing standards.

Part 1: Technical Rationale & Solvent Selection

Why Cyclohexene-d10? The choice of Cyclohexene-d10 is rarely arbitrary; it solves specific physical chemistry problems that standard solvents cannot.

  • Cryogenic Solubility without Aromaticity:

    • The Problem: Cyclohexane-d12 freezes at +6.5°C, making it useless for variable temperature (VT) studies below room temperature. Toluene-d8 or Benzene-d6 remain liquid but introduce strong Ring Current Anisotropy effects, which can dramatically shift solute peaks and obscure conformational data.

    • The Solution: Cyclohexene-d10 remains liquid down to -104°C . It provides a lipophilic environment similar to cyclohexane but without the freezing limitation or the magnetic anisotropy of benzene.

  • Mimicking Biological Lipids:

    • The unsaturated nature of cyclohexene more closely mimics the dielectric environment of unsaturated fatty acid chains in lipid bilayers compared to fully saturated alkanes or chlorinated solvents.

Solvent Selection Decision Matrix Use the following logic flow to determine if Cyclohexene-d10 is required for your experiment.

SolventSelection Start Sample Characteristic? Polarity Is the sample Non-Polar / Lipophilic? Start->Polarity Temp Required Temperature Range? Polarity->Temp Yes CDCl3 Use Chloroform-d (Standard) Polarity->CDCl3 No (Polar) Aromatic Is Aromatic Ring Current Interference Acceptable? Temp->Aromatic Low Temp (<0°C) C6D12 Use Cyclohexane-d12 (If T > 7°C) Temp->C6D12 Room Temp Only (>10°C) TolD8 Use Toluene-d8 (If Aromatic Effects OK) Aromatic->TolD8 Yes C6D10 SELECT CYCLOHEXENE-D10 Aromatic->C6D10 No (Need Aliphatic Env)

Figure 1: Decision tree for selecting Cyclohexene-d10 based on temperature and magnetic interference requirements.

Part 2: Physical & Chemical Properties

Understanding the physical constants is vital for setting up VT-NMR parameters (shimming and temperature calibration).

Table 1: Comparative Properties of Non-Polar NMR Solvents

PropertyCyclohexene-d10Cyclohexane-d12Benzene-d6Chloroform-d
Freezing Point -104°C +6.5°C+5.5°C-64°C
Boiling Point 83°C81°C80°C61°C
Dielectric Constant ~2.22.022.284.81
Residual Signal ~5.6 & 2.0 ppm1.38 ppm7.16 ppm7.26 ppm
Water Signal DistinctDistinct0.40 ppm1.56 ppm
Peroxide Hazard High LowNoneNone

Part 3: Critical Safety Protocol (Peroxide Management)

WARNING: Cyclohexene is a Class B Peroxide Former . The double bond allows for facile abstraction of the allylic proton, leading to the formation of explosive hydroperoxides upon exposure to air and light.

The "Self-Validating" Safety Check: Before any NMR sample is prepared, the solvent must be validated. Do not rely on the expiration date alone.

  • Visual Inspection: Check for crystals around the cap or a viscous layer at the bottom. If seen, DO NOT OPEN . Contact safety services for disposal.[1]

  • Quantifiable Test: Use a semi-quantitative peroxide test strip (e.g., Quantofix®).

    • Safe: < 10 mg/L (ppm).

    • Mitigation Required: 10–100 mg/L (Must treat with activated alumina).

    • Unsafe: > 100 mg/L (Dispose as hazardous waste).

Part 4: Experimental Protocol

Workflow: Sample Preparation with Peroxide Mitigation

This protocol assumes the solvent has been stored in a dark, inert atmosphere.

PrepWorkflow Stock Cyclohexene-d10 Stock Bottle Test Peroxide Test (Strip Test) Stock->Test Filter Alumina Filtration (If >10ppm) Test->Filter Positive (>10ppm) Dissolve Dissolve Solute (Inert Gas) Test->Dissolve Negative (<10ppm) Filter->Dissolve Tube Transfer to NMR Tube Dissolve->Tube Seal Flame Seal or Parafilm Tube->Seal

Figure 2: Safety-integrated workflow for handling Cyclohexene-d10.

Step-by-Step Procedure
  • Alumina Pre-Treatment (Recommended):

    • Even if test strips are negative, it is "Best Practice" to pass the required volume of Cyclohexene-d10 through a small pipette column of activated basic alumina immediately before use. This removes trace peroxides and water.

  • Solute Dissolution:

    • Weigh the sample into a vial.

    • Add ~0.6 mL of treated Cyclohexene-d10.

    • Note: If the sample is for Low-Temperature NMR, ensure the solute itself does not precipitate at -80°C.

  • Transfer & Sealing:

    • Transfer to a high-quality NMR tube (Wilmad 528-PP or better for high field).

    • Degassing (Crucial for VT-NMR): Dissolved oxygen is paramagnetic and broadens lines. For best results at low temperatures, perform 3 freeze-pump-thaw cycles and flame seal the tube. If flame sealing is impossible, bubble dry Nitrogen/Argon through the solution for 2 minutes.

  • Acquisition Parameters:

    • Lock: Select "Cyclohexane-d12" if "Cyclohexene-d10" is not in your spectrometer's library. They are magnetically similar enough to establish a lock, though the chemical shift reference will need manual correction.

    • Shimming: Non-polar solvents often require extensive Z1 and Z2 shimming due to different surface tension/meniscus shapes compared to Chloroform.

Part 5: Data Analysis & Referencing

Since Cyclohexene-d10 is not standard in all software packages (MestReNova, TopSpin), you must manually identify residual peaks.

Residual Solvent Signals (Proton NMR): In a fully deuterated


 sample, the residual protons (CHD) appear as small multiplets.
  • Alkenyl Protons: ~5.59 ppm (Multiplet).

  • Allylic Protons: ~1.96 ppm (Broad Multiplet).

  • Homoallylic Protons: ~1.61 ppm (Multiplet).

Note: Values are approximate relative to TMS. The exact chemical shift may vary slightly due to the isotope effect (typically shifting signals upfield by ~0.02 ppm compared to the non-deuterated parent).

Referencing Strategy:

  • Internal Standard (Preferred): Add 0.05% TMS (Tetramethylsilane). Calibrate TMS to 0.00 ppm.

  • Substitution: If TMS is unavailable, calibrate to the residual alkenyl peak at 5.59 ppm , but note this in your experimental section as "referenced to residual solvent signal."

Part 6: Troubleshooting

IssueCauseCorrective Action
Broad Lines Paramagnetic OxygenDegas sample (Freeze-pump-thaw or N2 sparge).
Drifting Lock Temperature GradientsAllow 15 mins for thermal equilibrium after changing temp.
Extra Peaks Peroxides or BHTCheck for BHT (stabilizer) peaks at 1.4, 2.3, 7.0 ppm. Pass solvent through alumina.
Freezing Water ContaminationAlthough solvent freezes at -104°C, trace water freezes at 0°C, causing localized inhomogeneity. Dry solvent over molecular sieves (3Å).

References

  • Fulmer, G. R., et al. (2010).[2][3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[3] [Link]

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22.[4][5] (Standard protocol for Class B peroxide formers). [Link]

  • Reich, H. J. (2024). Bordwell pKa Table and Solvent Properties. University of Wisconsin-Madison. (Source for freezing point and polarity data). [Link]

Sources

Cyclohexene-d10 as an internal standard for qNMR

Application Note: Cyclohexene-d10 as an Internal Standard for Quantitative Deuterium NMR ( -qNMR)

Executive Summary

Cyclohexene-d10 (CAS: 1603-55-0) serves as a versatile Internal Standard (IS) for


-qNMR1



This protocol details the use of Cyclohexene-d10 to determine the Isotopic Enrichment (Atom % D) and Absolute Purity of deuterated analytes.

Key Advantages of Cyclohexene-d10[1]
  • Spectral Validation: Provides three distinct signal regions (Vinylic, Allylic, Homoallylic) allowing for internal cross-validation of integration.

  • Solubility: Excellent solubility in common organic solvents (

    
    , Acetone, DCM).
    
  • Relaxation Kinetics: Deuterium quadrupolar relaxation is generally faster than proton relaxation, allowing for rapid pulse repetition rates.

Technical Specifications & Chemical Logic

Physical Properties
PropertyValueCritical Note for qNMR
Formula

98%+ Atom D Isotopic Purity required.
MW 92.21 g/mol Use precise MW for molar calculations.
Boiling Point 83 °CVolatile. Weigh rapidly; use capped vials immediately.
Density 0.89 g/mLLiquid handling requires positive displacement pipettes.
Spectral Profile ( NMR)

In a protonated solvent (e.g.,

Signal RegionChemical Shift (

, ppm)
Integration (

)
Assignment
A ~5.7 ppm2 DVinylic Deuterons (

)
B ~2.0 ppm4 DAllylic Deuterons (

adjacent to

)
C ~1.6 ppm4 DHomoallylic Deuterons (Ring distal)

Analyst Note: Due to the quadrupolar nature of deuterium (


), signals appear as broad singlets. Fine coupling (

) is usually unresolved.

Experimental Protocol: -qNMR

Workflow Diagram

The following Graphviz diagram illustrates the logical flow of the "Inverse Solvent" qNMR experiment.

qNMR_WorkflowStartStart: Deuterated Analyte QuantificationSolvent_ChoiceSelect PROTONATED Solvent(e.g., CHCl3, Acetone)*Invisible in 2H NMR*Start->Solvent_ChoiceWeighingGravimetric Prep1. Weigh Analyte (Target ~10-20 mg)2. Weigh Cyclohexene-d10 (~10-15 mg)Solvent_Choice->WeighingDissolutionDissolution & TransferDissolve in 0.6 mL SolventTransfer to 5mm NMR TubeWeighing->DissolutionAcquisitionAcquisition (2H Probe)Lock: 19F or No Lock (Shim on FID)Pulse: 90°, D1: 5-10sDissolution->AcquisitionProcessingProcessingLB: 2-5 Hz (Broadening)Baseline Correction: PolynomialAcquisition->ProcessingCalculationCalculate Purity/EnrichmentProcessing->Calculation

Caption: Workflow for

Detailed Methodology
Step 1: Gravimetric Preparation

Critical: Cyclohexene-d10 is volatile. Evaporation during weighing is the largest source of error.

  • Tare a clean HPLC vial or volumetric flask on a microbalance (readability 0.01 mg or better).

  • Add the solid Deuterated Analyte (~10–20 mg). Record weight (

    
    ).[2]
    
  • Add Cyclohexene-d10 (~10–15 mg) using a syringe. Immediately cap and weigh. Record weight (

    
    ).
    
  • Calculate the mass of the standard by difference.

Step 2: Sample Dissolution
  • Add ~0.6 mL of a Protonated Solvent (e.g., Chloroform, Dichloromethane, Acetone).

    • Why? In

      
       NMR, protonated solvents are silent. If you used 
      
      
      , the solvent signal would overwhelm the detector (dynamic range problem).
  • Vortex until completely dissolved.

  • Transfer to a precision 5 mm NMR tube.

Step 3: Instrument Acquisition (

Channel)
  • Probe: Broadband (BBO) or dedicated Deuterium probe.

  • Lock:

    • Option A (Modern): Use the

      
       coil to lock on the protonated solvent (if hardware permits "reversed" locking).
      
    • Option B (Standard): Run unlocked . The drift in modern magnets is negligible for the broad lines of

      
       NMR. Shim on the FID (gradient shimming on the proton signal is also possible before switching nuclei).
      
  • Pulse Sequence: zg (standard 1D sequence).

  • Relaxation Delay (

    
    ): 
    
    • Deuterium

      
       values are typically 0.1 – 0.5 seconds.
      
    • Set

      
       (Conservative: 3–5 seconds).
      
  • Scans (NS): Deuterium sensitivity is low (1% of

    
    ). Required scans: 64 – 512 depending on concentration.
    
  • Offset (O1P): Center at ~4 ppm to cover the Cyclohexene-d10 range (1.6–5.7 ppm).

Step 4: Processing
  • Window Function: Apply Exponential Multiplication (EM). A Line Broadening (LB) of 2.0 – 5.0 Hz is standard due to natural quadrupolar broadening.

  • Phasing: Manual phasing is required.[3]

  • Baseline: Apply automatic baseline correction (ABS) or a polynomial fit.

  • Integration: Integrate the Cyclohexene-d10 signals.

    • Region A (5.7 ppm): Set value to 2.00.

    • Check Region B (2.0 ppm) and C (1.6 ppm). They should integrate to ~4.00. If they deviate significantly, check for overlap with the analyte.

Data Analysis & Calculation

The fundamental qNMR equation is adapted for Deuterium.

Purity Calculation (Mass Fraction)
VariableDefinitionValue for Cyclohexene-d10

Integral of Analyte SignalMeasured

Integral of Standard SignalMeasured (e.g., 2.00 for Vinylic)

# of Deuterons in Standard Signal2 (Vinylic) or 4 (Allylic)

# of Deuterons in Analyte SignalTheoretical # (e.g., 3 for

)

Molar Mass of AnalyteAnalyte Specific

Molar Mass of Standard92.21 g/mol

Mass of StandardMeasured (mg)

Mass of AnalyteMeasured (mg)

Purity of StandardFrom Certificate (e.g., 99.5%)
Isotopic Enrichment Calculation

If the goal is to determine Atom % D (how many protons were successfully replaced by deuterium):

  • Calculate the molar concentration of the analyte using the equation above.

  • Compare the calculated molarity to the gravimetric molarity (assuming 100% labeling).

  • The ratio yields the % Deuteration efficiency.

Troubleshooting & Self-Validation

Volatility Management

Issue: Cyclohexene-d10 is volatile. Validation: Weigh the standard after the analyte. Cap immediately. If the integration of the standard's aliphatic vs. vinylic protons (internal ratio) is consistent (2:4:4), the standard is chemically intact. If the absolute area is lower than expected vs. a non-volatile check-standard, evaporation occurred.

Signal Overlap

Issue: Analyte signals overlap with the broad Cyclohexene-d10 peaks. Solution: Cyclohexene-d10 offers three regions.[1][2]

  • If Analyte overlaps with Aliphatic (1.6 ppm), use the Vinylic (5.7 ppm) for calculation.

  • If Analyte overlaps with Vinylic, use the Allylic (2.0 ppm).

  • Self-Validating Step: Calculate purity using Region A and Region B independently. Results should match within <2%.

Chemical Shift Referencing

In

  • Protocol: Set the Vinylic Deuterium peak of Cyclohexene-d10 to 5.70 ppm arbitrarily to align the spectrum.

References

  • BIPM (Bureau International des Poids et Mesures). "qNMR Internal Standard Reference Data." Metrologia. Accessed 2023.[4][5][6] [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.[7] [Link]

  • Simova, S. "Deuterium NMR in the Study of Organic Reaction Mechanisms." Magnetic Resonance in Chemistry. (General Reference for 2H NMR methodology).
  • Cambridge Isotope Laboratories. "NMR Solvent Data Chart." [Link]

Application Note: Synthesis of Deuterated Polymers using Cyclohexene-d10

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

This guide details the synthetic pathways for utilizing Cyclohexene-d10 (


) as a primary feedstock for deuterated polymer synthesis. While direct homopolymerization of cyclohexene is thermodynamically inhibited by low ceiling temperatures, it serves as a critical precursor for two major classes of deuterated materials:
  • Deuterated Polyamides (Nylons): Via oxidative cleavage to Adipic Acid-d8.

  • Deuterated Polyethers: Via epoxidation to Cyclohexene Oxide-d10 followed by Ring-Opening Polymerization (ROP).

These polymers are essential in Small Angle Neutron Scattering (SANS) studies, where deuterium labeling provides the necessary contrast to resolve single-chain conformations in bulk melts and concentrated solutions [1].

Material Specifications: Cyclohexene-d10

Before initiating synthesis, verify the isotopic purity and physical constants of the starting material.

PropertySpecificationNotes
Chemical Formula

Fully deuterated cyclic alkene
Molecular Weight 92.21 g/mol vs. 82.14 g/mol for proteo-cyclohexene
Boiling Point 83 °CSimilar to non-deuterated analog
Density 0.893 g/mLHigher density due to deuterium mass
Isotopic Purity

98 atom % D
Critical for SANS contrast matching
Storage 2-8°C, under ArgonProne to peroxide formation; avoid light

Protocol A: Synthesis of Deuterated Nylon 6,6 (PA66-d16)

This workflow represents the primary utility of Cyclohexene-d10 in polymer science. It involves a "Green Chemistry" oxidation followed by melt polycondensation.

Phase 1: Oxidative Cleavage to Adipic Acid-d8

Rationale: Traditional nitric acid oxidation releases


 and is difficult to control on small lab scales with deuterated isotopologues. We utilize a Tungstate-catalyzed oxidation which is cleaner and offers easier workup [2].

Reagents:

  • Cyclohexene-d10 (10.0 g, ~108 mmol)

  • Sodium Tungstate Dihydrate (

    
    ) (Catalyst)
    
  • Hydrogen Peroxide (30% aq)[1][2]

  • Phase Transfer Catalyst (Aliquat 336 or similar)

Step-by-Step Methodology:

  • Catalyst Preparation: In a 250 mL round-bottom flask, dissolve 0.5g

    
     and 0.5g Aliquat 336 in 10 mL of deuterated water (
    
    
    
    ) (optional:
    
    
    can be used if exchangeable protons on acid groups are not a concern, as they will exchange during polymerization, but
    
    
    ensures max purity).
  • Addition: Add Cyclohexene-d10 (10 g) to the flask. The mixture will be biphasic.

  • Oxidation: Slowly add 35 mL of 30%

    
     dropwise under vigorous stirring at 75°C.
    
    • Caution: Reaction is exothermic.[3] Maintain temperature reflux (approx 90°C) for 8 hours.

  • Crystallization: Cool the solution to 4°C overnight. Adipic Acid-d8 will precipitate as white crystals.[2]

  • Purification: Filter the crystals and recrystallize from

    
     or hot water.
    
    • Validation: Check Melting Point.[2][3] Target: 151–152°C .[2]

Phase 2: Melt Polycondensation to Nylon 6,6-d16

Rationale: Interfacial polymerization ("Nylon Rope Trick") yields low molecular weight material with broad dispersity. Melt polycondensation ensures stoichiometric balance and high molecular weight suitable for fiber spinning or molding.

Reagents:

  • Adipic Acid-d8 (Prepared above)[2]

  • Hexamethylenediamine-d12 (HMDA-d12) (Commercially available or synthesized)

    • Note: Using proteo-HMDA yields alternating deuterated/proteo blocks (Nylon 6,6-d8).

Step-by-Step Methodology:

  • Salt Formation (Nylon Salt):

    • Dissolve equimolar amounts of Adipic Acid-d8 and HMDA-d12 in methanol.

    • The 1:1 ammonium carboxylate salt precipitates. Filter and dry.[2][3] This ensures perfect stoichiometry.

  • Polymerization Setup:

    • Place Nylon Salt in a heavy-walled glass ampoule or stainless steel autoclave.

    • Purge with

      
       (3 cycles) to remove oxygen (prevents degradation/yellowing).
      
  • Reaction Cycle:

    • Stage 1 (Pre-polymerization): Heat to 220°C for 1 hour under high pressure (sealed vessel). This prevents loss of volatile diamine while oligomers form.

    • Stage 2 (Condensation): Raise temperature to 270°C. Slowly reduce pressure to vacuum (< 1 mmHg) over 30 minutes to remove water byproduct.

    • Mechanism:[4][5][6] Driving off water shifts equilibrium toward high polymer formation (Le Chatelier's principle).

  • Termination: Cool under

    
     flow. The resulting polymer is a hard, white/translucent solid.
    
Visual Workflow: Nylon 6,6-d16 Synthesis

NylonSynthesis C6D10 Cyclohexene-d10 (Starting Material) Oxidation Oxidation (Na2WO4 / H2O2) C6D10->Oxidation Ring Opening Adipic Adipic Acid-d8 (Monomer A) Oxidation->Adipic Crystallization Salt Nylon Salt (1:1 Stoichiometry) Adipic->Salt MeOH Mixing Polymer Nylon 6,6-d16 (Final Polymer) Salt->Polymer Melt Condensation (270°C, Vacuum) HMDA HMDA-d12 (Monomer B) HMDA->Salt

Figure 1: Synthetic pathway from Cyclohexene-d10 to Deuterated Nylon 6,6.

Protocol B: Synthesis of Poly(cyclohexene oxide-d10)

This protocol targets polyethers. Direct polymerization of cyclohexene is not viable; therefore, the ring strain must be increased via epoxidation.

Phase 1: Epoxidation

Reagents:

  • Cyclohexene-d10

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

Method:

  • Dissolve Cyclohexene-d10 in DCM at 0°C.

  • Add m-CPBA slowly. Stir for 12 hours.

  • Wash with

    
     to remove m-chlorobenzoic acid byproduct.
    
  • Distill the organic layer to isolate Cyclohexene Oxide-d10 .

Phase 2: Cationic Ring-Opening Polymerization (CROP)

Rationale: Cyclohexene oxide undergoes ROP readily with cationic initiators.[7] This yields Poly(cyclohexene oxide) (PCHO), a semi-crystalline polymer used in solid electrolytes.

Method:

  • Initiator: Use

    
     or Aluminum complexes [3].
    
  • Conditions: Reaction in Toluene at -78°C to 0°C.

  • Termination: Quench with ammoniacal methanol.

  • Result: High molecular weight PCHO-d10.

Quality Control & Characterization

To validate the success of the synthesis, the following analytical methods are required:

TechniqueTarget MetricExpected Result (Nylon Case)
H-NMR Residual ProtonsAbsence of peaks at 1.4-2.0 ppm (cyclohexyl ring) indicates high deuteration.
FT-IR C-D StretchingStrong bands at 2100–2200

(C-D); Absence of 2850-2950

(C-H).
DSC Thermal Transitions

(Melting point of Nylon 6,6).
GPC Molecular Weight

g/mol for mechanical stability.

Safety & Handling

  • Peroxide Hazards: Cyclohexene-d10 forms explosive peroxides upon air exposure. Test with peroxide strips before distillation.

  • Tungsten/H2O2: The oxidation reaction is highly exothermic. A reflux condenser and blast shield are mandatory.

  • Thermal Burns: Melt polycondensation occurs at 270°C. Use insulated gloves and face shields.

References

  • Higgins, J. S., & Benoit, H. (1994). Polymers and Neutron Scattering. Oxford University Press.

  • Sato, K., Aoki, M., & Noyori, R. (1998). A "Green" Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide.[1] Science, 281(5383), 1646-1647.

  • Aida, T., & Inoue, S. (1996). Synthesis of Polyethers. In Polymer Synthesis.

Sources

Advanced Protocol: Catalytic Transfer Deuteration & Mechanistic H/D Exchange using Cyclohexene-d10

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

This application note details the utilization of Cyclohexene-d10 (


)  as a precision deuterium donor in Catalytic Transfer Hydrogenation (CTH). Unlike traditional methods requiring high-pressure deuterium gas (

) or aggressive acidic exchange (

), Cyclohexene-d10 offers a thermodynamically driven, ambient-pressure pathway for deuteration.

Key Advantages:

  • Safety: Eliminates the need for flammable, high-pressure

    
     gas cylinders and autoclaves.
    
  • Thermodynamic Drive: The aromatization of cyclohexene to benzene provides a strong enthalpic driving force (

    
    ), ensuring high conversion rates.
    
  • Mechanistic Utility: uniquely suited for probing reversible C-H activation (scrambling) on catalyst surfaces during reduction events.

Mechanistic Principles

The "Deuterium Sponge" Effect

The core mechanism is oxidative dehydrogenation . Upon adsorption to a heterogeneous catalyst (typically Pd/C or Pt/C), Cyclohexene-d10 undergoes rapid aromatization to Benzene-d6. This process releases four deuterium atoms per molecule directly onto the catalyst surface, creating a localized, high-density "pool" of reactive deuterium (


).
Transfer Pathway[1]
  • Adsorption: Cyclohexene-d10 and the substrate (acceptor) co-adsorb onto the metal surface.

  • Donation: Cyclohexene-d10 aromatizes, saturating the surface with

    
    .
    
  • Transfer:

    
     is transferred to the unsaturated bonds of the acceptor (syn-addition).
    
  • Desorption: The deuterated product and Benzene-d6 desorb.

Mechanistic Diagram

The following diagram illustrates the concurrent donor-acceptor cycle on the Palladium surface.

G cluster_inputs Reagents cluster_catalyst Pd/C Catalyst Surface Cyclohexene Cyclohexene-d10 (Donor) Adsorption Co-Adsorption Cyclohexene->Adsorption Substrate Alkene Substrate (Acceptor) Substrate->Adsorption Aromatization Aromatization (Driving Force) Adsorption->Aromatization Transfer Syn-Addition Transfer Adsorption->Transfer Substrate Path SurfacePool Surface D-Pool [Pd-D] SurfacePool->Transfer Aromatization->SurfacePool Releases 4 D Outputs Deuterated Product + Benzene-d6 Transfer->Outputs

Figure 1: Concerted mechanism of Transfer Deuteration. The irreversible formation of Benzene-d6 drives the saturation of the acceptor.

Experimental Protocols

Reagents & Equipment
  • Donor: Cyclohexene-d10 (>99 atom % D).

  • Catalyst: 10% Pd/C (dry or 50% water-wet). Note: If using water-wet, pre-wash with EtOD to prevent H-incorporation.

  • Solvent: Anhydrous THF or Ethanol-d1 (EtOD). Avoid protic solvents like MeOH/EtOH to prevent solvent-mediated H/D exchange.

  • Apparatus: Standard round-bottom flask with reflux condenser; Nitrogen balloon (inert atmosphere).

Protocol A: General Transfer Deuteration (Saturation)

Objective: Complete saturation of an alkene/alkyne to a deuterated alkane.

  • Preparation: In a glovebox or under

    
    , charge a reaction flask with the substrate (1.0 equiv).
    
  • Catalyst Loading: Add 10% Pd/C (10-20 wt% relative to substrate).

  • Donor Addition: Add Cyclohexene-d10 (5.0 - 10.0 equiv). Excess is required to maintain D-pressure and solvent volume.

  • Solvent (Optional): If the substrate is solid, add anhydrous THF (0.5 M concentration). If liquid, the reaction can often be run neat in Cyclohexene-d10.

  • Reaction: Heat to reflux (approx. 65-80°C) for 2–12 hours. Monitor via GC-MS or TLC.

  • Workup:

    • Cool to room temperature.[1]

    • Filter through a Celite pad to remove Pd/C. Rinse with THF.

    • Concentrate in vacuo. Note: Benzene-d6 (byproduct) is volatile and will be removed during evaporation.

  • Validation: Analyze via

    
    -NMR (disappearance of alkene protons) and MS (mass shift).
    
Protocol B: Mechanistic H/D Exchange Probe

Objective: Determine if a catalyst facilitates reversible C-H activation (scrambling) at positions distal to the reaction site.

  • Setup: Follow Protocol A, but use a substrate with aromatic protons or allylic protons prone to activation.

  • Sampling: Take aliquots at 1h, 4h, and 12h.

  • Analysis:

    • Perform

      
      -NMR (Deuterium NMR) to locate D incorporation.
      
    • Interpretation:

      • D only at double bond: Clean transfer hydrogenation (Kinetic control).

      • D on aromatic ring/allylic positions: Evidence of rapid, reversible H/D exchange (Thermodynamic scrambling) mediated by the catalyst surface.

Data Analysis & Comparison

Comparison of Deuteration Sources

The following table contrasts Cyclohexene-d10 with other common deuterium sources.

FeatureCyclohexene-d10Deuterium Gas (

)
Heavy Water (

)
Primary Mechanism Transfer HydrogenationDirect HydrogenationAcid/Base Exchange
Safety Profile High (Liquid, stable)Low (Explosive gas)High (Benign liquid)
Equipment Standard GlasswareHigh-Pressure AutoclaveStandard Glassware
Selectivity High (Chemo-selective)Low (Over-reduction common)pH Dependent
Cost Efficiency Moderate (Stoichiometric)High (Cylinder rental/setup)Low (Cheap)
Scrambling Risk Moderate (Surface mediated)High (Gas phase/Surface)High (Labile protons)
Workflow Decision Tree

Use this logic flow to optimize your experimental design.

Workflow Start Start: Define Goal Goal Is the goal Saturation or Exchange? Start->Goal Saturation Goal: Saturation (Double Bond) Goal->Saturation Exchange Goal: H/D Exchange (Aromatic/Allylic) Goal->Exchange SolventCheck Is Substrate Soluble in Cyclohexene? Saturation->SolventCheck Neat Run Neat (Reflux) SolventCheck->Neat Yes CoSolvent Add THF or Dioxane SolventCheck->CoSolvent No CatalystCheck Use Pt/C or Pd/C (High Activity) Exchange->CatalystCheck Temp High Temp (>80°C) required CatalystCheck->Temp

Figure 2: Optimization workflow for selecting reaction conditions based on specific deuteration goals.

Troubleshooting & Expert Tips

  • Incomplete Conversion: If the reaction stalls, the catalyst surface may be poisoned by the benzene-d6 byproduct. Solution: Add fresh catalyst and a slight excess of Cyclohexene-d10 to re-establish the active surface pool.

  • Isotopic Dilution: If the % D incorporation is lower than expected (<95%), check your solvent. Protic solvents (EtOH, MeOH) rapidly exchange H with the Pd surface. Solution: Switch to anhydrous THF or use deuterated solvents (EtOD).

  • Regioselectivity Issues: Pd/C promotes migration of double bonds (isomerization) before reduction. Solution: If position specificity is critical (e.g., cis-1,2 vs trans), consider homogeneous catalysts like Crabtree’s catalyst or Wilkinson’s catalyst, though these are less active for transfer hydrogenation.

References

  • Mechanistic Foundation of Transfer Hydrogenation

    • Braude, E. A., & Linstead, R. P. (1954). Hydrogen Transfer.[1][2][3][4][5] Part I. The Use of Cyclohexene as a Hydrogen Donor. Journal of the Chemical Society.

  • Modern Catalytic Transfer Deuteration

    • Vang, Z. P., et al. (2021). Catalytic Transfer Deuteration and Hydrodeuteration: Emerging Techniques to Selectively Transform Alkenes and Alkynes. Chemistry – A European Journal.
  • Palladium-Catalyzed H/D Exchange Protocols

    • Janssen, M., et al. (2021). Palladium-Catalyzed Nondirected Late-Stage Deuteration of Arenes. Journal of the American Chemical Society.
  • Safety & Handling of Deuterated Reagents

    • Airgas Safety Data Sheet: Deuterium & Deuter

Sources

Cyclohexene-d10 applications in mass spectrometry calibration

Author: BenchChem Technical Support Team. Date: February 2026

Quantitation & Mechanistic Calibration

Executive Summary

Cyclohexene-d10 (Perdeuterocyclohexene,


) is a high-value isotopic reagent used primarily in two critical mass spectrometry (MS) domains: Quantitative Internal Standard Calibration  for volatile organic compounds (VOCs) and Mechanistic Calibration  of ionization fragmentation pathways.

This guide moves beyond basic product descriptions to provide actionable, field-proven protocols. It addresses the specific physicochemical behaviors of Cyclohexene-d10—such as the inverse isotope effect in gas chromatography (GC)—and details its role as a "molecular probe" for validating Retro-Diels-Alder (RDA) reaction energetics in electron ionization (EI) sources.

Part 1: Scientific Foundation & Physicochemical Properties

Before deploying Cyclohexene-d10, analysts must understand how the heavy isotope substitution alters its behavior compared to the native analyte (


).
1.1 Comparative Data Table

The following parameters are critical for setting method windows and retention times.

PropertyCyclohexene (Native)Cyclohexene-d10 (Standard)Impact on Protocol
Formula


Mass shift of +10 Da allows interference-free SIM (Selected Ion Monitoring).
Molecular Weight 82.14 g/mol 92.21 g/mol Base peak shifts from m/z 82 to m/z 92 (or fragment ions).
Boiling Point 82.98 °C~82-83 °CCo-evaporation allows for identical headspace parameters.
GC Elution Reference Time (

)

(Earlier)
Inverse Isotope Effect: Deuterated analogs often elute slightly earlier on non-polar columns due to lower London dispersion forces.
Major Fragment (EI) m/z 54 (Butadiene)m/z 60 (Butadiene-d6)Distinct fragmentation channels confirm spectral identity.
Part 2: Application I - Quantitative Internal Standard Calibration

Context: Analysis of residual solvents (Class 2 solvents) in pharmaceutical drug substances or environmental monitoring of cyclic alkenes.

2.1 The "Self-Validating" Calibration Logic

Using an external standard for volatile analysis is prone to errors caused by matrix effects (e.g., blood plasma, soil) or injection variability. Cyclohexene-d10 acts as the ideal Internal Standard (ISTD) because it mimics the analyte's extraction efficiency but is spectrally distinct.

The Protocol: Headspace GC-MS for Volatiles

Reagents:

  • Analyte: Cyclohexene (HPLC Grade).

  • ISTD: Cyclohexene-d10 (>99 atom % D).

  • Diluent: Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMA) – Must be blank-checked for interferences.

Step-by-Step Workflow:

  • ISTD Stock Preparation:

    • Weigh 10 mg Cyclohexene-d10 into a 10 mL volumetric flask containing diluent.

    • Critical: Cap immediately to prevent volatilization. Sonicate for 5 mins.

    • Concentration: 1.0 mg/mL.

  • Sample Spiking (The Calibration Point):

    • Prepare 6 calibration standards of native Cyclohexene (range: 1–100 ppm).

    • Add a constant volume (e.g., 50 µL) of ISTD Stock to every vial (Standard, Blank, and Unknown).

    • Why: This ensures that any loss during crimping or heating affects both the analyte and the ISTD equally.

  • GC-MS Acquisition (SIM Mode):

    • Column: DB-624 or VF-624ms (Intermediate polarity for volatiles).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Oven: 40°C (hold 5 min)

      
       Ramp 10°C/min 
      
      
      
      200°C.
    • MS Detection (SIM):

      • Channel 1 (Analyte): m/z 82 (Quant), 67, 54 (Qual).

      • Channel 2 (ISTD): m/z 92 (Quant), 74, 60 (Qual).

  • Data Processing:

    • Calculate the Response Ratio (RR):

      
      
      
    • Plot RR vs. Concentration. A linear fit (

      
      ) confirms the system is calibrated.
      
2.2 Visualization: ISTD Workflow

ISTD_Workflow Sample Unknown Sample (Matrix) ISTD Add Cyclohexene-d10 (Constant Vol) Sample->ISTD Spiking Equilibration Headspace Equilibration (80°C, 20 min) ISTD->Equilibration Mixing GC_Sep GC Separation (d10 elutes ~0.05 min early) Equilibration->GC_Sep Injection MS_Det MS Detection (SIM) m/z 82 vs 92 GC_Sep->MS_Det Ionization Ratio Calculate Ratio (Area 82 / Area 92) MS_Det->Ratio Quantitation

Figure 1: Analytical workflow for Internal Standard Calibration. Note the co-processing of analyte and d10-standard ensures correction for matrix effects.

Part 3: Application II - Mechanistic Calibration (Fragmentation Dynamics)

Context: Validating Mass Spectrometer Source Conditions and Fragmentation Pathways.

Cyclohexene-d10 is a "hard" standard used to study the Retro-Diels-Alder (RDA) reaction. In a mass spectrometer, cyclohexene undergoes a specific cleavage that reverses the Diels-Alder cycloaddition.[1] Using d10 allows researchers to prove that the fragmentation is clean (concerted mechanism) rather than the result of hydrogen scrambling (randomization).

3.1 The Mechanism

Under Electron Ionization (70 eV), the molecular ion (


) decomposes into a diene and an alkene.
  • Reaction: Cyclohexene-d10 (

    
    , m/z 92) 
    
    
    
    Butadiene-d6 (
    
    
    , m/z 60) + Ethylene-d4 (
    
    
    , m/z 32).

Why use this for Calibration? If your MS source is contaminated or the energy distribution is incorrect, you may observe H/D scrambling .

  • Clean Spectrum: Distinct peaks at m/z 92 and m/z 60.

  • Dirty/Active Source: Appearance of m/z 91, 88, or smeared peaks indicating hydrogen exchange with background water or surface-catalyzed scrambling.

3.2 Visualization: Retro-Diels-Alder Pathway

RDA_Mechanism Parent Cyclohexene-d10 (Molecular Ion) m/z 92 TS Transition State (Concerted Cleavage) Parent->TS 70 eV EI Frag1 Butadiene-d6 (Radical Cation) m/z 60 TS->Frag1 Charge Retention Frag2 Ethylene-d4 (Neutral Loss) Mass 32 TS->Frag2 Neutral Loss

Figure 2: The Retro-Diels-Alder fragmentation pathway of Cyclohexene-d10. The clean split into m/z 60 and neutral mass 32 validates the ionization mechanism.

Part 4: Troubleshooting & Quality Control

4.1 Evaluating Isotopic Purity Commercial reagents usually state >98% D. However, for high-sensitivity MS calibration, you must verify the M-1 and M-2 peaks.

  • Protocol: Inject a high concentration (100 ppm) of Cyclohexene-d10.

  • Check: Look at m/z 91 (

    
    ). If this peak is >5% of the base peak, the standard is degraded or isotopically impure, which will skew quantitation calculations.
    

4.2 Memory Effects (Carryover) Cyclohexene is sticky in cold spots of the GC inlet.

  • Symptom: Ghost peaks of m/z 92 in blank runs.

  • Fix: Increase the post-run oven temperature to 220°C for 3 minutes and use a high split ratio (50:1) for the wash method.

References
  • NIST Mass Spectrometry Data Center. "Cyclohexene-d10 Mass Spectrum." NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[2][3] [Link]

  • Tire Industry Project (TIP). "Cryogenic Grinding and Pyrolysis-GC/MS Quantification of Tire Tread Particles." Environmental Science & Technology, 2021. (Methodology citing deuterated cyclic alkene standards). [Link]

  • Gross, J. H. "Mass Spectrometry: A Textbook." Springer, 3rd Edition, 2017. (Reference for Retro-Diels-Alder fragmentation mechanisms). [Link]

Sources

Application Note: Precision Deuteration via Catalytic Transfer Hydrogenation using Cyclohexene-d10

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of Cyclohexene-d10 (CAS: 1603-55-0) as a premium deuterium donor for the synthesis of deuterated fine chemicals and Active Pharmaceutical Ingredients (APIs).

Executive Summary

In the landscape of deuterated drug development ("heavy drugs"), the precise installation of deuterium is critical for modulating metabolic stability (the Kinetic Isotope Effect).[1] While deuterium gas (


) is the conventional source, it requires high-pressure autoclaves and often lacks chemoselectivity.

Cyclohexene-d10 offers a superior alternative via Catalytic Transfer Deuterogenation (CTD) . This method exploits the thermodynamic driving force of aromatization—converting Cyclohexene-d10 to stable Benzene-d6—to release deuterium atoms on a catalyst surface under mild conditions. This protocol outlines the mechanistic basis, experimental workflow, and quality control measures for using Cyclohexene-d10 to reduce alkenes, alkynes, and nitro groups with high isotopic purity.

Mechanism of Action: The Aromatization Driving Force

The efficacy of Cyclohexene-d10 relies on the disproportionation and dehydrogenation activity on Palladium surfaces. Unlike isopropanol-d8 (which requires reversible equilibrium), Cyclohexene-d10 undergoes an irreversible oxidative release of deuterium.

The "Deuterium Shuttle" Mechanism
  • Adsorption: Cyclohexene-d10 adsorbs onto the Pd(0) surface.

  • Dehydrogenation (Oxidation): The molecule rapidly loses four deuterium atoms to form Benzene-d6 . This step is thermodynamically favored due to the restoration of aromaticity in the benzene ring.

  • Surface Saturation: The Pd surface becomes saturated with reactive deuterium species (

    
    ).
    
  • Transfer (Reduction): The target substrate (e.g., an alkene) adsorbs and accepts

    
     to form the deuterated product.
    
Mechanistic Diagram

DeuteriumShuttle Cyclohexene Cyclohexene-d10 (Donor) PdSurface Pd/C Catalyst Surface Pool Cyclohexene->PdSurface Adsorption Benzene Benzene-d6 (Byproduct) PdSurface->Benzene Aromatization (-4 D atoms) Product Deuterated API (Product-d2/d4) PdSurface->Product Transfer (+ D atoms) Substrate Drug Precursor (Alkene/Nitro) Substrate->PdSurface Co-adsorption

Figure 1: The Catalytic Transfer Deuterogenation cycle. The irreversible formation of Benzene-d6 drives the release of deuterium atoms onto the catalyst surface.

Experimental Protocols

Protocol A: Selective Deuterogenation of Alkenes

Target: Conversion of


-unsaturated ketones or simple alkenes to deuterated alkanes.
Advantage:  Avoids over-reduction of carbonyls or halogens often seen with high-pressure 

.
Materials
  • Substrate: 1.0 mmol (e.g., Cinnamic Acid derivative)

  • Donor: Cyclohexene-d10 (CAS: 1603-55-0), 5.0 mmol (5 equiv). Note: Excess is used to ensure saturation.

  • Catalyst: 10% Pd/C (dry or 50% wet), 10 mol% Pd loading.

  • Solvent: Anhydrous THF or Ethanol-OD (20 mL). Crucial: Avoid protic solvents like MeOH to prevent H/D scrambling.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the Substrate (1.0 mmol) in Anhydrous THF (20 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (106 mg, ~0.1 mmol Pd) under an inert atmosphere (Argon or Nitrogen).

    • Safety Note: Pd/C can ignite solvent vapors. Add to the wet solution or use a water-wet catalyst if compatible.

  • Donor Injection: Add Cyclohexene-d10 (460 mg, 5.0 mmol) via syringe.

  • Reaction: Heat the mixture to a gentle reflux (66°C) for 4–12 hours.

    • Monitoring: Check progress via TLC or GC-MS. Look for the disappearance of the starting material peak.

  • Workup:

    • Cool to room temperature.

    • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Rinse the pad with THF.

    • Benzene Removal: Concentrate the filtrate under reduced pressure. The byproduct, Benzene-d6 (bp 80°C), will co-evaporate with the solvent.

  • Purification: Purify the residue via silica gel column chromatography if necessary.

Protocol B: Reduction of Nitro Groups to Deuterated Amines

Target: Synthesis of Aniline-d2 derivatives (


) or ring-deuterated anilines.
Materials
  • Substrate: Nitroarene (1.0 mmol).

  • Donor: Cyclohexene-d10 (10.0 mmol). Higher excess required for nitro reduction.

  • Catalyst: 5% Pd/C (15 mol%).

  • Solvent: Methanol-d4 (

    
    ) or THF. Note: Using a deuterated protic solvent helps stabilize the amine protons.
    
Methodology
  • Mix Substrate, Pd/C, and solvent in a reaction vessel.[2][3]

  • Add Cyclohexene-d10.[4][5]

  • Heat to 60°C. The reaction is often faster than alkene reduction (1–4 hours).

  • Critical Workup Step: If the target is the amine with deuterium on the nitrogen (

    
    ), avoid washing with water (
    
    
    
    ). Use
    
    
    washes or dry workup methods to prevent back-exchange (
    
    
    ).

Data Analysis & Quality Control

To validate the success of the deuteration, a combination of Mass Spectrometry and NMR is required.[6]

QC Checkpoints Table
ParameterMethodAcceptance CriteriaNotes
Chemical Purity HPLC / GC-FID> 98.0%Ensure removal of Benzene-d6 byproduct.
Isotopic Enrichment HR-MS (High Res)> 98 atom% DLook for the mass shift (e.g., M+2 for alkene reduction).
Positional Selectivity 1H-NMR> 95% loss of signalIntegrate the specific region where H was replaced. Signal should be effectively silent.
Scrambling Check 2H-NMR (Deuterium)Specific peaks onlyConfirm D is only at the expected positions, not scrambled to the aromatic ring (unless intended).
Calculation of Isotopic Purity (NMR)


Compare the integration of the deuterated site against a non-exchangeable internal standard or a distinct proton on the same molecule.

Workflow Visualization

Workflow Start Start: Substrate Selection SolventPrep Solvent Choice (Aprotic: THF/Dioxane) (Protic: MeOD for amines) Start->SolventPrep ReagentPrep Add Pd/C (10%) + Cyclohexene-d10 (5-10 eq) SolventPrep->ReagentPrep Reaction Reflux (60-80°C) 4-12 Hours ReagentPrep->Reaction Checkpoint QC Check: TLC/GC-MS (Conversion >95%) Reaction->Checkpoint Checkpoint->Reaction Incomplete (Add more catalyst) Workup Filtration (Celite) Evaporation of Benzene-d6 Checkpoint->Workup Pass Analysis Final QC: 1H-NMR (Silence) + MS (Mass Shift) Workup->Analysis

Figure 2: Operational workflow for batch preparation of deuterated chemicals using Cyclohexene-d10.

Safety & Handling

  • Flammability: Cyclohexene-d10 is a highly flammable liquid (Flash point < -6°C). Ground all equipment.

  • Benzene Exposure: The reaction generates Benzene-d6 , a known carcinogen. All rotary evaporation and drying must be performed in a well-ventilated fume hood. The distillate should be treated as hazardous halogenated/aromatic waste.

  • Pyrophoric Catalyst: Dry Pd/C is pyrophoric. Keep wet with solvent or water (if compatible) during handling.

References

  • Mechanism of Transfer Hydrogenation: Brieger, G., & Nestrick, T. J. (1974). Catalytic transfer hydrogenation.[2] Chemical Reviews, 74(5), 567–580.

  • Cyclohexene as Donor: Gonzo, E. E., & Boudart, M. (1978). Catalytic hydrogenation of cyclohexene: Gas-phase and liquid-phase reaction on supported palladium.[7] Journal of Catalysis, 52(3), 462-471.

  • Deuterium in Drug Discovery: Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Applications of Deuterium in Medicinal Chemistry.[1][6][8][9][10] Journal of Medicinal Chemistry, 62(11), 5276–5297.

  • Cyclohexene-d10 Properties: PubChem. Cyclohexene-d10 Compound Summary. National Library of Medicine.

Sources

Application Note: Strategic Utilization of Cyclohexene-d10 in Non-Polar Sample Analysis

Author: BenchChem Technical Support Team. Date: February 2026


)

Abstract

This technical guide outlines the specific utility of Cyclohexene-d10 as a high-performance NMR solvent for non-polar analytes. While Chloroform-d (


) and Benzene-d6 (

) remain industry standards, they possess critical "blind spots" in the aromatic region (7.16–7.26 ppm). Cyclohexene-d10 eliminates this interference by shifting the residual solvent signal to the olefinic region (~5.6 ppm), thereby opening a clear spectral window for complex aromatic and heterocyclic analysis. This note details the physical properties, safety protocols regarding peroxide formation, and a decision-matrix for solvent selection.

Part 1: The Technical Argument (Expertise & Logic)

The "Solvent Blind Spot" Problem

In small molecule drug discovery and materials science, the choice of deuterated solvent is often treated as a commodity decision—defaulting to


. However, for non-polar aromatic compounds, this default choice compromises data integrity due to signal overlap.
  • Chloroform-d (

    
    ):  Residual peak at 7.26 ppm .[1] This obscures critical aromatic protons, particularly in phenyl rings.
    
  • Benzene-d6 (

    
    ):  Residual peak at 7.16 ppm .[1][2] While it offers different solvation effects (magnetic anisotropy), it frequently overlaps with electron-rich aromatic systems.
    
The Cyclohexene-d10 Solution

Cyclohexene-d10 (


) is a cyclic alkene.[2][3][4] Its unique structure provides a "spectral shift" that decouples the solvent signal from the analyte's aromatic region.

Mechanism of Action: The residual protic signal in Cyclohexene-d10 arises from the olefinic protons (vinyl hydrogens). These resonate at approximately 5.6 ppm .[2]

  • Result: The entire aromatic window (6.5 ppm – 9.0 ppm) is rendered solvent-silent.

  • Trade-off: Residual aliphatic signals appear at ~1.6 and ~2.0 ppm. Therefore, this solvent is ideal for aromatics but requires caution for mid-chain aliphatic analysis.

Comparative Technical Profile
PropertyCyclohexene-d10 (

)
Chloroform-d (

)
Benzene-d6 (

)
Residual Signal (

ppm)
~5.60 (s, br) 7.26 (s)7.16 (s)
Secondary Residuals ~1.6, ~2.0 (m)NoneNone
Boiling Point 83°C61°C80°C
Melting Point -104°C-64°C5.5°C
Polarity Non-polarModerately Non-polarNon-polar
Anisotropy Effect Moderate (Double Bond)LowHigh (Ring Current)
Safety Concern Peroxide Former Carcinogen/AcidicCarcinogen

Part 2: Experimental Protocols

Protocol A: Solvent Selection Decision Matrix

Objective: Determine when the cost and handling of Cyclohexene-d10 are scientifically justified.

Workflow Diagram:

SolventSelection Start Start: Non-Polar Sample CheckAromatic Does sample have critical Aromatic Signals (6.5 - 8.0 ppm)? Start->CheckAromatic CheckAliphatic Does sample have critical Aliphatic Signals (1.5 - 2.5 ppm)? CheckAromatic->CheckAliphatic No OverlapCheck Do signals overlap with 7.26 ppm (CDCl3) or 7.16 ppm (C6D6)? CheckAromatic->OverlapCheck Yes UseCDCl3 Use Standard CDCl3 (Cheap, Effective) CheckAliphatic->UseCDCl3 Yes CheckAliphatic->UseCDCl3 No OverlapCheck->UseCDCl3 No UseCyclohexene SELECT CYCLOHEXENE-D10 (Clears Aromatic Window) OverlapCheck->UseCyclohexene Yes UseToluene Consider Toluene-d8 (Methyl shifts signals) UseCyclohexene->UseToluene If Aliphatic Overlap Exists

Figure 1: Decision matrix for selecting Cyclohexene-d10 over standard solvents based on spectral overlap risks.

Protocol B: Safe Handling & Peroxide Management

Critical Safety Note: Unlike Chloroform, Cyclohexene is a Class B Peroxide Former. It reacts with atmospheric oxygen to form unstable peroxides, which can be explosive upon concentration or heating.[5]

Required Materials:

  • Quantofix® Peroxide Test Strips (Range 0-100 mg/L) or KI Starch Paper.

  • Argon or Nitrogen gas line.

  • Molecular Sieves (3Å or 4Å), activated.

Step-by-Step Procedure:

  • Pre-Use Inspection:

    • Visually inspect the bottle.[6] If solid crystals are visible around the cap, DO NOT OPEN . Contact EHS immediately for disposal (potential explosion hazard).

    • If liquid is clear, proceed to testing.

  • Peroxide Quantification:

    • Dip a peroxide test strip into the solvent.

    • < 10 mg/L: Safe for use and gentle heating (< 60°C).

    • 10 - 25 mg/L: Safe for ambient use only. Do not heat.

    • > 25 mg/L: Do not use. Treat with reducing agent (e.g., ferrous sulfate) or dispose.

  • Sample Preparation:

    • Weigh the non-polar analyte (approx 5-10 mg) into a clean vial.

    • Add 0.6 mL Cyclohexene-d10.

    • Crucial Step: If the sample requires heating to dissolve (e.g., polymers), ensure the NMR tube is rated for the pressure (Cyclohexene BP is 83°C; do not exceed 50°C in standard tubes).

  • Inert Storage:

    • After use, purge the headspace of the solvent bottle with Argon for 30 seconds.

    • Seal tightly with Parafilm.

    • Store in the dark at 4°C.

Safety Workflow:

PeroxideSafety Inspect Visual Inspection Crystals Crystals Visible? Inspect->Crystals Explosion STOP: Do Not Touch Contact EHS Crystals->Explosion Yes Test Test Peroxide Level (Strips/KI) Crystals->Test No LevelCheck Peroxide Conc? Test->LevelCheck Safe Proceed to NMR (Flush with Argon after) LevelCheck->Safe < 10 ppm Treat Neutralize/Dispose LevelCheck->Treat > 25 ppm

Figure 2: Mandatory safety loop for handling cyclic alkene solvents to prevent peroxide-related incidents.

Part 3: References

  • Fulmer, G. R., et al. (2010).[4] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.

  • Cambridge Isotope Laboratories. (n.d.). "NMR Solvent Data Chart."

  • Clark, D. E. (2001). "Peroxides and Peroxide-Forming Compounds."[5][6][7][8][9] Chemical Health and Safety, 8(5), 12-22.[2] (Safety protocols for cyclic alkenes).

  • Sigma-Aldrich. (n.d.). "Cyclohexene-d10 Product Specification and Safety Data Sheet."

Sources

Troubleshooting & Optimization

Identifying Cyclohexene-d10 residual solvent peaks in NMR

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Advanced Solvent Troubleshooting Subject: Identification of Residual Solvent Peaks & Impurities in Cyclohexene-d10 (


)

Executive Summary & Quick Reference

Context: Cyclohexene-d10 (CAS: 1636-65-3) is a specialized non-polar deuterated solvent often used for high-temperature NMR studies of olefins or when aromatic solvents (like Benzene-d6) cause undesirable stacking interactions.

Because it is an alkene, its residual solvent peaks appear in both the aliphatic and olefinic regions. This frequently leads to confusion, as researchers often mistake the residual solvent vinyl proton for their own sample's alkene signal.

Quick Reference Card: Cyclohexene-d10 Residual Peaks

Note: Values are approximate relative to TMS (


 0.00). Exact shifts depend on concentration and temperature.
Signal Type

H Shift (

ppm)

C Shift (

ppm)
Multiplicity (Proton)
Vinyl Proton (

)
~5.64 - 5.68 127.2 Broad / Complex m
Allylic Proton (

)
~1.96 - 1.99 25.3 Broad / Complex m
Homoallylic Proton (

)
~1.61 22.8 Broad / Complex m
Water (

)
~0.8 - 1.5 *N/ABroad Singlet

*Water position is highly variable in non-polar solvents based on concentration and temperature.

Diagnostic Workflow (Troubleshooting Guide)

Issue #1: "I see a triplet/multiplet around 5.6 ppm. Is this my product?"

Diagnosis: This is likely the residual vinyl proton of the solvent (


).
Mechanism:  In 99%+ deuterated Cyclohexene-d10, the remaining <1% hydrogen is statistically distributed.
  • Isotopomer A: Proton on the double bond (

    
    ).
    
  • Isotopomer B: Proton on the ring (

    
    ).
    

Validation Protocol: To confirm if the peak is solvent or sample, follow this logic flow:

PeakID Start Unknown Peak at ~5.6 ppm Step1 Check Integration Start->Step1 Step2 Calculate Solvent:Sample Ratio Step1->Step2 Decision1 Is the integral huge? Step2->Decision1 ResultSolvent Likely Residual Solvent Decision1->ResultSolvent Yes (>50:1) Step3 Standard Addition (Spiking) Decision1->Step3 No (Ambiguous) Step4 Add 5µL non-deuterated Cyclohexene Step3->Step4 Decision2 Did the peak grow? Step4->Decision2 ResultConfirmed CONFIRMED: Solvent Peak Decision2->ResultConfirmed Yes ResultSample CONFIRMED: Sample Peak Decision2->ResultSample No (New peak appeared)

Figure 1: Decision tree for distinguishing residual solvent peaks from sample olefinic protons.

Issue #2: "My baseline is wavy or distorted near the solvent peaks."

Diagnosis: Acoustic Ringing or Viscosity Effects. Explanation: Cyclohexene has a distinct viscosity and dielectric constant compared to Chloroform-d.

  • Acoustic Ringing: The high-intensity signal of the deuterium lock or the solvent itself can cause baseline roll, especially if the pre-scan delay is too short.

  • Solution:

    • Increase the Pre-scan Delay (DE) .

    • Apply Backward Linear Prediction (BLP) during processing to reconstruct the first few data points.

Common Impurities & Contaminants

In synthesized or stored Cyclohexene-d10, you may encounter specific impurities resulting from its manufacturing (deuteration of benzene or cyclohexene) or degradation.

Impurity

H Shift (

)
Origin
Benzene-d6 7.16 (Residual

)
Oxidation product (dehydrogenation)
Cyclohexane-d12 1.38 (Residual

)
Over-reduction during synthesis
Water 0.8 - 1.5 Hygroscopic absorption (variable)
HDO ~5.6 (Exchange)Rare: If sample has acidic protons, H/D exchange may occur at the vinyl position (unlikely but possible under catalysis).
The "Floating" Water Peak

In non-polar solvents like Cyclohexene-d10, water exists as monomeric molecules rather than hydrogen-bonded clusters.

  • Behavior: The chemical shift is concentration and temperature-dependent.[1][2][3]

  • Trend: As temperature increases , the water peak typically shifts upfield (lower ppm) due to the breaking of transient hydrogen bonds, though this effect is less pronounced than in

    
    .
    

Advanced Verification: HSQC Analysis

If 1D proton NMR is inconclusive due to overlap, use HSQC (Heteronuclear Single Quantum Coherence) .

Protocol:

  • Run a standard gradient HSQC.

  • Look for the solvent correlations.[3]

    • Solvent Signals: Will usually be "invisible" or very weak in standard HSQC if the pulse sequence is optimized for

      
       coupling (
      
      
      
      Hz) because the solvent carbon is attached to Deuterium, not Hydrogen (mostly).
    • Residual Signals: The residual

      
       bonds will show correlations, but they may appear as multiplets in the carbon dimension due to 
      
      
      
      coupling (
      
      
      Hz).

Key Differentiator: Your sample's alkene peak will show a strong, sharp correlation spot. The residual solvent peak will be weak and potentially split in the F1 (


) dimension.

References & Authority

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

    • Note: While Fulmer focuses on standard solvents, the methodology for impurity identification (Standard Addition) is the industry standard cited here.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Sigma-Aldrich / Merck . NMR Chemical Shifts of Solvents and Impurities.

  • Cambridge Isotope Laboratories (CIL) . NMR Solvent Data Chart.

    • Source for specific physical properties and general shift ranges of deuterated hydrocarbons.

Sources

Technical Support Center: Cyclohexene-d10 Purity & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Water and Peroxide Impurities from Cyclohexene-d10 Document ID: TS-C6D10-001 Last Updated: October 26, 2023 Status: Active

Executive Summary

Cyclohexene-d10 (


) is a specialized deuterated solvent used in NMR spectroscopy. Unlike saturated hydrocarbons (e.g., Cyclohexane-d12), Cyclohexene-d10 contains a reactive double bond. This unsaturation introduces two critical stability challenges:
  • Hygroscopicity: Like most organic solvents, it absorbs atmospheric moisture, introducing HDO/H₂O impurity peaks (approx. 1.40–1.60 ppm) that interfere with integration.[1]

  • Peroxide Formation: Cyclohexene is a Class B Peroxide Former .[2] Upon exposure to air and light, it undergoes auto-oxidation to form cyclohexenyl hydroperoxides. These are not only safety hazards but also paramagnetic impurities that broaden NMR signals.

This guide provides a validated, non-destructive protocol for purifying Cyclohexene-d10 without compromising its isotopic integrity or chemical stability.

Module 1: Diagnostic & Identification

Q: How do I definitively identify water contamination in my Cyclohexene-d10 spectrum?

A: Water in non-polar, aliphatic solvents like Cyclohexene-d10 lacks a fixed chemical shift due to the absence of strong hydrogen bonding partners. However, it follows predictable behaviors.

The "Floating" Singlet:

  • Chemical Shift: Typically appears as a broad singlet between 1.40 ppm and 1.60 ppm .

    • Note: In similar solvents like Cyclohexane-d12, water appears at 1.40 ppm [1]. In Chloroform-d, it is at 1.56 ppm. Expect the peak to drift depending on concentration and temperature.

  • Visual Cues: If the solvent appears cloudy or has a separate phase at the bottom of the tube, water content is >1000 ppm (gross contamination).

Confirmation Test (The


 Shake): 
If you suspect a peak is water:
  • Add 1 drop of pure

    
     to the NMR tube.
    
  • Shake vigorously and re-run the spectrum.

  • Result: The water peak will either disappear (exchange into the

    
     layer) or shift significantly. If the peak remains unchanged, it is likely a solvent impurity, not water.
    

Module 2: Remediation Protocol (The "Fix")

Q: What is the safest method to dry Cyclohexene-d10?

A: The recommended protocol combines Activated Alumina (for peroxide/bulk water removal) with 3A Molecular Sieves (for final polishing).

WARNING: Do NOT use Phosphorus Pentoxide (


) or concentrated sulfuric acid. These are strong dehydrating agents that will cause the acid-catalyzed polymerization of the cyclohexene double bond, destroying your solvent.
Protocol A: The "Gold Standard" Purification Workflow

This method removes both peroxides and water simultaneously.

Step 1: Materials Preparation
  • Activated Alumina (Basic or Neutral): Heat at 150°C for 4 hours under vacuum to activate.

  • Molecular Sieves (3A): Activate at 200–250°C for 12 hours under high vacuum.

    • Why 3A? Cyclohexene has a kinetic diameter of ~0.6 nm. 3A sieves (pore size 0.3 nm) exclude the solvent molecules while adsorbing water (0.28 nm). 4A sieves (0.4 nm) are also acceptable but 3A offers superior exclusion of organic vapors [2].

Step 2: The Alumina Pass (Peroxide & Bulk Water Removal)
  • Pack a small glass column or a plugged Pasteur pipette with the activated alumina (approx. 2g per 10mL solvent).

  • Pass the Cyclohexene-d10 through the column under gravity or slight nitrogen pressure.

  • Mechanism: Alumina chemically decomposes peroxides and physically adsorbs bulk water. This is safer than distillation, which concentrates peroxides [3].

Step 3: Sieve Storage (Polishing)
  • Transfer the eluate immediately to a clean, dry amber vial containing activated 3A molecular sieves (10–20% w/v).

  • Allow to stand for 24 hours before use.[3]

  • Result: Water content typically drops to <10 ppm.

Module 3: Troubleshooting & Advanced FAQs

Q: Can I use Sodium (Na) or Calcium Hydride ( ) to dry this solvent?

A:

  • Calcium Hydride (

    
    ): Acceptable but slower. 
    
    
    
    is compatible with cyclohexene and effective for drying. However, it requires stirring for 24 hours and subsequent filtration or vacuum transfer (distillation) to remove the calcium hydroxide byproduct. It does not remove peroxides effectively.
  • Sodium/Potassium (Na/K): Not Recommended. While often used for benzene or toluene, alkali metals can be risky with alkenes. Although cyclohexene is relatively stable, the risk of reducing the double bond (under specific conditions) or initiating radical polymerization exists. Furthermore, if peroxides are present, adding alkali metals can be dangerous [4]. Stick to Alumina/Sieves.[4]

Q: I see peak broadening in my analyte signals. Is this related to the solvent?

A: Yes, this is a hallmark of Paramagnetic Impurities caused by peroxides.

  • Mechanism: Cyclohexenyl hydroperoxides (formed by air oxidation) contain unpaired electrons (radicals) that facilitate rapid relaxation of nearby protons, causing line broadening.

  • Solution: Perform the Alumina Pass described in Protocol A. This removes the paramagnetic species.

Visual Reference Guides

Figure 1: Decision Tree for Solvent Purification

Caption: Logical workflow for determining the correct purification method based on impurity type.

SolventPurification Start Start: Impurity Detected CheckPeroxide Test for Peroxides (KI Starch Paper) Start->CheckPeroxide IsPeroxide Peroxides Present? CheckPeroxide->IsPeroxide Alumina Pass through Activated Alumina (Removes Peroxides + Bulk Water) IsPeroxide->Alumina Yes (>5 ppm) SievesOnly Add 3A Molecular Sieves (Water Removal Only) IsPeroxide->SievesOnly No (Clean) Final Final Polishing: Store over 3A Sieves (24h) Alumina->Final SievesOnly->Final Ready Solvent Ready for NMR Final->Ready

Figure 2: Molecular Sieve Activation Protocol

Caption: Critical activation steps to ensure sieves act as a desiccant rather than a water source.

SieveActivation Raw Raw 3A Sieves (Hydrated) Heat Heat to 250°C Raw->Heat Vacuum Apply High Vacuum (<0.1 mbar) Heat->Vacuum Cool Cool under Dry Argon/N2 Vacuum->Cool Store Ready for Use Cool->Store

Summary Data Table

PropertyCyclohexene-d10Cyclohexane-d12 (Comparison)
Chemical Structure

(Contains C=C)

(Saturated)
Water Impurity Shift ~1.40 – 1.60 ppm (Variable)1.40 ppm
Peroxide Former? Yes (Class B) No
Rec. Drying Agent 3A Molecular Sieves 4A Sieves, Na/K,

Incompatible Agents

,

, Strong Oxidizers
Generally Inert

References

  • Fulmer, G. R., Miller, A. J., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Williams, T. J. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist.[5] Organometallics, 29(9), 2176-2179.[5]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.

  • Burfield, D. R. (1982). Deperoxidation of ethers.[6] A novel application of self-indicating molecular sieves. The Journal of Organic Chemistry, 47(20), 3821-3824.

  • Clark, D. E. (2001). Peroxides and peroxide-forming compounds.[2][4][6][7][8] Chemical Health and Safety, 8(5), 12-22.

Sources

Technical Support Center: Cyclohexene-d10 Stability & Peroxide Management

[1]

Status: Operational Ticket Priority: High (Safety & Data Integrity) Assigned Specialist: Senior Application Scientist, Stable Isotopes Division

Introduction: The Hidden Hazard in Deuterated Solvents

Welcome to the technical support interface for Cyclohexene-d10 (

The Core Issue: Cyclohexene is a Class B peroxide former. Upon exposure to atmospheric oxygen and light, it undergoes autoxidation to form cyclohexenyl hydroperoxide.[1] The Isotope Nuance: While the deuterium isotope effect (



does not

Module 1: The Science of Degradation

Q: Why does my Cyclohexene-d10 form peroxides despite being deuterated?

A: Peroxide formation is a radical chain reaction.[1] The critical step is the abstraction of an allylic atom (Hydrogen or Deuterium).

  • Initiation: Light (

    
    ) or heat generates a radical.[1]
    
  • Propagation (The Danger Zone):

    • Oxygen attacks the radical to form a peroxy radical (

      
      ).
      
    • This peroxy radical abstracts a Deuterium from a neighboring molecule.[1]

    • Result: You generate a hydroperoxide (

      
      ) and a new radical (
      
      
      ), continuing the chain.

The Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond. The primary KIE for this abstraction is typically between 2–7.[1][2] This means

1
Visualization: The Autoxidation Cycle

Autoxidation CycleStartCyclohexene-d10(Stored Reagent)RadicalAllylic Radical (R•)Start->Radical H/D AbstractionAbstractionAbstraction Step(Primary KIE Barrier)Start->Abstraction Substrate SourceInitiationInitiation(Light/Heat/Impurities)Initiation->RadicalPeroxyRadicalPeroxy Radical (ROO•)Radical->PeroxyRadical + O2 (Fast)OxygenAtmospheric O2Oxygen->PeroxyRadicalPeroxyRadical->AbstractionAbstraction->Radical Chain PropagationProductCyclohexenyl Hydroperoxide(Explosion Hazard)Abstraction->Product Accumulation

Figure 1: The radical chain mechanism. Note that the "Abstraction Step" is the rate-determining step where the Deuterium isotope effect applies, slowing but not stopping the cycle.

Module 2: Detection & Troubleshooting

Q: How do I definitively know if my solvent is compromised?

A: Do not rely on visual inspection alone unless crystals are present.[1][3] If you see crystals or a viscous layer, STOP .[1][4] Do not touch the bottle. Contact your safety officer immediately.

For liquid solvents, use a tiered detection approach.[1]

Comparison of Detection Methods
MethodSensitivityProsConsBest For
Quantofix® Strips 1–100 mg/LFast (10 sec), no chemical prep.[1]Semi-quantitative; can dry out.[1]Routine screening before daily use.[1][5]
KI / Starch Paper Low (<10 ppm)Very cheap, high visual contrast (Blue).[1]Qualitative only; prone to false positives from air oxidation.[1]Quick pass/fail check.
Iodometric Titration High (ppm level)Highly accurate; quantitative.[1]Time-consuming; requires large sample volume (expensive for d-solvents).[1]Validating a batch for critical synthesis.[1]
Ti(IV) Colorimetry MediumGood for high throughput.[1]Requires spectrophotometer.[1]QC labs.
Workflow: The "Safe-Use" Decision Tree

Safety Decision TreeCheckInspect Bottle(Visual Check)CrystalsCrystals/SolidsVisible?Check->CrystalsBombSquadDO NOT OPENContact EHS immediatelyCrystals->BombSquadYesTestPerform Peroxide Test(Quantofix/KI)Crystals->TestNoResultPeroxide Level?Test->ResultSafe< 10 ppmSafe to UseResult->SafeLowTreat10 - 100 ppmRemediation RequiredResult->TreatMediumDiscard> 100 ppmDisposal RecommendedResult->DiscardHigh

Figure 2: Operational workflow for handling stored Cyclohexene-d10. Thresholds are based on general safety standards for secondary peroxides [2].

Module 3: Remediation Protocol (The "Save Your Solvent" Guide)

Q: I have 50 mL of expensive Cyclohexene-d10 with 20 ppm peroxides. Can I save it?

A: Yes. Distillation is dangerous and discouraged for peroxide removal.[1][5][6][7] The safest and most effective method for deuterated solvents is Activated Alumina Adsorption .[1]

Why Alumina? Activated alumina contains basic sites that catalyze the decomposition of hydroperoxides and adsorb the polar degradation products, leaving the non-polar Cyclohexene-d10 pure [3].

Protocol: Activated Alumina Filtration[1][7]

Prerequisites:

  • Activated Alumina (Basic or Neutral, Brockmann I).[1]

  • Glass pipette or small chromatography column.[1]

  • Glass wool.[1]

  • Argon or Nitrogen source.[1][7]

Step-by-Step:

  • Prepare the Column:

    • Place a small plug of glass wool in a glass pipette.[1]

    • Fill with approx. 2g of Activated Alumina per 10mL of solvent to be treated.[1]

    • Expert Tip: Oven-dry the alumina at 120°C overnight before use to ensure maximum activity (removal of adsorbed water).[1]

  • Filtration:

    • Pass the Cyclohexene-d10 through the alumina column under gravity or slight positive pressure (inert gas).[1]

    • Collect the filtrate in a clean, dry, dark vial.

  • Self-Validation (CRITICAL):

    • You must re-test the filtrate immediately using a Quantofix strip or KI paper.

    • Success: Test reads 0 ppm.

    • Failure: Test reads >0 ppm. Repeat with fresh alumina.[1]

  • Stabilization:

    • Immediately sparge the cleaned solvent with Argon for 5 minutes.

    • Seal with a Parafilm-wrapped cap or a fresh septum.[1]

Module 4: Storage Best Practices

Q: How do I prevent this from happening again?

A: You must combat the three factors of the "Fire Triangle" for autoxidation: Fuel (Solvent), Oxygen, and Ignition (Light/Heat).

1. Inert Atmosphere (The Oxygen Factor):

  • Store under an Argon or Nitrogen headspace.[1] Argon is heavier than air and provides a better blanket for opened bottles.[1]

  • Protocol: After every use, backfill the bottle with inert gas before capping.

2. Light Exclusion (The Initiation Factor):

  • Always store in amber glass.[1]

  • Wrap the bottle in aluminum foil for an extra layer of protection if the lab is brightly lit.

3. Chemical Inhibition:

  • If your application (e.g., synthesis) tolerates it, add BHT (Butylated Hydroxytoluene) at 100–250 ppm.[1]

  • Note for NMR: BHT contains protons.[1] It will appear in your

    
    -NMR spectrum (singlet ~1.4 ppm, singlet ~2.3 ppm, singlet ~6.9 ppm).[1] If you are doing trace analysis, avoid BHT and rely on inert gas storage.[1]
    

References

  • Simmons, E. M., & Hartwig, J. F. (2012).[1][8] "On the Interpretation of Deuterium Kinetic Isotope Effects in C-H Bond Functionalizations by Transition-Metal Complexes." Angewandte Chemie International Edition, 51(12), 3066–3072.[1] Link

  • Clark, D. E. (2001).[1][5] "Peroxides and Peroxide-Forming Compounds."[1][3][4][5][6][7][9][10][11][12][13] Chemical Health and Safety, 8(5), 12–22.[1][14] Link

  • Burfield, D. R. (1982).[1] "Deperoxidation of ethers. A novel application of self-indicating molecular sieves." The Journal of Organic Chemistry, 47(20), 3821–3824. Link

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[1] Link

  • Sigma-Aldrich. (n.d.).[1] "Peroxide Forming Solvents." Technical Bulletin. Link

Troubleshooting baseline noise in Cyclohexene-d10 NMR spectra

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for NMR spectroscopy. This guide provides in-depth troubleshooting for a common yet frustrating issue: baseline noise and distortion in spectra acquired using Cyclohexene-d10. As researchers and drug development professionals, obtaining high-quality, clean spectra is paramount for accurate structural elucidation and quantitative analysis. This guide is structured to help you diagnose and resolve these issues methodically, moving from sample preparation through to data processing.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of a poor baseline in an NMR spectrum?

A poor baseline, characterized by rolling, waviness, or significant noise, can originate from several sources. These can be broadly categorized into three areas: the sample itself (preparation and composition), the instrument's state (shimming and hardware), and the parameters used for data acquisition and processing. Common culprits include inhomogeneous magnetic fields (poor shimming), sample contamination with particulate or paramagnetic species, incorrect acquisition parameters, and artifacts from the initial points of the Free Induction Decay (FID).[1][2][3]

Q2: I see a broad, rolling "hump" in my baseline. What is causing this?

This phenomenon, often called "baseline roll," is frequently a result of an artifact known as "acoustic ringing." It occurs when the excitation pulse from the spectrometer doesn't decay to zero instantly, causing a breakthrough that gets detected by the receiver.[4] This is more common in experiments with wide spectral widths or for weaker samples. An improperly set pre-scan delay (the short wait time between the pulse and the start of acquisition) is a primary cause.[4] Additionally, distortions in the first few data points of the FID can add low-frequency modulations that manifest as a rolling baseline after Fourier transformation.[1]

Q3: Are there any specific issues to be aware of when using Cyclohexene-d10 as an NMR solvent?

Cyclohexene-d10 is a non-polar, aprotic solvent valued for simplifying proton spectra due to the absence of solvent signals.[5] However, its non-polar nature means it is poor at dissolving polar or ionic impurities. Undissolved microscopic particles can severely disrupt the magnetic field homogeneity, making the sample difficult to shim.[2] Furthermore, like all deuterated solvents, it can contain trace amounts of residual protonated solvent and water, which may appear as small peaks in the spectrum.[6] Care must be taken to ensure the sample is fully dissolved and homogeneous.

Q4: Can I fix a distorted baseline after my experiment is complete?

Yes, post-acquisition data processing is a powerful tool for correcting baseline issues. Modern NMR software packages contain various baseline correction algorithms that can mathematically model and subtract the distorted baseline from your spectrum.[7][8] These methods work in the frequency domain to construct a baseline curve that is then subtracted from the spectrum.[1] However, it is crucial to understand that this is a corrective measure. Severe distortions can sometimes obscure small peaks or affect the accuracy of peak integration, so optimizing the experiment beforehand is always the best practice.[1][7]

In-Depth Troubleshooting Guides

This section provides systematic workflows to diagnose and resolve baseline problems. The most effective troubleshooting follows a logical progression from the sample to the software.

Workflow 1: Sample Preparation & Integrity

The quality of your NMR sample is the single most important factor for acquiring a high-quality spectrum. Problems introduced at this stage cannot always be corrected later.

Is the issue sample-related?

  • Symptom: Very broad peaks, inability to achieve a good shim, baseline is noisy or distorted even after repeated shimming.

  • Causality: Inhomogeneity within the sample volume is the primary cause. For high-resolution NMR, the magnetic field must be homogeneous to within a few parts per billion.[9] Particulate matter, concentration gradients, or paramagnetic impurities create local magnetic field disturbances that the spectrometer's shim coils cannot fully compensate for.[10][11]

Protocol for Preparing High-Quality Samples in Cyclohexene-d10:

  • Use High-Quality NMR Tubes: Scratched, cracked, or low-quality tubes will degrade spectral quality. Ensure tubes are thoroughly cleaned of any residues (e.g., acetone) and dried completely, as residual solvents are a common source of contamination.[2][12]

  • Ensure Complete Dissolution: Cyclohexene-d10 is non-polar. Ensure your analyte is fully soluble. Insoluble particles are a major cause of poor shims.

    • Action: After adding the solvent, gently vortex or sonicate the sample. Visually inspect the solution against a bright light to check for suspended particles.

    • Troubleshooting: If particulates are present, filter the sample through a small plug of glass wool packed into a Pasteur pipette directly into the clean NMR tube.

  • Optimize Concentration: Both overly concentrated and overly dilute samples can cause problems.

    • Too concentrated: May lead to broad peaks due to aggregation or increased viscosity, making shimming difficult.[2][12]

    • Too dilute: Results in a poor signal-to-noise ratio, making the baseline appear noisy.[12] For a typical ¹H NMR, 5-20 mg in ~0.6 mL of solvent is a good starting point.[13]

  • Check for Paramagnetic Impurities: Paramagnetic species (e.g., dissolved O₂, metal catalysts) cause significant line broadening and can distort the baseline.

    • Action: If paramagnetic contamination is suspected, degas the sample using a freeze-pump-thaw cycle or by bubbling an inert gas like argon or nitrogen through the solution.

cluster_SamplePrep Sample Preparation Workflow Start Start: Prepare Sample Dissolve Dissolve Analyte in Cyclohexene-d10 Start->Dissolve Inspect Visually Inspect for Particulates Dissolve->Inspect Filter Filter Sample Inspect->Filter Yes Transfer Transfer to High-Quality NMR Tube Inspect->Transfer No Filter->Transfer Degas Optional: Degas Sample Transfer->Degas Ready Sample Ready for NMR Degas->Ready No Paramagnetics Degas->Ready Paramagnetics Suspected

Caption: A standard workflow for preparing high-quality NMR samples.

Workflow 2: Spectrometer Shimming

Shimming is the process of adjusting electrical currents in coils within the spectrometer to counteract the inherent inhomogeneity of the main magnetic field (B₀) and the disturbances caused by the sample itself.[11] A well-shimmed sample is essential for a flat baseline and sharp, symmetrical peaks.

Is the issue shimming-related?

  • Symptom: Peaks are broad, asymmetric, or show "humps" at the base. The lock signal is unstable or low. The baseline is generally distorted across the entire spectrum.

  • Causality: An inhomogeneous magnetic field across the sample volume means that identical nuclei experience slightly different magnetic fields. This causes a distribution of resonance frequencies, leading to broad lines and a distorted baseline.[11]

Protocol for Manual Shimming:

Shimming is an iterative process where adjustments to one shim coil can affect the optimal setting for another.[10] The goal is to maximize the lock signal level, which is proportional to field homogeneity.

  • Load the Sample: Insert the sample and ensure it is positioned correctly using the depth gauge.

  • Find and Lock: Find the deuterium frequency of Cyclohexene-d10 and engage the field-frequency lock. Ensure the lock signal is stable. If the lock level is very low (<10-20%), re-check the sample position and concentration before proceeding.[11]

  • Adjust On-Axis Shims (Z-shims):

    • Start with the lower-order shims. Adjust Z1 to maximize the lock level.

    • Adjust Z2 to maximize the lock level.

    • Iterate: Go back and re-adjust Z1, then Z2. Repeat until no further improvement in the lock level is seen.

    • Proceed to higher-order shims (Z3 , Z4 ) in the same iterative fashion (Z3, then Z1/Z2, then Z4, then Z1/Z2/Z3, etc.).

  • Adjust Off-Axis Shims (X, Y shims): These are typically adjusted while observing the spinning sidebands of a sharp peak in the spectrum. The goal is to minimize their intensity. For routine work, major adjustments are often not needed unless the probe has been disturbed.

cluster_Shimming Iterative Shimming Process Start Lock on Solvent Signal Z1 Adjust Z1 Start->Z1 Z2 Adjust Z2 Z1->Z2 Iterate1 Iterate Z1/Z2 Z2->Iterate1 Iterate1->Z1 Re-adjust Z3 Adjust Z3 Iterate1->Z3 Optimized Iterate2 Iterate Z1/Z2/Z3 Z3->Iterate2 Iterate2->Z1 Re-adjust Finish Shimming Complete Iterate2->Finish Optimized

Caption: The iterative nature of adjusting Z-shims for optimal homogeneity.

Workflow 3: Acquisition & Processing Parameters

Even with a perfect sample and shim, incorrect acquisition or processing parameters can introduce baseline artifacts.

Is the issue parameter-related?

  • Symptom: The baseline has a uniform, repeating "sinc wiggle" pattern, or a broad "roll" is present despite good shimming.

  • Causality: These issues often stem from how the Free Induction Decay (FID) signal is acquired and processed. The FID is the raw time-domain signal that is converted into the frequency-domain spectrum via a Fourier Transform (FT).[14]

Key Acquisition Parameters to Check:

ParameterCommon ProblemConsequenceRecommended Action
Acquisition Time (at) Too short.The FID is truncated before it has fully decayed to zero. This leads to "sinc wiggles" or "ringing" at the base of sharp peaks after FT.[14]Increase the acquisition time to allow the FID to decay fully into the noise. A good starting point is 2-4 seconds for ¹H NMR.
Pre-scan Delay (de or d1) Too short.Allows "acoustic ringing" from the pulse to be detected by the receiver, causing broad baseline distortions or "baseline roll."[4]Increase the pre-scan delay slightly. This parameter is typically in the microsecond range and should be adjusted carefully in consultation with an NMR facility manager.
Receiver Gain (rg) Too high.The FID signal is clipped ("cut off") at the top, leading to a massive baseline distortion across the entire spectrum and spurious noise spikes.Use the spectrometer's automatic receiver gain setting (rga). If setting manually, ensure the FID signal does not exceed the ADC (analog-to-digital converter) range.

Key Processing Parameters for Baseline Correction:

If baseline issues persist, post-acquisition correction is necessary. This involves fitting a mathematical function to the baseline and subtracting it.

  • Phase Correction: Always perform phase correction before baseline correction. An incorrectly phased spectrum, where peaks dip below the baseline, will prevent baseline correction algorithms from working properly.[8][15] Phase correction involves adjusting the zero-order (ph0) and first-order (ph1) phase constants to ensure all peaks are in pure absorption mode.[3][15]

  • Baseline Correction Algorithms:

    • Polynomial Fitting: This is a common method where a polynomial function is fitted to regions of the spectrum that are known to be baseline (i.e., contain no peaks). It is effective for simple, smooth distortions.

    • Penalized Smoothing / Statistical Methods: More advanced algorithms can automatically identify baseline regions even in crowded spectra and construct an optimal baseline curve.[1][16] These are often more robust for complex spectra.

    • Software Commands: In Bruker's TopSpin, the abs or absd commands apply a simple baseline correction. For more advanced, simultaneous phase and baseline correction, the apbk command can be used.[3][4]

References

  • Xi, Y., & Rocke, D. M. (2008). Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis. BMC Bioinformatics, 9, 324. [Link]

  • Torres, A. M., & Price, W. S. (2020). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 2020. [Link]

  • Hoyt, D. (2017). Basic Practical NMR Concepts. Michigan State University Department of Chemistry. [Link]

  • University of Rochester Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • ResolveMass Laboratories Inc. Cyclohexene-d10 | CAS No.: 1603-55-0. [Link]

  • JEOL. How to Reduce Noise in 2D Spectra. Delta Tips. [Link]

  • Chemistry Stack Exchange. (2016). Wavy baseline in carbon NMR. [Link]

  • ResolveMass Laboratories Inc. (2023). What Are Deuterated Standards and solvents for NMR — Uses & Selection Guide. YouTube. [Link]

  • Reddit r/chemistry. (2015). How to reduce noisey NMR signal?. [Link]

  • ResearchGate. (2008). Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis. [Link]

  • Bruderer, S., Paruzzo, F., & Bolliger, C. (2021). Deep learning-based phase and baseline correction of 1D 1H NMR Spectra. Bruker Corporation. [Link]

  • University of Ottawa NMR Facility. NMR Basics. [Link]

  • Organomation. (2024). NMR Sample Preparation: The Complete Guide. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Pearson, G. A. Shimming an NMR Magnet. University of Illinois Urbana-Champaign. [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • ALWSCI. (2024). How To Prepare And Run An NMR Sample. [Link]

  • University of California, Santa Barbara. Sample Preparation. [Link]

  • Miner, V. W., & Conover, W. W. (1997). The Shimming of High Resolution NMR Magnets. Acorn NMR Inc. [Link]

  • Bakhmutov, V. I. (2005). An Advice about Shimming in High-Resolution Nuclear Magnetic Resonance. arXiv. [Link]

  • Nanalysis Corp. (2022). NMR data processing: Phase Correction. NMR Blog. [Link]

  • Cambridge Isotope Laboratories, Inc. NMR Solvent Data Chart. [Link]

  • University of Missouri-St. Louis. Shimming and locking. [Link]

  • ResearchGate. (2018). Study of thermodynamic and NMR properties of some cyclohexane derivatives. [Link]

Sources

Storage conditions to maintain isotopic purity of Cyclohexene-d10

Author: BenchChem Technical Support Team. Date: February 2026

From: Dr. Aris Thorne, Senior Application Scientist Subject: Maintaining Isotopic Integrity and Safety of Cyclohexene-d10 (


)
Introduction

Welcome to the technical support archive. You are likely here because you are working with Cyclohexene-d10 , a high-value deuterated solvent or reagent used in NMR spectroscopy and mechanistic studies.

Unlike standard solvents, Cyclohexene-d10 presents a dual challenge:

  • Isotopic Fragility: It is susceptible to H/D exchange if improper proton sources are introduced.

  • Chemical Instability: It is a Class B Peroxide Former . Oxidation not only creates safety hazards but introduces paramagnetic impurities and acids that catalyze isotopic degradation.

This guide moves beyond basic "store in a cool place" advice. It details the causality of degradation and provides self-validating protocols to ensure your data remains publication-grade.

Part 1: The Core Storage Protocol

To maintain


 atom % D isotopic purity, you must control three variables: Oxygen, Moisture, and Light .
VariableTarget ConditionThe "Why" (Mechanistic Insight)
Temperature 2°C – 8°C (Refrigerated)Low temperature kinetically inhibits the radical chain reaction that forms peroxides. It also slows H/D exchange rates if moisture is present.
Atmosphere Argon (Preferred over

)
Argon is denser than air and settles over the liquid surface, creating a superior barrier against oxygen and moisture ingress compared to Nitrogen.
Container Amber Glass + PTFE Septum Amber glass blocks UV light (a photo-initiator for peroxidation). PTFE (Teflon) liners prevent leaching of plasticizers which appear as impurity peaks in NMR.
Stabilization Check CoA Commercial cyclohexene often contains BHT (butylated hydroxytoluene). Note: High-purity NMR grades may be unstabilized to prevent signal interference.
Part 2: Troubleshooting & FAQs
Scenario A: "I see a growing peak at ~4.8 ppm in my NMR spectrum."

Diagnosis: Moisture Contamination (


). 
  • The Mechanism: Deuterated solvents are hygroscopic.[1] When

    
     absorbs atmospheric 
    
    
    
    , you do not just get a water peak; you get rapid proton exchange between the water and the trace acid impurities often found in oxidized alkenes.
  • Immediate Action:

    • Perform a Karl Fischer titration (coulometric) to quantify water content.

    • If the sample is critical, dry over activated 3Å Molecular Sieves for 24 hours.

    • Warning: Do not use acidic drying agents (like silica or acidic alumina) as they catalyze H/D exchange at the allylic position.

Scenario B: "The liquid has turned slightly yellow or cloudy."

Diagnosis: Polymerization or Advanced Peroxidation.

  • The Mechanism: Cyclohexene is prone to autoxidation. The yellow color typically indicates the formation of oligomers or breakdown products from peroxides.

  • The Risk: Peroxides are shock-sensitive explosives.

  • Immediate Action:

    • STOP. Do not distill. Distillation concentrates peroxides to explosive levels.

    • Test for peroxides using quant strips (e.g., MQuant™).

    • If peroxides >10 mg/L, treat with a reducing agent (ferrous sulfate) and dispose of the solvent as hazardous waste.

Scenario C: "Can I store it in a glovebox?"

Answer: Yes, but with caveats.

  • While a glovebox (

    
     ppm 
    
    
    
    ) is ideal for chemical stability, the volatility of cyclohexene (vapor pressure ~89 mmHg at 20°C) means it can saturate the box atmosphere and degrade the catalyst in your glovebox circulation system.
  • Protocol: Store inside a secondary containment (e.g., a jar with a teflon seal) within the glovebox to protect the scrubber system.

Part 3: The Degradation Cascade (Visualized)

Understanding how the molecule dies is the key to keeping it alive. The diagram below illustrates the feedback loop between oxidation and isotopic loss.

G Cyclo Cyclohexene-d10 (Pure) Peroxide Cyclohexenyl Hydroperoxide (Dangerous) Cyclo->Peroxide Autoxidation Exchange Acid-Catalyzed H/D Exchange (Isotopic Purity Loss) Cyclo->Exchange Allylic D Exchange Oxygen Exposure to Air (O2) Oxygen->Peroxide UV UV Light / Heat UV->Peroxide Initiator Acid Acidic Decomposition Products Peroxide->Acid Decomposition Acid->Exchange Catalyst Moisture Moisture Ingress (H2O) Moisture->Exchange Source of Protons

Figure 1: The Degradation Cascade. Note how oxidation (Peroxide formation) generates the acidic conditions that catalyze isotopic loss (H/D Exchange) when moisture is present.

Part 4: Self-Validating Handling Protocol

To ensure trust in your analytical results, follow this "Zero-Air" transfer method.

Equipment Required:
  • Gas-tight syringe (glass preferred).

  • Long-needle (deflected point to prevent coring septa).

  • Inert gas balloon (Argon).

The Protocol:
  • Equilibrate: Allow the refrigerated bottle to reach room temperature before opening.

    • Why? Opening a cold bottle condenses atmospheric moisture instantly into the solvent.

  • Purge: Insert an Argon balloon needle into the septum to create positive pressure.

  • Withdraw: Insert the syringe needle. Flush the syringe with Argon 3 times. Withdraw the liquid.

  • Seal: Remove the syringe first, then the gas balloon. Wrap the cap immediately with Parafilm or electrical tape.

  • Verify: If the bottle is older than 6 months, run a blank NMR.

    • Pass: Sharp solvent peak, no broad multiplets (peroxides), minimal water peak.

    • Fail: Broad peaks >5 ppm or significant HDO signal.

References
  • National Institutes of Health (NIH) - PubChem. (n.d.). Cyclohexene Compound Summary. Retrieved from [Link]

  • Vanderbilt University. (2022). Peroxide Forming Chemicals: Management and Storage. Retrieved from [Link]

Sources

Technical Support Center: Cyclohexene-d10 Handling & Safety

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CYC-D10-PROTOCOLS Responder: Senior Application Scientist Subject: Comprehensive Handling Guide for Air-Sensitive Cyclohexene-d10

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are working with Cyclohexene-d10 (CAS: 1735-19-9) , a deuterated solvent used primarily in NMR spectroscopy and mechanistic studies.

The Critical Warning: Do not be lulled into a false sense of security by the deuteration. While the Kinetic Isotope Effect (KIE) theoretically slows down degradation, Cyclohexene-d10 remains a Class B Peroxide Former . It is susceptible to autoxidation, leading to the formation of explosive peroxides and isotopic scrambling (H/D exchange) that compromises analytical data.

This guide replaces standard "safety tips" with rigorous, chemically grounded protocols designed to protect both your physical safety and your data integrity.

Module 1: Critical Safety & Stability (The "Why")

Q: Does deuteration (d10) make this solvent immune to peroxide formation compared to standard cyclohexene?

A: No. It only delays it.

The Mechanism: Cyclohexene forms peroxides via a free-radical chain mechanism involving the abstraction of an allylic hydrogen . In Cyclohexene-d10, this involves breaking a Carbon-Deuterium (C-D) bond.

  • The Physics: The C-D bond is stronger than the C-H bond due to a lower Zero Point Energy (ZPE). This results in a Primary Kinetic Isotope Effect (KIE) , typically reducing the reaction rate by a factor of

    
     at room temperature [1].
    
  • The Risk: "Slower" is not "Stopped." If stored improperly (light, oxygen, heat), Cyclohexene-d10 will form cyclohexenyl hydroperoxide-d10. Upon concentration (e.g., rotary evaporation), these peroxides can reach explosive thresholds.

Visualizing the Hazard:

Autoxidation Start Cyclohexene-d10 (Allylic C-D Bond) Radical Allylic Radical (Stabilized by Resonance) Start->Radical D-Abstraction (Slowed by KIE) Initiator Initiator (Light/Heat/Radical) Initiator->Radical Peroxide Peroxy Radical Radical->Peroxide + O2 (Fast) Oxygen Atmospheric O2 Product Cyclohexenyl Hydroperoxide-d10 (EXPLOSIVE) Peroxide->Product + D-Abstraction

Figure 1: The autoxidation pathway. Note that while the first step is kinetically slower due to deuteration, the subsequent reaction with oxygen is rapid.

Q: Why do I see water peaks in my NMR spectrum despite using a fresh ampoule?

A: Isotopic Scrambling via H/D Exchange.

Cyclohexene is lipophilic, but it can absorb atmospheric moisture. In the presence of trace acids or catalytic surfaces (even glass walls), the deuterium on the cyclohexene can exchange with the hydrogen in water (


).

Consequences:

  • HDO Peak Growth: A rising signal at ~4.8 ppm (variable).

  • Loss of Isotopic Purity: Your solvent effectively becomes Cyclohexene-d9h1.

Data: Physical Properties & Degradation Risks [1][2][3][4]

PropertyCyclohexene-H10Cyclohexene-d10Implication
Boiling Point 83 °C~82-83 °CVolatile; easily concentrated (risk of peroxide concentration).
Flash Point -12 °C-12 °CHighly Flammable. Store in explosion-proof cabinets.
Peroxide Class Class BClass BMust be tested every 3-6 months.
Bond Strength

kcal/mol

kcal/mol
Slower degradation, but inevitable without stabilizers.

Module 2: Operational Protocols (The "How")

Q: How do I safely transfer Cyclohexene-d10 without introducing air?

A: Use the Positive Pressure Syringe Technique.

Never pour deuterated solvents. Pouring introduces humidity and oxygen immediately.

Protocol: Inert Syringe Transfer

  • Prerequisite: Dry nitrogen/argon source, oven-dried glass syringe, long metal needle.

  • Pressurize: Insert a nitrogen line needle into the septum of the Cyclohexene-d10 bottle to create positive pressure.

  • Purge: Insert your sampling syringe. Draw inert gas and expel it 3 times to remove air from the barrel.

  • Draw: With the bottle upright (or carefully inverted if confident in septum seal), draw the required volume slowly to prevent cavitation bubbles.

  • Equalize: As you withdraw liquid, the nitrogen line automatically replaces the volume, preventing a vacuum that would suck in outside air.

Visual Workflow:

TransferProtocol Step1 1. Prepare Septum Bottle Insert N2 line (Positive Pressure) Step2 2. Purge Syringe Draw N2, Expel (x3) Step1->Step2 Step3 3. Withdraw Liquid Keep N2 line attached Step2->Step3 Step4 4. Transfer to NMR Tube Cap immediately under N2 flow Step3->Step4

Figure 2: Positive pressure transfer prevents vacuum formation and atmospheric ingress.

Q: How do I test for peroxides without wasting expensive deuterated solvent?

A: Use Semi-Quantitative Test Strips (0-100 ppm range).

Do not use the traditional starch-iodide titration method requiring large volumes.

Micro-Scale Protocol:

  • Aliquot: Inside a fume hood, dip a clean glass capillary into the solvent.

  • Apply: Touch the capillary to the reaction zone of a commercial peroxide test strip (e.g., Quantofix®).

  • Read: Wait 15 seconds. Compare color.

    • < 10 ppm: Safe for use.

    • 10 - 25 ppm: Safe for simple NMR, unsafe for distillation/evaporation .

    • > 25 ppm: DO NOT OPEN. Contact safety officer for disposal. High explosion risk.[3] [2]

Module 3: Troubleshooting & Disposal

Q: I need to evaporate the solvent. What are the precautions?

A: The "20% Rule" is Mandatory.

If you are recovering a compound from Cyclohexene-d10:

  • Test First: Ensure peroxide levels are <10 ppm.

  • Inhibit: Add a trace of BHT (butylated hydroxytoluene) if your downstream analysis permits.

  • Stop Early: NEVER distill to dryness. Peroxides concentrate in the pot residue. Always leave at least 20% of the solvent volume in the flask.

  • Quench: Immediately dilute the residue with a safe solvent or neutralize peroxides with ferrous sulfate solution if the sample is not needed.

Q: How should I store the bottle after opening?

A: The "Dark and Cold" Standard.

  • Container: Amber glass (blocks UV light which initiates radical formation).

  • Seal: Parafilm is insufficient. Use a secondary containment with desiccant or store in a glovebox.

  • Temp: Refrigerator (2-8°C). Note: Ensure the refrigerator is explosion-proof (spark-free interior).

  • Shelf Life: Discard 6 months after opening, regardless of volume remaining.

References

  • Simmons, E. M., & Hartwig, J. F. (2012).[5] "On the Interpretation of Deuterium Kinetic Isotope Effects in C-H Bond Functionalizations by Transition-Metal Complexes." Angewandte Chemie International Edition.

  • University of Texas at Austin EHS. (2024). "Peroxide Forming Chemicals Safety Guidelines." Environmental Health & Safety.

  • National Research Council. (1995). "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals." National Academies Press.

  • Sigma-Aldrich (Merck). (2024). "Peroxide Forming Solvents - Technical Bulletin."

Sources

Validation & Comparative

Cyclohexene-d10 vs. Benzene-d6: Aromatic Compound NMR Solvent Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between Benzene-d6 (the gold standard for aromatic NMR) and Cyclohexene-d10 (a niche, non-aromatic alternative).

This guide addresses the specific request for Cyclohexene-d10 (


), distinct from the fully saturated Cyclohexane-d12.[1]

Executive Summary

For the analysis of aromatic compounds, Benzene-d6 (


)  remains the superior solvent due to its unique ability to induce magnetic anisotropy (ASIS effects), its spectral cleanliness, and its cost-effectiveness.[1] Cyclohexene-d10 (

)
is not a viable general-purpose alternative ; it is a high-cost specialty reagent with significant spectral interference in the aliphatic region.[1] It serves primarily in mechanistic studies (e.g., hydrogenation kinetics) rather than as a structural elucidation solvent.[1]
FeatureBenzene-d6 (

)
Cyclohexene-d10 (

)
Primary Utility Resolving overlapping aromatic signals (ASIS).[1][2]Mechanistic probes; studying localized

-interactions.
Residual Signal Singlet (~7.16 ppm).[1][2] Easy to identify.Multiplets (Vinyl ~5.7, Allylic ~2.0, Homoallylic ~1.6 ppm).
Cost (5g) < $50 (Commodity)> $1,800 (Specialty)
Stability Stable (Carcinogenic).[1][2]Unstable (Peroxide former, Polymerizes).[1][2]
Solvation Strong

-

stacking.[1][2]
Weak

-interaction; conformational flexibility.[1][2]

Physicochemical & Solvation Properties[1][2]

The utility of an NMR solvent is defined by its ability to solvate the analyte and its interaction with the solute's electron cloud.[1]

The Physics of Solvation[1]
  • Benzene-d6 (Aromatic): Possesses a strong diamagnetic ring current .[1] When aromatic solutes dissolve in benzene, they engage in

    
    -stacking (often T-shaped or offset parallel).[1] This creates a "shielding cone" effect, known as Aromatic Solvent-Induced Shift (ASIS) .[1] Protons located above/below the solvent plane are shielded (shifted upfield), while those in the plane are deshielded.[1]
    
  • Cyclohexene-d10 (Cyclic Alkene): Contains a single, localized double bond in a half-chair conformation.[1] While it has a magnetic anisotropy associated with the C=C bond, it lacks the global ring current of benzene.[1] It cannot induce the dramatic chemical shift dispersion required to separate overlapping aromatic signals.[1]

Property Comparison Table[1][2][3]
PropertyBenzene-d6Cyclohexene-d10Impact on NMR
Dielectric Constant (

)
2.272.22Both are non-polar; similar solubility for lipophilic drugs.[1][2]
Boiling Point 80.1 °C83.0 °CSimilar volatility; easy sample recovery for both.[1][2]
Magnetic Anisotropy High (Ring Current)Low (Localized

)
Benzene resolves overlaps; Cyclohexene does not.[1][2]
Proton Count (Residual) 6 Equivalent Protons10 Non-equivalentCyclohexene creates complex background noise.[1][2]

Spectral Interference Analysis

The most critical factor in solvent selection is "spectral windows"—regions where the solvent does not obscure analyte signals.[1]

Residual Peak Map
  • Benzene-d6: A single, sharp singlet at 7.16 ppm .[1]

    • Advantage:[1][3] It sits in the aromatic region but is easily distinguished.[1] The entire aliphatic region (0–6.5 ppm) is perfectly clear.[1]

  • Cyclohexene-d10: Even with high deuteration (>98%), residual protons (

    
    ) produce signals coupled to deuterium, appearing as broad multiplets.[1]
    
    • Vinyl Region (~5.7 ppm): Obscures alkene protons.[1]

    • Allylic Region (~2.0 ppm): Obscures

      
      -carbonyls and benzylic protons.[1]
      
    • Homoallylic Region (~1.6 ppm): Obscures alkyl chains.[1]

Visualization: Spectral Window Availability

SpectralWindows Scale Chemical Shift (ppm) Benzene Benzene-d6 Spectrum Aliphatic Aliphatic (0-2.5 ppm) Drug Backbones Benzene->Aliphatic CLEAR MidRegion Mid-Field (2.5-6.0 ppm) Heteroatoms/Alkenes Benzene->MidRegion CLEAR Aromatic Aromatic (6.0-8.5 ppm) Drug Scaffolds Benzene->Aromatic Interference at 7.16 Cyclohexene Cyclohexene-d10 Spectrum Cyclohexene->Aliphatic BLOCKED (1.6 & 2.0 ppm) Cyclohexene->MidRegion BLOCKED (5.7 ppm) Cyclohexene->Aromatic CLEAR caption Figure 1: Spectral Window Availability. Green arrows indicate clean regions; Red arrows indicate solvent interference.

Experimental Application: The ASIS Effect

The primary reason to use an aromatic solvent is to utilize the Aromatic Solvent-Induced Shift (ASIS) to separate overlapping signals that are coincident in solvents like


.[1]
Mechanism of Action

When a solute is dissolved in Benzene-d6, the solvent molecules orient themselves around the solute based on local dipoles.[1]

  • Benzene-d6: The ring current creates a shielding region (above/below the ring) and a deshielding region (equatorial).[1] This causes specific protons in the solute to shift

    
    .[1] This differential shift separates overlapping peaks.[1]
    
  • Cyclohexene-d10: Lacks the ring current.[1] While the double bond has magnetic susceptibility, the effect is weak and localized.[1] It will not provide the necessary dispersion to resolve complex aromatic mixtures.[1]

Protocol: Solvent Titration for Signal Resolution

If you have overlapping peaks in


, do not switch to Cyclohexene-d10.[1] Instead, perform a Benzene titration.[1]
  • Prepare Sample: Dissolve 5-10 mg of analyte in 0.5 mL

    
    .
    
  • Acquire Reference: Run 1H NMR. Note overlapping multiplets.

  • Titrate: Add

    
     in 50 
    
    
    
    L increments directly to the NMR tube.
  • Monitor: The changing solvent matrix will shift protons at different rates (due to ASIS), revealing hidden coupling constants.

Safety & Stability Profile

While Benzene is a known carcinogen, Cyclohexene presents immediate physical hazards that complicate its use in a laboratory setting.[1]

HazardBenzene-d6Cyclohexene-d10
Health Toxicity Carcinogen (Class 1) .[1][2] Chronic exposure risk.[1]Acute toxin.[1][2][4] Narcotic effects.[1][4]
Chemical Stability Extremely Stable.[1][2] Shelf life > 5 years.Unstable . Forms explosive peroxides upon air exposure.[1]
Storage Requirement Room Temp, Dark.Refrigerated , under Argon, over molecular sieves.
Odor Sweet, aromatic.[2]Pungent, unpleasant (resembles petroleum).[1][2]

Critical Warning: Cyclohexene-d10 stored for long periods without stabilizers (like BHT) may accumulate peroxides.[1] Distillation of old stock can be explosive.[1] Benzene-d6 does not share this risk.[1]

Decision Matrix

Use the following logic flow to determine the correct solvent for your application.

SolventDecision Start Select Solvent for Aromatic Compound IsOverlap Are signals overlapping in CDCl3? Start->IsOverlap ConsiderCyclohexene Considering Cyclohexene-d10? Start->ConsiderCyclohexene NeedASIS Use Benzene-d6 (Leverage ASIS Effect) IsOverlap->NeedASIS Yes IsSolubility Is solubility an issue? IsOverlap->IsSolubility No TryPolar Try DMSO-d6 or Methanol-d4 IsSolubility->TryPolar Yes StickChloroform Stick with CDCl3 IsSolubility->StickChloroform No Why Why? ConsiderCyclohexene->Why Mechanistic Specific Mechanistic Study (e.g. Hydrogenation) Why->Mechanistic Research AvoidBenzene Avoiding Carcinogens? Why->AvoidBenzene Safety UseCyclohexene Proceed with Cyclohexene-d10 (Expect aliphatic interference) Mechanistic->UseCyclohexene UseToluene Use Toluene-d8 (Safer aromatic alternative) AvoidBenzene->UseToluene caption Figure 2: Solvent Selection Decision Tree. Note that Toluene-d8 is the preferred safety alternative to Benzene, not Cyclohexene.

[1]

References

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link[1]

  • Hoffman, R. E., et al. (2025).[1] Cyclohexene-d10 Commercial Availability & Pricing. Sigma-Aldrich Catalog.[1][5] Link

  • Lazarevic, D., et al. (2016).[1] Aliphatic-aromatic stacking interactions in cyclohexane–benzene are stronger than aromatic-aromatic interaction in benzene dimer.[1][6] Royal Society of Chemistry (RSC) Advances.[1] Link

  • Reich, H. J. (2024).[1] Solvent Effects in NMR: Aromatic Solvent Induced Shifts (ASIS). University of Wisconsin-Madison Chemistry.[1] Link(Note: Generalized educational resource link).

  • PubChem. (2025).[1] Cyclohexene Compound Summary & Safety Data Sheet. National Library of Medicine.[1] Link

Sources

Technical Guide: Cyclohexene-d10 vs. Chloroform-d (CDCl₃) for NMR Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Commodity vs. The Specialist

In the hierarchy of NMR solvents, Chloroform-d (CDCl₃) is the "commodity"—universally available, inexpensive, and generally effective. Cyclohexene-d10 (C₆D₁₀) is the "specialist"—prohibitively expensive for routine use but indispensable for specific mechanistic studies involving acid-sensitive analytes or specific


-system solvation requirements.

This guide objectively compares these two solvents. While CDCl₃ remains the standard, its intrinsic acidity (DCl formation) and reactivity with amines compromise data integrity for labile compounds. Cyclohexene-d10 offers a non-acidic, non-aromatic


-system alternative, but introduces its own reactivity constraints (alkene functionality) and a massive cost premium.

Critical Analysis & Performance Metrics

The Cost-Benefit Asymmetry

The most immediate differentiator is cost. Cyclohexene-d10 is approximately 400x to 500x more expensive than CDCl₃.

MetricChloroform-d (CDCl₃)Cyclohexene-d10 (C₆D₁₀)Implications
Cost (Approx.) ~$0.80 / g~$370.00 / gC₆D₁₀ is restricted to catalytic/mechanistic studies or mg-scale natural product elucidation.
Residual Peak 7.26 ppm (singlet)~5.8 ppm (vinyl), ~2.0/1.6 ppm (alkyl)C₆D₁₀ has a "clean" aromatic window (6.5–8.5 ppm) but complex aliphatic residuals.
Acidity Acidic (forms DCl/Phosgene)Neutral (pKa > 40)Critical: CDCl₃ degrades acetals/amines. C₆D₁₀ preserves them.[1]
Reactivity Reacts with strong bases/aminesReacts with electrophiles/oxidantsC₆D₁₀ cannot be used in hydrogenation or bromination studies.
Dielectric Constant 4.812.02C₆D₁₀ promotes tighter ion-pairing and aggregation than CDCl₃.
Solubility and Intermolecular Forces
  • CDCl₃: Excellent for non-polar to moderately polar compounds. The polarized C-D bond acts as a weak hydrogen bond donor (H-bond donor), which can shift the signals of acceptors (e.g., carbonyls, pyridines) downfield.

  • Cyclohexene-d10: Strictly lipophilic. It lacks the acidic deuteron of chloroform. However, unlike saturated Cyclohexane-d12, the double bond in Cyclohexene-d10 allows for weak

    
    -interactions without the strong ring-current anisotropy observed in Benzene-d6.
    

Decision Logic & Workflow

The choice between these solvents is rarely a preference; it is a dictate of chemical stability.

Solvent Selection Decision Tree

The following diagram illustrates the logical pathway for selecting Cyclohexene-d10 over the standard CDCl₃ or Benzene-d6.

SolventSelection Start Start: Sample Characterization IsAcidSensitive Is sample Acid Sensitive? (e.g., Acetals, Enol Ethers, Amines) Start->IsAcidSensitive UseCDCl3 Use Chloroform-d (CDCl3) (Standard Protocol) IsAcidSensitive->UseCDCl3 No IsAromaticSensitive Is sample Aromatic Sensitive? (e.g., Pi-stacking overlap) IsAcidSensitive->IsAromaticSensitive Yes (Avoid DCl) UseBenzene Use Benzene-d6 (Standard Non-Polar) IsAromaticSensitive->UseBenzene No IsAlkeneReactive Is sample reactive toward Alkenes? (e.g., Electrophiles, Radicals) IsAromaticSensitive->IsAlkeneReactive Yes UseCyclohexane Use Cyclohexane-d12 (Inert, Saturated) IsAlkeneReactive->UseCyclohexane Yes UseCyclohexene SELECT Cyclohexene-d10 (Neutral, Pi-Solvation, Non-Aromatic) IsAlkeneReactive->UseCyclohexene No

Figure 1: Decision logic for selecting high-cost deuterated solvents based on analyte stability and interaction requirements.

Experimental Protocols (Self-Validating)

To justify the cost of Cyclohexene-d10, one must prove that CDCl₃ is detrimental to the specific sample.

Protocol A: The "Acid-Trace" Validation Test

Objective: Determine if trace DCl in CDCl₃ is degrading your analyte before switching to C₆D₁₀.

  • Baseline Scan: Dissolve 5 mg of analyte in 0.6 mL fresh CDCl₃ (filtered through basic alumina to remove initial acid). Run ¹H NMR immediately (t=0).

  • Stress Test: Add 1 drop of D₂O to the NMR tube (induces HCl/DCl formation from phosgene impurities) or simply let stand for 24 hours.

  • Comparison: Re-run ¹H NMR.

    • Observation: Look for broadening of amine peaks, hydrolysis of acetals (aldehyde formation), or shifts in acid-labile protons.

Protocol B: Cyclohexene-d10 Sample Preparation (Inert Atmosphere)

Context: Cyclohexene-d10 is susceptible to auto-oxidation (formation of peroxides at the allylic position). Proper handling is required to maintain its "neutral" status.

  • Glassware Prep: Oven-dry NMR tubes at 120°C for 2 hours. Flush with Argon.

  • Filtration (Optional but Recommended): Pass the Cyclohexene-d10 through a small plug of activated neutral alumina directly into the NMR tube. This removes potential peroxides formed during storage.

  • Solvation: Dissolve analyte under inert atmosphere (Glovebox or Schlenk line).

  • Locking: Cyclohexene-d10 vinylic deuterons resonate at ~5.8 ppm. Adjust the spectrometer lock parameters (Z0/field) manually if the auto-lock fails to distinguish the vinylic D from the allylic D signals.

Mechanistic Comparison: Solute-Solvent Interactions

Understanding why you are using Cyclohexene-d10 is crucial. It is not just a "neutral" solvent; it is an active participant in solvation via its double bond.

Solvation cluster_0 Chloroform-d (CDCl3) cluster_1 Cyclohexene-d10 (C6D10) CDCl3 CDCl3 (Acidic Deuteron) Analyte1 Analyte (Basic Sites: N, O) CDCl3->Analyte1 H-Bond Donation (Downfield Shift) C6D10 C6D10 (Pi-Cloud) Analyte2 Analyte (Aromatic/Pi Systems) C6D10->Analyte2 Weak Pi-Interaction (Shielding Effects)

Figure 2: Interaction mapping. CDCl₃ acts as a hydrogen bond donor, while Cyclohexene-d10 acts via weak dispersion and pi-interactions.

References

  • Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • Cambridge Isotope Laboratories. (2023). Deuterated Solvent Data Chart.

  • Sigma-Aldrich. (2023).[3] Cyclohexene-d10 Product Specification and Pricing.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Comparative Validation Guide: Cyclohexene-d10 Purity Assessment via GC-MS vs. NMR and GC-FID

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the synthesis of isotopically labeled internal standards and mechanistic probes, Cyclohexene-d10 (C₆D₁₀) presents a unique validation challenge. While Nuclear Magnetic Resonance (NMR) is the traditional gold standard for structural confirmation, it often lacks the sensitivity to detect trace organic impurities that can skew quantitative mass spectrometry assays.

This guide argues that GC-MS (Gas Chromatography-Mass Spectrometry) is the superior hybrid validation method for Cyclohexene-d10. Unlike NMR (which focuses on isotopic enrichment) or GC-FID (which focuses on solvent purity), GC-MS simultaneously validates chemical purity (separation of contaminants) and isotopic enrichment (differentiation of


 from 

isotopologues).

Technical Deep Dive: The Physics of Validation

To validate Cyclohexene-d10 effectively, we must interrogate two distinct properties:

  • Chemical Purity: Is the liquid 100% cyclohexene, or does it contain benzene, cyclohexane, or starting materials?

  • Isotopic Enrichment (Atom % D): Are all 10 hydrogens replaced by deuterium?

The Comparison Matrix
FeatureGC-MS (Recommended) ¹H-NMR GC-FID
Primary Output Chemical Identity + Isotopic MassStructural EnvironmentCarbon Content (Signal Area)
Chemical Purity High (Separates trace impurities)Medium (Overlapping signals common)High (Excellent quantification)
Isotopic Purity High (Directly measures

92 vs 91)
High (Calculates residual H)None (Blind to isotopes)
Sensitivity Trace (ppb/ppm level)Moderate (~0.1%)Trace (ppm level)
Blind Spots Non-volatile saltsNon-protonated impuritiesCo-eluting isotopes
Why GC-MS Wins

Cyclohexene (


) has a molecular weight of 82.14  g/mol  . Cyclohexene-d10 (

) shifts this to ~92.2 g/mol .
  • NMR Limitation: In ¹H-NMR, you measure purity by the absence of a signal (residual protons). If the sample contains non-protonated impurities or if the solvent peak overlaps with impurities, your purity calculation is erroneous.

  • GC-MS Advantage: The GC column physically separates the Cyclohexene-d10 from organic contaminants (like Benzene-d6 or Cyclohexane-d12). The Mass Spectrometer then acts as a mass filter, confirming that the peak at the cyclohexene retention time is indeed

    
     92, not 
    
    
    
    82.

Experimental Protocol: Self-Validating GC-MS Workflow

This protocol is designed to be self-validating . The presence of a distinct retention time (


) validates the chromatography, while the specific fragmentation pattern validates the ionization.
A. Sample Preparation[1][2][3][4]
  • Solvent: Dichloromethane (DCM). Rationale: DCM elutes early and does not overlap with cyclohexene (

    
     ~3-5 min).
    
  • Concentration: 1 mg/mL (1000 ppm).

  • Vial: Autosampler vial with PTFE-lined cap (to prevent evaporation of the volatile analyte).

B. Instrument Parameters (Agilent 7890/5977 eq.)
ParameterSettingRationale
Column DB-5ms (30m x 0.25mm x 0.25µm)Non-polar phase ideal for hydrocarbons.
Inlet Temp 200°CHigh enough to volatilize, low enough to prevent thermal degradation.
Split Ratio 50:1Prevents detector saturation from the main peak.
Flow Rate 1.0 mL/min (He)Standard flow for optimal height equivalent to a theoretical plate (HETP).
Oven Program 35°C (Hold 5 min)

10°C/min

250°C
Critical: Low initial temp is required to resolve Cyclohexene (BP 83°C) from the solvent front.
MS Source Electron Impact (EI), 70 eVStandardizes fragmentation for library comparison.
Scan Range

35 - 150
Captures parent ion (92) and fragments; excludes solvent/air.
C. Data Interpretation Logic[5]
  • Retention Time Check: Cyclohexene-d10 should elute slightly earlier than non-deuterated cyclohexene due to the Inverse Isotope Effect (deuterium has lower polarizability/Van der Waals forces).

  • Spectral Validation:

    • Parent Ion: Look for

      
      92  (
      
      
      
      ).
    • Base Peak (Retro-Diels-Alder):

      • Native Cyclohexene (

        
         82) 
        
        
        
        Butadiene (
        
        
        54) + Ethylene (
        
        
        28).
      • Cyclohexene-d10 (

        
         92) 
        
        
        
        Butadiene-d6 (
        
        
        60 ) + Ethylene-d4 (
        
        
        32).
    • Note: If you see significant

      
       54, your sample is contaminated with non-deuterated material.
      

Visualized Workflows

Diagram 1: The Validation Workflow

This diagram outlines the decision logic for validating the material.

ValidationWorkflow Start Raw Material: Cyclohexene-d10 SamplePrep Dilution in DCM (1 mg/mL) Start->SamplePrep GC_Separation GC Separation (DB-5ms, 35°C Start) SamplePrep->GC_Separation Decision Peak Detected at Cyclohexene RT? GC_Separation->Decision MS_Analysis Mass Spec Analysis (Scan m/z 35-150) Decision->MS_Analysis Yes Fail_Chem FAIL: Chemical Impurity (Distillation Required) Decision->Fail_Chem No / Wrong RT Check_Purity Check 1: Chemical Purity (Are there extra peaks?) MS_Analysis->Check_Purity Check_Iso Check 2: Isotopic Purity (Is Parent m/z 92?) MS_Analysis->Check_Iso Check_Purity->Fail_Chem Extra Peaks Found Pass PASS: Validated >99% Chem, >99 atom% D Check_Purity->Pass Single Peak Fail_Iso FAIL: Low Enrichment (m/z 91/82 detected) Check_Iso->Fail_Iso High m/z 82/91 Check_Iso->Pass Dominant m/z 92

Caption: Step-by-step logic flow for validating Cyclohexene-d10, distinguishing between chemical and isotopic failure modes.

Diagram 2: Isotopic Fragmentation Pathway

Understanding the mass shift is critical for interpreting the MS data.

Fragmentation Parent_d0 Cyclohexene (d0) MW: 82 Frag_d0 Frag: Butadiene (d0) m/z 54 Parent_d0->Frag_d0 - C2H4 (28) Parent_d10 Cyclohexene-d10 MW: 92 Frag_d10 Frag: Butadiene-d6 m/z 60 Parent_d10->Frag_d10 - C2D4 (32) Mechanism Retro-Diels-Alder (Loss of Ethylene) Mechanism->Parent_d0

Caption: The characteristic Retro-Diels-Alder fragmentation shift from m/z 54 (native) to m/z 60 (deuterated).

Calculation of Isotopic Enrichment

To quantify the enrichment (Atom % D) using GC-MS, use the Selected Ion Monitoring (SIM) data intensities.



  • 
    :  Intensity of the fully deuterated molecular ion.
    
  • 
    :  Intensity of the 
    
    
    
    isotopologue (incomplete deuteration).
  • Correction: Note that naturally occurring

    
     will contribute to the 
    
    
    
    peak. However, since we are looking at
    
    
    (mass 92) vs
    
    
    (mass 91), the
    
    
    satellite of the
    
    
    peak would fall at mass 92, potentially inflating the apparent purity of the
    
    
    . For strict high-precision work, subtract 6.6% (natural abundance of
    
    
    for a C6 molecule) of the
    
    
    intensity from the
    
    
    signal.

References

  • National Institute of Standards and Technology (NIST). Cyclohexene Mass Spectrum (Electron Ionization).[1][2] NIST Chemistry WebBook, SRD 69.[2][3] [Link]

  • MtoZ Biolabs. How to Detect Cyclohexane and Benzene Using GC-MS? [Link]

  • Almac Group. Determination of Isotopic Purity by Accurate Mass LC/MS. (Demonstrates the principle of isotopic calculation). [Link]

Sources

Advanced Characterization Guide: NMR Chemical Shift References for Cyclohexene-d10 Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclohexene-d10 (


) is a specialized deuterated solvent and reagent, primarily utilized in kinetic isotope effect (KIE) studies, organometallic catalysis, and polymer chemistry where unsaturated non-polar environments are required. Unlike ubiquitous solvents such as 

or

, Cyclohexene-d10 lacks a standardized, widely disseminated "impurity map" (e.g., the Gottlieb/Babij tables).

This guide bridges that gap. It provides a technical comparison of Cyclohexene-d10 against its saturated counterpart, Cyclohexane-d12 , and establishes a reference framework for identifying common impurities—specifically synthesis byproducts like benzene, cyclohexane, and water—within this unique matrix.

Part 1: Technical Comparison – Cyclohexene-d10 vs. Alternatives

In drug development and mechanistic studies, the choice of non-polar solvent dictates the resolution of solute-solvent interactions.

Comparative Analysis Matrix
FeatureCyclohexene-d10 (

)
Cyclohexane-d12 (

)
Benzene-d6 (

)
Primary Application Kinetic Isotope Effects (KIE), Alkene metathesis,

-stacking models.
General non-polar solvent, conformational analysis (ring flips).Aromatic shielding studies, anisotropic effects.[1]
Magnetic Anisotropy Moderate: Contains a C=C double bond; induces slight shielding/deshielding cones.Negligible: Magnetically isotropic; minimal solvent-induced shifts (ASIS).High: Strong ring current effects; significantly alters solute shifts.
Residual Signal Complexity High: Three distinct residual proton signals (Vinyl, Allylic, Homoallylic).Low: Single singlet (broadened by coupling) at ~1.38 ppm.Low: Single singlet at 7.16 ppm.
Water Solubility Very Low (<0.01%)Extremely Low (<0.01%)Low (0.06%)
Impurity Profile Prone to oxidation (peroxides), dehydrogenation (benzene).Stable; primary impurity is undeuterated cyclohexane.Stable; primary impurity is water/benzene-h6.
Expert Insight: The Anisotropy Factor

Why choose Cyclohexene-d10 over Cyclohexane-d12? While Cyclohexane-d12 is cleaner (one residual peak), it fails to mimic the


-electron density of biological membranes or unsaturated pockets in proteins. Cyclohexene-d10 provides a "soft" 

-system, making it superior for studying interactions in unsaturated lipid mimetics without the overwhelming ring current effects of Benzene-d6.

Part 2: Chemical Shift References for Impurities

Because Cyclohexene-d10 is often synthesized via dehydration of cyclohexanol-d11 or hydrogenation of benzene-d6, its impurity profile differs from standard solvents.

Residual Solvent Signals (The "Lock" Reference)

When using Cyclohexene-d10, you must account for the residual protio-species (


 or partially deuterated isotopomers).
Proton TypeChemical Shift (

, ppm)
MultiplicityIntegral Ratio
Vinyl (

)
5.73 Multiplet (m)2
Allylic (

)
1.96 - 1.99 Multiplet (m)4
Homoallylic (

)
1.61 Multiplet (m)4

Note: Values are referenced to internal TMS (


 0.00). In the absence of TMS, the Vinyl peak at 5.73 ppm  is the most reliable internal reference point due to its separation from the aliphatic region.
Common Trace Impurities in Cyclohexene-d10

The following table predicts the chemical shifts of common contaminants. Since specific experimental data for impurities dissolved in Cyclohexene-d10 is rare, these values are derived from their behavior in Cyclohexane-d12 (closest dielectric analog,


) and Benzene-d6 , adjusted for the alkene anisotropy.
ImpuritySourceEst. Shift in

(ppm)
Signal TypeDiagnostic Notes
Water (

)
Ambient Moisture0.80 – 1.00 Broad SingletShifts downfield with concentration; often overlaps with aliphatic signals.
Benzene Synthesis Byproduct / Dehydrogenation7.15 – 7.20 SingletCritical impurity; indicates sample degradation or poor synthesis quality.
Cyclohexane Over-reduction1.38 – 1.44 SingletMajor contaminant in commercial batches; overlaps with homoallylic region.
Cyclohexanol Precursor3.50 – 3.60 (CH-O)MultipletLook for broad -OH peak variable between 1.0–3.0 ppm.
Silicone Grease Labware0.07 – 0.10 SingletCommon in high-vacuum distilled solvents.
Acetone Glassware cleaning2.08 SingletLikely overlaps with the Allylic residual peak (~1.99 ppm).

Part 3: Experimental Protocol for Purity Validation

To ensure data integrity when using Cyclohexene-d10, follow this self-validating protocol.

Materials
  • Solvent: Cyclohexene-d10 (>99 atom % D).

  • Internal Standard: Tetramethylsilane (TMS), 0.05% v/v.

  • Tubes: High-precision NMR tubes (5mm), oven-dried.

Step-by-Step Methodology
  • Blank Acquisition: Before dissolving your analyte, run a neat sample of the Cyclohexene-d10 solvent.

  • Lock & Shim: Lock on the

    
     deuterium signal. Note that the lock frequency will differ slightly from 
    
    
    
    due to the chemical shift difference of the deuterium nucleus in the alkene environment.
  • Pulse Sequence: Use a standard 1H pulse (e.g., zg30). Set D1 (relaxation delay) to

    
     seconds to allow accurate integration of residual solvent peaks (which often have long T1 times).
    
  • Referencing:

    • Primary: Calibrate TMS to 0.00 ppm.

    • Secondary: If TMS is absent, set the Vinyl residual peak to 5.73 ppm .

  • Impurity Check:

    • Integrate the Vinyl peak (set to 1.0 or 2.0).

    • Check for Benzene (7.15 ppm). If Benzene integral > 1% of Vinyl residual, the solvent is degrading.

    • Check for Water (0.8-1.0 ppm). If high, dry over molecular sieves (3Å) for 24 hours.

Part 4: Decision Logic for Solvent Selection

The following diagram illustrates the decision process for selecting Cyclohexene-d10 versus its alternatives, ensuring the physical properties match the experimental goals.

SolventSelection Start Select Non-Polar Deuterated Solvent IsUnsaturated Is the analyte an unsaturated system (Alkene, Lipid, Aromatic)? Start->IsUnsaturated CheckAnisotropy Is Magnetic Anisotropy (Ring Current) Desired? IsUnsaturated->CheckAnisotropy Yes Cyclohexane Select Cyclohexane-d12 (Inert, Saturated) IsUnsaturated->Cyclohexane No (Saturated/Aliphatic) Benzene Select Benzene-d6 (Strong Anisotropy) CheckAnisotropy->Benzene Yes (Need strong shielding) CheckInterference Will residual peaks (5.73, 1.99 ppm) interfere? CheckAnisotropy->CheckInterference No (Need mild/neutral env) Cyclohexene Select Cyclohexene-d10 (Mimics alkene environment) CheckInterference->Cyclohexene No CheckInterference->Cyclohexane Yes (Need clean window)

Figure 1: Decision tree for selecting Cyclohexene-d10 based on analyte properties and spectral interference risks.

References

  • Fulmer, G. R., et al. (2010).[2][3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4][2][3][5][6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link

  • Babij, N. R., et al. (2016).[7] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Link

  • Armar Isotopes. High-Purity Cyclohexane-d12 for NMR Spectroscopy. Link

  • CDN Isotopes. Cyclohexene-d10 Product Specifications and MSDS. Link

Sources

Guide to Temperature-Dependent NMR: Cyclohexene-d10 vs. Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise world of Nuclear Magnetic Resonance (NMR) spectroscopy, solvent selection is often dictated by physical properties as much as chemical inertness. While Cyclohexane-d12 is the gold standard for non-polar aliphatic solvents at room temperature, it fails catastrophically in Variable Temperature (VT) studies due to its high freezing point (6.5°C).

This guide analyzes Cyclohexene-d10 (C₆D₁₀) as a high-performance alternative for low-temperature applications. We objectively compare its temperature stability, chemical shift behavior, and phase properties against industry-standard alternatives, providing researchers with the data needed to optimize experimental design for unstable intermediates and conformational analysis.

Part 1: Critical Comparison of Non-Polar Deuterated Solvents

The primary driver for choosing Cyclohexene-d10 over its saturated counterpart is the liquid range . Below is a comparative analysis of physical and spectral properties relevant to drug development and mechanistic studies.

Table 1: Performance Matrix of Non-Polar NMR Solvents
FeatureCyclohexene-d10 Cyclohexane-d12 Toluene-d8 Methylcyclohexane-d14
Freezing Point (MP) -103.5°C 6.5°C-95°C-126°C
Boiling Point (BP) 83°C81°C110.6°C101°C
Solvent Character Aliphatic / OlefinicAliphatic (Saturated)AromaticAliphatic (Saturated)
Residual Signal Complexity High (3 signals: Vinyl, Allylic, Homoallylic)Low (1 signal: Singlet)Medium (Methyl + Aromatic m)High (Complex multiplet region)
Interference Risk Potential

-coordination with metals
InertStrong Ring Current EffectsInert
Cost Profile High (Specialty)Low (Commodity)Low (Commodity)High (Specialty)
Performance Verdict
  • Cyclohexane-d12: The superior choice for Room Temperature (RT) and High Temperature (>10°C) studies due to its single residual peak (δ 1.38 ppm) which minimizes spectral overlap.

  • Cyclohexene-d10: The critical alternative for Low Temperature (down to -100°C) non-aromatic environments. It bridges the gap where Toluene-d8 is unsuitable due to ring-current shielding effects that distort analyte shifts.

Part 2: Impact of Temperature on Chemical Shifts

Understanding the thermal drift of solvent signals is crucial for accurate referencing, especially when internal standards like TMS are omitted to prevent reactions with sensitive analytes.

The Phase Transition Advantage

The most immediate impact of temperature is physical. At 0°C , Cyclohexane-d12 freezes, causing loss of lock and shimming capability. Cyclohexene-d10 remains fluid, maintaining high-resolution lineshapes.

  • Mechanism:[1][2] The double bond in cyclohexene forces the ring into a half-chair conformation, disrupting the crystal lattice packing efficiency compared to the highly symmetrical chair conformation of cyclohexane.

Chemical Shift Drift (Temperature Coefficient)

Unlike polar solvents (e.g., Methanol-d4, Water-d2), non-polar solvents exhibit linear and relatively small chemical shift drifts caused by changes in bulk magnetic susceptibility and density.

  • Cyclohexene-d10 Drift:

    
     to 
    
    
    
    ppm/°C (Upfield shift with increasing T).
  • Protocol: For VT experiments spanning >50°C, referencing against an internal standard (TMS/Ferrocene) is mandatory. Relying on the residual solvent peak of Cyclohexene-d10 for calibration is not recommended without a correction curve due to its multiple signal environments (vinylic vs. allylic).

Conformational Dynamics (The "Inversion" Effect)

Temperature dramatically affects the line shape of the solvent itself due to ring inversion.

  • Cyclohexane: At RT, the chair-chair interconversion is fast (

    
    ), averaging axial/equatorial signals into a singlet. Below -60°C, this decoalesces into complex multiplets.
    
  • Cyclohexene: Exists in a half-chair conformation. The inversion barrier is significantly lower (

    
     kcal/mol) than cyclohexane (
    
    
    
    kcal/mol).
  • Impact: Cyclohexene-d10 maintains "fast exchange" averaged signals down to much lower temperatures than cyclohexane. This simplifies the baseline in the -80°C to -100°C range, whereas cyclohexane (if supercooled) would show broad, decoalesced exchange peaks that obscure analyte signals.

Part 3: Experimental Protocol for Low-Temperature NMR

Objective: Acquire high-resolution spectra of an unstable intermediate at -78°C using Cyclohexene-d10.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 5-10 mg of analyte in 0.6 mL of Cyclohexene-d10 .

    • Critical: Add 0.1% TMS (Tetramethylsilane) as an internal reference. Do not rely on solvent residual peaks for precise chemical shift calculation at -78°C.

    • Validation: Ensure the tube is rated for thermal stress (Wilmad 528-PP or higher).

  • Instrument Setup (The "Cool-Down" Logic):

    • Lock: Lock onto the C₆D₁₀ deuterium signal at Room Temperature (RT).

    • Shim: Perform gradient shimming at RT to establish a good field map.

    • Temperature Drop: Lower temperature to -78°C slowly (e.g., 5°C/min) to prevent shock to the probe ceramics.

    • Autonomy Note: As density increases with cooling, the lock frequency will drift. Re-lock and Re-tune/match the probe at the target temperature.

  • Data Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds. Deuterated solvents have longer
      
      
      relaxation times at low temperatures; insufficient delay will cause integration errors.
    • Acquire ¹H spectrum.[3][4][5]

  • Referencing:

    • Set the TMS signal to 0.00 ppm.[6]

    • Observe the residual Cyclohexene-d10 peaks:

      • Vinylic (Residual): ~5.66 ppm

      • Allylic: ~1.99 ppm[5]

      • Homoallylic: ~1.61 ppm[5]

    • Note: These values will shift slightly from RT literature values due to the temperature coefficient.

Part 4: Visualization of Solvent Selection Logic

The following diagram illustrates the decision process for selecting the optimal non-polar solvent based on temperature and chemical compatibility.

SolventSelection Start Select Non-Polar NMR Solvent TempCheck Target Temperature? Start->TempCheck HighTemp > 10°C TempCheck->HighTemp LowTemp < 10°C TempCheck->LowTemp Cyclohexane Cyclohexane-d12 (Best Resolution, Inert) HighTemp->Cyclohexane Standard Choice AromaticCheck Is Aromaticity Acceptable? (Ring Current Effects) LowTemp->AromaticCheck Toluene Toluene-d8 (Standard Low-T) AromaticCheck->Toluene Yes (Robust) AliphaticCheck Need Aliphatic Environment? AromaticCheck->AliphaticCheck No (Interference) Cyclohexene Cyclohexene-d10 (Liquid to -103°C) AliphaticCheck->Cyclohexene Preferred MCH Methylcyclohexane-d14 (Liquid to -126°C) AliphaticCheck->MCH Alternative

Caption: Decision matrix for non-polar deuterated solvent selection, prioritizing physical state and spectral interference.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link

  • Hoffmann, R. W. (1989). Conformation Analysis of Cyclohexenes. Chemical Reviews. Link

  • Cambridge Isotope Laboratories . (2024). NMR Solvent Data Chart and Physical Properties. Link

  • Jensen, F. R., & Bushweller, C. H. (1969). Conformational Preferences in Cyclohexene and its Derivatives. Journal of the American Chemical Society. Link

  • Reich, H. J. (2023). Bordwell pKa Table and NMR Solvent Data. University of Wisconsin-Madison. Link

Sources

Mechanistic Validation of Cyclohexene-d10: A Comparative Guide for Reaction Kinetics and Metabolic Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclohexene-d10 (CAS 1675-10-1) represents a critical scaffold in physical organic chemistry, distinct from linear deuterated alkenes (like Ethylene-d4) and aromatic standards (Benzene-d6). While often categorized merely as a deuterated building block, its primary utility lies in mechanistic cross-validation —specifically for distinguishing between steric and electronic effects in catalytic hydrogenation and metabolic oxidation.

This guide provides a technical comparison of Cyclohexene-d10 against common deuterated alternatives, establishing its superior utility in liquid-phase kinetic isotope effect (KIE) studies and drug metabolite blocking.

Part 1: Physicochemical & Spectral Profile

Why Cyclohexene-d10? (The "Goldilocks" Alkene)

In mechanistic studies, researchers often choose between gaseous simple alkenes (Ethylene-d4) or complex conjugated systems (Styrene-d8). Cyclohexene-d10 offers a unique balance: it is a non-conjugated, liquid-phase cyclic alkene that mimics "real-world" drug pharmacophores better than ethylene, without the electronic complications of aromatic conjugation found in styrene.

Table 1: Comparative Technical Specifications
FeatureCyclohexene-d10 Ethylene-d4 Benzene-d6 Styrene-d8
State (STP) Liquid (BP: ~83°C)Gas (BP: -103°C)Liquid (BP: 80°C)Liquid (BP: 145°C)
Hybridization Isolated

Isolated

Aromatic

Conjugated

NMR Utility Silent in olefinic region (5.0-6.0 ppm)N/A (Gas phase req. special probe)Solvent Standard (7.16 ppm)Complex splitting
1° Application KIE Probes, Metabolic BlockingPolymerization StudiesNMR SolventPolymerization/Heck Rxn
Handling Volumetric pipettingMass flow controllersVolumetric pipettingVolumetric pipetting

Expert Insight: The volatility of Ethylene-d4 introduces mass transfer limitations in liquid-phase catalytic studies. Cyclohexene-d10 eliminates this variable, ensuring that observed reaction rates reflect chemical kinetics rather than gas-liquid diffusion.

Part 2: Kinetic Isotope Effect (KIE) Validation

The Inverse Secondary KIE

A critical application of Cyclohexene-d10 is validating hydrogenation mechanisms. Unlike H-abstraction reactions (which show large Normal KIEs,


), the hydrogenation of Cyclohexene-d10 typically exhibits an Inverse Secondary KIE  (

).

Mechanistic Causality:

  • Hybridization Change: The reaction converts carbons from

    
     to 
    
    
    
    .
  • Vibrational Modes: The out-of-plane bending vibrations of C-H/C-D bonds are stiffer in the

    
     product than in the 
    
    
    
    reactant.
  • Zero-Point Energy (ZPE): Deuterium sits lower in the potential energy well. The energy gap between reactant and transition state is smaller for D than for H, leading to a faster reaction for the deuterated species (Inverse KIE).

Diagram 1: Competitive Hydrogenation Workflow

The following diagram illustrates the self-validating "Internal Competition" protocol used to determine these values accurately, minimizing errors from catalyst loading or temperature fluctuations.

KIE_Workflow Start Substrate Prep (1:1 Molar Ratio) Mix Reaction Mixture Cyclohexene-d0 + Cyclohexene-d10 Start->Mix Cat Catalyst Addition (e.g., Pd/C, Rh) Mix->Cat Run Partial Conversion (~10-20%) Cat->Run Quench Quench & Filter Run->Quench Analyze GC-MS Analysis (SIM Mode) Quench->Analyze Calc Calculate KIE ln(1-F) relationship Analyze->Calc

Figure 1: Workflow for Competitive KIE Determination. By running d0 and d10 in the same vessel, systematic errors (pressure, temperature, catalyst poisoning) are cancelled out.

Part 3: Experimental Protocol

Standard Operating Procedure: Competitive Hydrogenation

Objective: Determine the secondary KIE for Cyclohexene-d10 reduction to validate a catalyst's sensitivity to hybridization changes.

Reagents:

  • Cyclohexene-d0 (Sigma-Aldrich, >99%)

  • Cyclohexene-d10 (Isotopic Purity >98% D)

  • Solvent: Methanol or Ethyl Acetate (HPLC Grade)

  • Internal Standard: n-Decane (non-reactive)

Step-by-Step Methodology:

  • Preparation: In a glovebox or Schlenk line, prepare a 0.1 M solution containing equimolar amounts of Cyclohexene-d0 and Cyclohexene-d10.

  • Standardization: Add n-Decane (0.05 M) as an internal standard to normalize GC injection variances.

  • T0 Sampling: Inject a sample into GC-MS (SIM mode) to establish the precise initial isotopic ratio (

    
    ).
    
  • Reaction: Add catalyst (e.g., 5 mol% Pd/C). Pressurize with

    
     (1 atm) and stir vigorously at 25°C.
    
  • Sampling: Withdraw aliquots at 5, 10, and 15 minutes. Critical: Stop the reaction before 20% conversion to avoid substrate depletion effects.

  • Analysis: Monitor the disappearance of parent ions (m/z 82 for d0, m/z 92 for d10).

  • Calculation: Use the competitive rate equation:

    
    
    Where 
    
    
    
    is the fractional conversion of each species.

Part 4: Metabolic Stability & Drug Development

The "Deuterium Switch" in Cyclic Systems

In drug discovery, Cyclohexene-d10 serves as a model for stabilizing metabolic "soft spots." Cytochrome P450 enzymes frequently target allylic positions in cyclic alkenes for hydroxylation.

Why d10 outperforms partial deuteration: Replacing only the vinylic protons (C1, C2) is often insufficient because metabolic attack usually occurs at the allylic carbons (C3, C6). Cyclohexene-d10 provides full protection, forcing the enzyme to attack the stronger C-D bond (


 by ~1.2-1.5 kcal/mol), significantly extending half-life (

).
Diagram 2: Metabolic Blocking Mechanism

Metabolic_Stability cluster_0 Protio (H) Pathway cluster_1 Deutero (D) Pathway Drug Cyclic Alkene Scaffold (d0 vs d10) P450 Cytochrome P450 (Oxidative Attack) Drug->P450 H_Abstract C-H Abstraction (Fast) P450->H_Abstract k_H D_Abstract C-D Abstraction (Slow - Primary KIE) P450->D_Abstract k_D Metabolite Allylic Alcohol (Rapid Clearance) H_Abstract->Metabolite Stable Unchanged Drug (Extended t1/2) D_Abstract->Stable

Figure 2: Impact of Deuteration on Metabolic Clearance. The high activation energy of C-D bond cleavage slows the rate-determining step (


), increasing metabolic stability.

References

  • NIST Chemistry WebBook. Cyclohexene Gas Phase Ion Energetics & Properties. National Institute of Standards and Technology. [Link]

  • Simmons, E. M., & Hartwig, J. F. (2012). On the Interpretation of Deuterium Kinetic Isotope Effects in C-H Bond Functionalizations by Transition-Metal Complexes. Angewandte Chemie International Edition. [Link]

  • FDA Center for Drug Evaluation and Research. Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine (Austedo).[Link]

  • Saunders, W. H.Kinetic Isotope Effects. In: Investigation of Rates and Mechanisms of Reactions. (Classic reference on Inverse vs Normal KIE causality).

A Researcher's Guide to Navigating Deuterium Scrambling in Cyclohexene-d10 Reactions

Author: BenchChem Technical Support Team. Date: February 2026

The Challenge of Isotopic Integrity: Understanding Deuterium Scrambling

Deuterium scrambling, or H/D exchange, is a process where deuterium atoms exchange with protium (¹H) atoms, both within the same molecule (intramolecular) and with other molecules in the reaction mixture (intermolecular), leading to a distribution of isotopologues and isotopomers that differs from the intended labeling pattern. In the context of Cyclohexene-d10, this can occur under various conditions, fundamentally altering the isotopic purity of the starting material and any subsequent products. The primary drivers of deuterium scrambling in alkenes include:

  • Acid or Base Catalysis: The presence of acidic or basic species can facilitate protonation/deprotonation or deprotonation/reprotonation sequences, particularly at allylic positions, leading to the migration of double bonds and the scrambling of deuterium atoms.[1][2][3]

  • Metal Catalysis: Transition metal catalysts, commonly used in hydrogenation and other transformations of alkenes, can promote H/D exchange.[4] For instance, palladium on carbon (Pd/C), a widely used hydrogenation catalyst, is known to facilitate deuterium scrambling.[5] The mechanism often involves reversible adsorption of the alkene onto the metal surface and the formation of intermediate species that allow for the exchange of hydrogen and deuterium atoms with the catalyst surface or other adsorbed species.

  • Thermal Conditions: Elevated temperatures can provide the necessary activation energy for isomerization and scrambling to occur, even in the absence of a catalyst. In one study, slow unimolecular isomerization was observed in a deuterated cyclohexene bound to a metal complex at 200 °C, leading to scrambling of the isotopologue and isotopomer composition.[6]

The consequences of unaccounted-for deuterium scrambling are significant, ranging from the misinterpretation of reaction mechanisms to the diminished therapeutic efficacy of a deuterated drug due to "metabolic switching," where the metabolic pathway of a drug is altered.[6] Therefore, the accurate assessment of deuterium distribution is a critical aspect of quality control in both research and development.

Comparative Analysis of Analytical Techniques

Several analytical techniques can be employed to assess the extent and location of deuterium scrambling. The choice of method depends on the specific information required (e.g., overall deuterium content vs. site-specific information), the complexity of the sample matrix, and the available instrumentation.

TechniquePrincipleInformation ProvidedProsCons
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei. ¹H NMR detects residual protons, while ²H NMR directly detects deuterium.Site-specific deuterium location and quantification.Non-destructive; provides detailed structural information.[7]Lower sensitivity compared to MS; ²H NMR requires longer acquisition times.[7][8]
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds and measures their mass-to-charge ratio.Overall deuterium incorporation (isotopologue distribution) and fragmentation patterns.High sensitivity and throughput; can separate isomers.[9][10]Can induce scrambling in the ion source; derivatization may be required.[10]
Molecular Rotational Resonance (MRR) Spectroscopy Measures the rotational transitions of gas-phase molecules.Unambiguous identification and quantification of all isotopologues and isotopomers in a mixture.Extremely high resolution and specificity without the need for chromatography; no scrambling during measurement.[2][11][12][13]Requires the sample to be volatile; instrumentation is less common.
Vibrational Spectroscopy (FTIR/Raman) Measures the vibrational frequencies of chemical bonds.Can detect the presence of C-D bonds.Can be used for bulk analysis.Generally not quantitative for positional analysis in complex mixtures; overlapping peaks can be an issue.

In-Depth Methodologies and Experimental Protocols

To provide a practical framework for assessing deuterium scrambling, this section details step-by-step protocols for the most common and effective techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique that provides site-specific information about deuterium incorporation. Both ¹H and ²H NMR can be utilized.

A. Quantitative ¹H NMR for Assessing Deuteration Level

This method relies on the integration of residual proton signals in a highly deuterated molecule.

  • Protocol:

    • Sample Preparation: Accurately weigh a known amount of the deuterated cyclohexene sample and a certified quantitative internal standard (e.g., maleic anhydride) into an NMR tube. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃).

    • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is well-shimmed.

    • Acquisition Parameters:

      • Use a 90° pulse.

      • Set a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to ensure full relaxation and accurate integration.

      • Acquire a sufficient number of scans (e.g., 16 or more) to achieve a good signal-to-noise ratio.

    • Data Processing:

      • Apply Fourier transformation and phase correction.

      • Carefully integrate the residual proton signals of the cyclohexene-d10 and the signal of the internal standard.

    • Calculation: Calculate the amount of each residual proton species relative to the known amount of the internal standard to determine the degree of deuteration at each position.

B. Quantitative ²H NMR for Direct Deuterium Detection

This method directly observes the deuterium nuclei, providing a clean spectrum without proton signals.

  • Protocol:

    • Sample Preparation: Dissolve the deuterated cyclohexene sample in a non-deuterated solvent (e.g., CHCl₃ or acetone).[14] Using a protonated solvent prevents a large solvent signal in the ²H spectrum.

    • Instrument Setup:

      • The experiment must be run in unlocked mode as there is no deuterated solvent for the lock system.[14]

      • Shimming can be performed on the proton signals of the solvent before switching to the deuterium channel.[14]

    • Acquisition Parameters:

      • Set the spectrometer to the deuterium frequency.

      • Use a calibrated 90° pulse.

      • Due to the lower gyromagnetic ratio of deuterium, more scans will be needed to achieve a good signal-to-noise ratio compared to ¹H NMR.[8]

    • Data Processing and Quantification:

      • Process the spectrum similarly to a ¹H spectrum. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR.[8]

      • Integrate the deuterium signals. The relative integrals will give the distribution of deuterium at the different positions in the molecule. For absolute quantification, an internal standard with a known deuterium content can be used.

dot

Caption: Workflow for assessing deuterium scrambling using ¹H and ²H NMR spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for determining the overall isotopic distribution of a sample.

  • Protocol:

    • Sample Preparation: Prepare a dilute solution of the cyclohexene-d10 sample in a volatile solvent (e.g., hexane or dichloromethane).

    • GC Method Development:

      • Column Selection: Use a capillary column with a suitable stationary phase for separating hydrocarbons (e.g., a non-polar phase like DB-1 or a mid-polar phase like DB-5).

      • Temperature Program: Develop a temperature gradient that provides good separation of cyclohexene from any impurities or reaction byproducts. An isothermal run may be sufficient if the sample is clean.

      • Injector and Detector Temperatures: Set the injector and detector temperatures high enough to ensure efficient vaporization and prevent condensation, but not so high as to cause thermal degradation or scrambling.

    • MS Acquisition:

      • Ionization Mode: Use Electron Ionization (EI) at 70 eV.

      • Scan Mode: Acquire data in full scan mode to observe the molecular ion cluster and fragmentation patterns.

    • Data Analysis:

      • Identify the peak corresponding to cyclohexene.

      • Extract the mass spectrum for this peak.

      • Analyze the molecular ion region to determine the distribution of isotopologues (d0 to d10). The relative intensities of the M, M+1, M+2, etc. peaks will reveal the extent of H/D exchange.

      • Correct for the natural abundance of ¹³C to accurately determine the deuterium distribution.

dot

GCMS_Workflow SamplePrep Sample Preparation (Dilute in Volatile Solvent) GC_Injection GC Injection SamplePrep->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Ionization Electron Ionization (EI) GC_Separation->MS_Ionization MS_Detection Mass Analysis (Full Scan) MS_Ionization->MS_Detection DataAnalysis Data Analysis: - Extract Mass Spectrum - Analyze Molecular Ion Cluster - Correct for ¹³C Abundance MS_Detection->DataAnalysis Result Isotopologue Distribution DataAnalysis->Result

Caption: Step-by-step workflow for GC-MS analysis of deuterium scrambling.

Molecular Rotational Resonance (MRR) Spectroscopy

MRR spectroscopy is an exceptionally powerful technique for the unambiguous identification and quantification of all isotopomers present in a sample.[6]

  • Protocol:

    • Sample Introduction: The sample is introduced into the high-vacuum chamber of the spectrometer, where it is vaporized. For samples that are part of a non-volatile complex, thermal dissociation may be required to liberate the volatile analyte.[6]

    • Data Acquisition: A chirped pulse of microwaves is broadcast into the chamber, exciting the rotational transitions of the molecules present. The subsequent free induction decay (FID) is recorded.

    • Data Processing: The FID is Fourier transformed to produce the rotational spectrum.

    • Analysis: The experimental spectrum is compared to a library of calculated spectra for all possible isotopomers of cyclohexene. Each isotopomer has a unique rotational spectrum, allowing for its unambiguous identification and quantification based on the signal intensity.

Case Study: Deuterium Scrambling in a Tungsten-Cyclohexene Complex

A study on the synthesis of deuterated cyclohexenes highlighted the power of MRR spectroscopy in identifying subtle scrambling events that were not apparent from NMR or HRMS data alone.[6] The initial analysis of a 3-d₁-cyclohexene sample liberated from a tungsten complex by thermolysis at 200 °C showed not only the expected product but also significant amounts of d₀-cyclohexene (12%) and mis-deuterated isotopomers (19% combined of 1-d₁- and 4-d₁-cyclohexene). This indicated that deuterium scrambling was occurring while the cyclohexene was still bound to the metal at elevated temperatures.[6] By optimizing the thermolysis method, the scrambling during the analysis was eliminated, allowing for the accurate assessment of the isotopic purity of the synthesized compounds. This example underscores the importance of choosing an analytical technique that does not itself induce scrambling.

Conclusion: A Multi-faceted Approach to Ensuring Isotopic Integrity

Assessing and controlling deuterium scrambling is crucial for the successful application of isotopically labeled compounds in research and drug development. While no single technique is universally superior, a strategic combination of methods provides the most comprehensive understanding of isotopic distribution.

  • NMR spectroscopy remains the gold standard for determining the precise location of deuterium atoms.

  • GC-MS offers a rapid and sensitive method for determining the overall isotopologue distribution.

  • MRR spectroscopy , where available, provides the most detailed and accurate picture of the isotopomer and isotopologue composition without the risk of inducing scrambling during the measurement.

References

  • Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. (2022-07-05). PubMed. [Link]

  • Solid-State Deuterium NMR Studies of Organic Molecules in the Tectosilicate Nonasil. The Journal of Physical Chemistry B - ACS Publications. [Link]

  • Determination of Deuterium Isotope Ratios by Quantitative 2H NMR Spectroscopy: the ERETIC Method As a Generic Reference Signal. Analytical Chemistry (ACS Publications). [Link]

  • Deuteron-proton isotope correlation spectroscopy of molecular solids. ChemRxiv. [Link]

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). [Link]

  • Isotopomer analysis using GC-MS. PubMed. [Link]

  • Measuring 2H NMR Spectra. University of Ottawa NMR Facility Blog. [Link]

  • Basic Experiments in 2H static NMR for the Characterization of Protein Side-Chain Dynamics. PMC. [Link]

  • Evaluating the use of NMR for the determination of deuterium abundance in water. (2022-07-11). Student Theses Faculty of Science and Engineering - Rijksuniversiteit Groningen. [Link]

  • Isotopic labeling. Wikipedia. [Link]

  • Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. (2025-09-12). NIH. [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025-11-04). YouTube. [Link]

  • 14.17: The Use of Deuterium in ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     NMR Spectroscopy. (2014-08-21). Chemistry LibreTexts. [Link]
    
  • Highly selective catalytic transfer hydrodeuteration of cyclic alkenes. (2023-05-29). PMC - NIH. [Link]

  • Optimizing Distillation Techniques for Isotopic Determinations in Beverages. (2024-05-27). BrJAC. [Link]

  • An Automated, Highly Selective Reaction Monitoring Instrument Using Molecular Rotational Resonance Spectroscopy. (2024-01-03). PMC. [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011-11-25). Master Organic Chemistry. [Link]

  • Raman Microspectroscopy to Trace the Incorporation of Deuterium from Labeled (Micro)Plastics into Microbial Cells. Analytical Chemistry - ACS Publications. [Link]

  • Evaluating the use of NMR for the determination of deuterium abundance in water. Student Theses Faculty of Science and Engineering - Rijksuniversiteit Groningen. [Link]

  • Acceleration of transfer-hydrogenation of cyclohexene with palladium catalysts in the presence of polysaccharides. (2020-09-22). ACG Publications. [Link]

  • Raman–deuterium isotope probing to study metabolic activities of single bacterial cells in human intestinal microbiota. PMC - NIH. [Link]

  • Hydrogen/Deuterium (H/D) Exchange Catalysis in Alkanes. ResearchGate. [Link]

  • Analysis of Cyclohexane by Gas Chromatography (External Standard)1. (2007-01-01). IHS Markit. [Link]

  • Isotopic labeling-assisted metabolomics using LC–MS. PMC. [Link]

  • Catalysis of Hydrogen–Deuterium Exchange Reactions by 4-Substituted Proline Derivatives. DSpace@MIT. [Link]

  • Cost for isotopic labeling?. (2018-01-29). ResearchGate. [Link]

  • Acceleration of transfer-hydrogenation of cyclohexene with palladium catalysts in the presence of polysaccharides. ResearchGate. [Link]

  • Raman spectra of deuterated hydrocarbons for labeling applications. ResearchGate. [Link]

  • Migration Reactions. University of Warwick. [Link]

  • Molecular rotational resonance (MRR) spectra of two isotopomers of.... ResearchGate. [Link]

  • [2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. Journal of the American Chemical Society. [Link]

  • 11.8: The E2 Reaction and the Deuterium Isotope Effect. (2022-09-24). Chemistry LibreTexts. [Link]

  • Raman Microspectroscopy to Trace the Incorporation of Deuterium from Labeled (Micro)Plastics into Microbial Cells. NIH. [Link]

  • MRR: A New Tool in Applied Analysis for the Pharmaceutical Industry. (2024-09-10). Spectroscopy Online. [Link]

  • Deuterium-isotope Effects in the Autoxidation of Aralkyl Hydrocarbons. Mechanism of the Interaction of PEroxy Radicals1. Journal of the American Chemical Society - ACS Publications. [Link]

  • The Microwave Spectroscopy of Small Molecules with Methyl Rotors. UFDC Image Array 2. [Link]

  • Protium–deuterium exchange of cyclic and acyclic alkenes in dilute acid medium at elevated temperatures. ResearchGate. [Link]

  • Exploring the reaction pathways of Pd(ii)-catalyzed cyclohexene oxidation with molecular oxygen: vinylic and allylic oxidation, disproportionation and oxidative dehydrogenation. New Journal of Chemistry (RSC Publishing). [Link]

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Deuterium Exchange. (2024-06-17). YouTube. [Link]

  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Chemistry Portal. [Link]

  • Applications of Molecular Rotational Resonance Spectroscopy to Challenging Analysis Challenges in Pharmaceutical Chemistry. (2020-12-05). libra etd. [Link]

Sources

Technical Guide: Quality Control Standards for Commercial Cyclohexene-d10

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclohexene-d10 (


, CAS: 1603-55-0) is a specialized deuterated solvent and reagent primarily utilized in mechanistic studies involving kinetic isotope effects (KIE), conformational analysis of unsaturated ring systems, and as a non-polar solvent for NMR spectroscopy where aromatic solvents (like Benzene-d6) are unsuitable due to 

-stacking interactions.

Unlike its saturated counterpart (Cyclohexane-d12), Cyclohexene-d10 possesses a reactive double bond, making its chemical purity and storage stability critical quality attributes (CQAs). This guide outlines the rigorous quality control standards required to validate commercial Cyclohexene-d10, distinguishing between "Screening Grade" (98% D) and "High-Purity Grade" (>99% D), and provides actionable protocols for verification.

Part 1: Critical Quality Attributes (CQAs)

To ensure reproducibility in drug development and quantitative NMR (qNMR), the material must meet specific thresholds.

ParameterStandard SpecificationCriticalityCommon Impurities/Failure Modes
Isotopic Enrichment

atom % D
High Residual protons (

,

) cause multiplet overlap in the alkene region (5.6 ppm).
Chemical Purity

(GC-FID)
High Benzene-d6 (starting material), Cyclohexane-d12 (over-reduction), Cyclohexanol-d11 (intermediate).
Water Content

(200 ppm)
Medium HDO peak at ~4.8 ppm (variable). Critical for moisture-sensitive catalysis.
Stabilizer Content None or BHT (ppm level)Medium Peroxide formation is faster in deuterated alkenes due to the kinetic isotope effect on termination steps.

Part 2: Comparative Analysis

Cyclohexene-d10 vs. Common Alternatives

Researchers often default to Cyclohexane-d12 or Benzene-d6. The choice must be driven by the solute's chemical nature and the required spectral window.

Table 1: Performance Comparison of Deuterated Non-Polar Solvents
FeatureCyclohexene-d10 Cyclohexane-d12 Benzene-d6
CAS Number 1603-55-01735-17-71076-43-3
Residual 1H Signal

5.59 (s), 1.96 (s)

1.38 (s)

7.16 (s)
Reactivity Reactive (Alkene)Inert (Alkane)Stable Aromatic
Dielectric Constant 2.222.022.28
Primary Utility Conformational studies, Alkene KIE, Non-aromatic

-systems
Inert background, Lipid NMRAromatic solubility,

-stacking studies
Major Downside Susceptible to oxidation (peroxides); interfering alkene peaksPoor solubility for polar compounds; freezes at 6.5°CCarcinogenic; strong solvent effects

Scientist’s Insight:

Do not substitute Cyclohexene-d10 with Cyclohexane-d12 if you are studying olefin metathesis or reactions involving double-bond migration. The slight difference in solvation energy around the double bond of the solvent can significantly alter transition state energies, even if the solvent is technically "non-participating."

Part 3: Analytical Protocols (Self-Validating Systems)

Protocol A: Determination of Isotopic Enrichment via 1H-NMR

Objective: Quantify the atom % Deuterium by measuring the residual proton signal against a calibrated internal standard.

Reagents:

  • Analyte: Cyclohexene-d10 (approx. 20 mg).

  • Internal Standard (IS): Dimethyl Sulfone (DMSO2) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TraceCERT® grade).

  • Solvent:

    
     (99.96% D) – Note: We use a different solvent to lock the signal and prevent overlap.
    

Workflow:

  • Weighing: Accurately weigh 15-20 mg of Cyclohexene-d10 (

    
    ) and 5-10 mg of IS (
    
    
    
    ) into a vial. Record weights to 0.01 mg precision.
  • Dissolution: Dissolve in 0.6 mL

    
     and transfer to a 5mm NMR tube.
    
  • Acquisition:

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Critical:
      
      
      for deuterated residuals is longer than protonated analogs).
    • Scans: 64.

  • Processing:

    • Integrate the IS peak (

      
      ).
      
    • Integrate the residual alkene peak at 5.59 ppm (

      
      ) and aliphatic peak at 1.96 ppm (
      
      
      
      ).
  • Calculation:

    
    
    
    
    
    (Where
    
    
    is the number of protons in the residual signal being integrated).
Protocol B: Trace Impurity Profiling via GC-MS

Objective: Detect "silent" impurities like Cyclohexane-d12 (over-reduction) which may overlap in NMR but have distinct mass fragmentation.

Instrument Parameters:

  • Column: DB-5ms or equivalent (30m x 0.25mm ID x 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split 50:1 at 250°C.

  • Oven Program: 40°C (hold 2 min)

    
     10°C/min 
    
    
    
    200°C.
  • MS Source: EI (70 eV), Scan range 35-200 amu.

Interpretation:

  • Cyclohexene-d10: Retention time ~3.5 min. Parent ion

    
    .
    
  • Cyclohexane-d12: Elutes slightly earlier/later depending on column polarity. Parent ion

    
    .
    
  • Benzene-d6: Elutes distinctively. Parent ion

    
    .
    

Part 4: Visualization & Logic Flow

Diagram 1: Quality Control Decision Matrix

This workflow illustrates the "Go/No-Go" decision process for incoming raw material verification.

QC_Workflow Start Incoming Cyclohexene-d10 Visual Visual Inspection (Clear, Colorless, No Suspended Solids) Start->Visual KF Karl Fischer Titration (Water Content) Visual->KF Check_Water Water < 200 ppm? KF->Check_Water NMR_Test 1H-NMR Analysis (Isotopic Enrichment) Check_Water->NMR_Test Yes Quarantine QUARANTINE / REJECT (Initiate OOS Investigation) Check_Water->Quarantine No (Dry or Reject) Check_Iso Enrichment > 98% D? NMR_Test->Check_Iso GC_Test GC-MS Analysis (Chemical Purity) Check_Iso->GC_Test Yes Check_Iso->Quarantine No Check_Chem Purity > 99%? No Benzene-d6? GC_Test->Check_Chem Release RELEASE LOT (Certificate of Analysis) Check_Chem->Release Yes Check_Chem->Quarantine No

Caption: Systematic QC workflow for validating deuterated solvent batches. Note that Water Content is checked first as it is the most common failure mode due to hygroscopicity.

Diagram 2: Solvent Selection Logic

A guide for researchers to select the correct non-polar deuterated solvent.

Solvent_Selection Input Select Non-Polar NMR Solvent Q1 Is the sample Aromatic? Input->Q1 Benzene Benzene-d6 (Good solubility, but stacking effects) Q1->Benzene Yes (and stacking OK) Q2 Does sample contain Alkenes? Q1->Q2 No Q3 Is chemical stability critical? Q2->Q3 Yes Cyclohexane Cyclohexane-d12 (Inert, Saturated) Q2->Cyclohexane No (Standard) Q3->Cyclohexane Yes (Avoid oxidation) Cyclohexene Cyclohexene-d10 (Mimics unsaturated environment) Q3->Cyclohexene No (Need alkene mimic)

Caption: Decision tree for selecting between Cyclohexene-d10 and its alternatives based on sample chemistry and stability requirements.

References

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • National Institute of Standards and Technology (NIST). Cyclohexene, 1,2,3,4,5,5,6,6-octadeutero- Mass Spectrum. [Link]

Sources

Safety Operating Guide

Cyclohexene-d10: Proper Disposal and Safety Protocol

[1][2]

Executive Summary & Operational Context

Cyclohexene-d10 is a high-value deuterated solvent primarily used in NMR spectroscopy and mechanistic studies. While chemically similar to its protio-analog, its high cost often leads to "inventory hoarding"—researchers retaining bottles for years beyond their safe shelf life.[1]

The Critical Hazard: Like non-deuterated cyclohexene, Cyclohexene-d10 is a Class B Peroxide Former .[1] It reacts with atmospheric oxygen to form unstable peroxides (cyclohexenyl hydroperoxide) that concentrate during evaporation or distillation. Old, forgotten bottles of

Disposal Directive: Deuterium enrichment does not alter the regulatory waste classification.

D001 Ignitable Waste
Critical Safety Profile

Before initiating any disposal workflow, verify the material against these parameters.

ParameterSpecificationOperational Implication
CAS Number 1735-17-7 (Labeled) / 110-83-8 (Unlabeled)Use parent CAS for general hazard data if D-specific data is unavailable.[1]
RCRA Waste Code D001 (Ignitable)Segregate with flammable, non-halogenated solvents.[1]
Peroxide Class Class B (Concentration Hazard)DO NOT distill or evaporate to dryness.
Flash Point < -6°C (Highly Flammable)Ground all containers during transfer to prevent static discharge.
Safe Storage Limit 12 months (Inhibited) / 3-6 months (Uninhibited)If older than 12 months, TEST IMMEDIATELY .
Critical Threshold >100 ppm Peroxides Stop work. Contact EHS. Do not move container.
Phase 1: The "No-Touch" Assessment

WARNING: Do not blindly pick up an old bottle of Cyclohexene-d10. Friction from unscrewing a cap with peroxide crystals in the threads can cause detonation.[2]

  • Visual Inspection (Without Moving the Bottle):

    • Look for crystals around the cap or in the liquid.[3][4]

    • Look for viscous layers or "oil" at the bottom (indicating polymerization).

    • Look for cloudiness in the liquid.

  • The "Crystal" Protocol:

    • IF CRYSTALS ARE PRESENT:

      • DO NOT touch, move, or attempt to open the bottle.[1]

      • DO NOT attempt to test for peroxides.[2]

      • IMMEDIATELY secure the area and contact your institution's EHS or a bomb squad disposal unit.

Phase 2: Peroxide Quantification & Stabilization

If the visual inspection is clear, you must quantify peroxide levels before bulking into a waste drum.[1]

Reagents Required:
  • Quantofix® Peroxide Test Strips (Range 0–100 ppm)

  • Alternative: Potassium Iodide (KI) Starch Paper (Qualitative only)[1]

Step-by-Step Protocol:
  • PPE: Wear nitrile gloves, flame-resistant lab coat, and safety goggles.[1] Work in a fume hood.

  • Sampling: Open the container carefully. Dip the test strip into the solvent for 1 second.

  • Reading: Compare the color change to the reference scale after 15 seconds.

  • Interpretation:

    • < 20 ppm: Safe for standard disposal.

    • 20 – 100 ppm: Chemical must be treated/stabilized before bulking.

    • > 100 ppm: HIGH RISK. Re-close carefully. Label as "High Peroxides." Contact EHS for specialized pickup.

Operational Workflow: Decision Logic

The following diagram outlines the mandatory decision tree for handling Cyclohexene-d10.

Cyclohexene_Disposal_ProtocolStartInspect Cyclohexene-d10ContainerVisualCheckVisual Inspection:Crystals or Precipitate?Start->VisualCheckDangerZoneCRITICAL HAZARDDO NOT TOUCHEvacuate & Call EHS/Bomb SquadVisualCheck->DangerZoneYes (Crystals)TestPeroxidesTest Peroxide Level(Quantofix / KI Starch)VisualCheck->TestPeroxidesNo (Clear)ResultCheckPeroxide Concentration?TestPeroxides->ResultCheckLowLevel< 20 ppm(Safe)ResultCheck->LowLevel< 20 ppmMidLevel20 - 100 ppm(Requires Action)ResultCheck->MidLevel20-100 ppmHighLevel> 100 ppm(Dangerous)ResultCheck->HighLevel> 100 ppmSegregateSegregate Waste Stream:Non-Halogenated OrganicLowLevel->SegregateStabilizeStabilize/Quench(Add Hydroquinone orwash w/ Ferrous Sulfate)MidLevel->StabilizeContactEHSContact EHS forHigh-Hazard PickupHighLevel->ContactEHSDo Not BulkStabilize->SegregateLabelingLabel: 'Flammable Waste'RCRA Code: D001List Constituents: Cyclohexene-d10Segregate->LabelingFinalDisposalHandover to Waste ContractorLabeling->FinalDisposal

Figure 1: Decision matrix for the safe assessment and disposal of Cyclohexene-d10, prioritizing peroxide detection.

Phase 3: Waste Stream Segregation & Packaging

Once the material is deemed safe (< 20 ppm peroxides), proceed with standard chemical waste packaging.[1]

1. Waste Classification
  • Stream: Non-Halogenated Organic Solvents.[5]

  • Compatibility: Compatible with acetone, methanol, toluene, and hexanes.[1]

  • Incompatibility: Keep strictly separate from Oxidizers (e.g., Nitric acid) and Halogenated solvents (e.g., Chloroform, DCM) if your facility requires halogen segregation (common for cost reasons).[1]

2. Packaging Requirements
  • Container: High-density polyethylene (HDPE) or glass carboys (amber glass preferred).

  • Venting: Use vented caps if available, to prevent pressure buildup from slow off-gassing.[1]

  • Headspace: Leave at least 10% headspace in the waste container to allow for thermal expansion.

3. Labeling (Mandatory)

Every waste container must carry a hazardous waste label containing:

  • Signal Word: DANGER

  • Hazard Statement: Flammable Liquid.[6][7]

  • Constituents: "Cyclohexene-d10" (Write out the full name; do not just write "NMR Waste").

References & Authority
  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[8][9] (2011).[8] Chapter 6: Working with Chemicals.

    • Source:[1][8]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (RCRA D001).[1]

    • Source:[1]

  • Princeton University EHS. Peroxide Forming Chemicals Guidelines.

    • Source:[1]

  • Sigma-Aldrich. Safety Data Sheet: Cyclohexene. (Reference for physical properties and hazards).

    • Source:[1]

Personal protective equipment for handling Cyclohexene-d10

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety protocols for handling Cyclohexene-d10 (Perdeuterocyclohexene). While chemically analogous to non-deuterated cyclohexene, the high cost of isotopically labeled solvents often leads to smaller handling volumes, yet the safety profile remains aggressive.

Core Safety Thesis: Treat Cyclohexene-d10 as a High-Flammability Peroxide Former with significant dermal toxicity.

Part 1: Executive Safety Summary

  • Primary Hazard: Flash Point -12°C (10.4°F) .[1] Vapors can ignite at sub-freezing temperatures.

  • Hidden Hazard: Peroxide Formation . Like non-deuterated cyclohexene, the d10 variant reacts with atmospheric oxygen to form unstable peroxides, which can concentrate and explode during distillation or evaporation.

  • Health Critical: Acute Dermal Toxicity . Unlike simple alkanes (e.g., cyclohexane), cyclohexene is classified as Toxic in contact with skin (H311) by major reagent suppliers. Standard nitrile gloves offer only momentary splash protection.

Part 2: Hazard Analysis & PPE Logic

As a Senior Application Scientist, I select PPE based on failure modes, not just compliance.

The Peroxide Threat

Cyclohexene-d10 possesses allylic hydrogens (or deuteriums) that are susceptible to autoxidation.

  • Mechanism: Radical abstraction of the allylic deuterium leads to hydroperoxide formation.

  • Risk: If you evaporate a reaction mixture containing Cyclohexene-d10 to dryness without testing, you risk detonation.

  • Control: Mandatory Peroxide Testing before any heating or concentration steps.

Dermal Permeation Dynamics

Cyclohexene is a cyclic alkene with high solvency power. It permeates standard laboratory nitrile rapidly.

  • Nitrile (4 mil): Breakthrough < 2 minutes.[2] Use only for incidental splash.

  • PVA (Polyvinyl Alcohol): Excellent resistance, but water-soluble (do not use if damp).

  • Viton/Butyl: Superior resistance for spill cleanup or prolonged handling.

Part 3: PPE Selection Matrix

Protection ZoneRecommended EquipmentTechnical Rationale
Hand (Splash) Double-gloved Nitrile (min 5 mil outer)Nitrile degrades quickly. The second layer provides a ~30-second buffer to doff gloves after contact.
Hand (Immersion) Viton® or Silver Shield® Required for spill cleanup or handling volumes >100mL outside a closed system.
Eye/Face Chemical Goggles (Indirect Vent)Safety glasses are insufficient. Vapors are irritating (lacrymator), and splash can cause corneal injury.
Respiratory Fume Hood (Face velocity 100 fpm)Primary control. If hood is unavailable, use Full-face Respirator with Organic Vapor (OV) cartridges (Black).
Body FRC (Flame Resistant) Lab Coat Flash point is -12°C. Synthetic blends (polyester) will melt into skin during a flash fire. 100% Cotton or Nomex required.

Part 4: Operational Protocol (Step-by-Step)

Phase A: Pre-Operation Setup
  • Verify Atmosphere: Ensure all receiving vessels are dry and flushed with Nitrogen or Argon. (Oxygen exclusion prevents peroxide formation).

  • Peroxide Test:

    • Dip a Starch-Iodide strip into the solvent aliquot.

    • Result: No color = Safe. Blue = Peroxides present (Do not distill/concentrate).

  • Static Grounding: If transferring >500mL, ground the receiving flask to the dispensing drum to prevent static discharge ignition.

Phase B: Active Handling (Syringe Transfer Method)

Preferred for NMR sample prep to maintain isotopic purity and safety.

  • Purge: Flush a gas-tight glass syringe with inert gas 3 times.

  • Draw: Insert needle through the septum of the Cyclohexene-d10 bottle. Invert bottle and draw liquid slowly to avoid cavitation.

  • Transfer: Inject directly into the reaction vessel or NMR tube.

    • Critical:Do not uncap the bottle in the open lab atmosphere. This introduces moisture (ruining the d10 enrichment) and Oxygen (fueling peroxides).

  • Wipe Down: Immediately wipe the septum area with a Kimwipe; dispose of the wipe in a solid hazardous waste bin.

Phase C: Spill Response (Emergency)

Scenario: 50mL spill on benchtop.

  • Alert: Announce "Solvent Spill - Flammable."

  • Ignition Control: Kill all hot plates and stirrers immediately.

  • PPE Upgrade: Don Viton gloves over nitrile.

  • Absorb: Use Activated Carbon or Vermiculite pads.

    • Note: Do not use paper towels; they increase surface area for evaporation and flammability.

  • Disposal: Place soaked absorbents in a spark-proof fume hood to evaporate or seal in a hazardous waste pail labeled "Flammable Debris."

Part 5: Decision Logic & Workflow (Visualization)

G Start Start: Handling Cyclohexene-d10 CheckPeroxide Test for Peroxides (Starch-Iodide Strip) Start->CheckPeroxide ResultPos Positive (Blue) CheckPeroxide->ResultPos ResultNeg Negative (No Color) CheckPeroxide->ResultNeg Quench Quench Peroxides (Ferrous Sulfate / Alumina) ResultPos->Quench Unsafe PPE_Check Verify PPE: FRC Coat + Goggles + Dbl Nitrile ResultNeg->PPE_Check Safe Quench->CheckPeroxide Retest Transfer Transfer via Syringe/Cannula (Inert Atmosphere) PPE_Check->Transfer Waste Disposal: Segregated Organic Solvents Transfer->Waste

Caption: Operational workflow emphasizing the critical "Stop/Go" decision point based on peroxide testing prior to handling.

Part 6: Disposal & Logistics[3][4]

  • Segregation: Do not mix with oxidizers (Nitric acid, Peroxides) or strong acids.

  • Labeling: "Flammable Liquid, Toxic (Dermal)."

  • Isotope Recovery: Due to the high cost of Deuterium, pure Cyclohexene-d10 waste should often be collected separately if your facility has a recovery program. If not, dispose of in the Non-Halogenated Organic Solvent stream.

References

  • Agilent Technologies. (2019).[1] Safety Data Sheet: Cyclohexene. Retrieved from

  • Thermo Fisher Scientific. (2021). Cyclohexene Safety Data Sheet. Retrieved from

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical Compatibility Reference. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.